molecular formula C15H18Br2N4O2 B1497801 Trimedoxime bromide CAS No. 56-97-3

Trimedoxime bromide

Cat. No.: B1497801
CAS No.: 56-97-3
M. Wt: 446.14 g/mol
InChI Key: JHZHWVQTOXIXIV-UHFFFAOYSA-N
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Description

Cholinesterase reactivator used as an antidote in alkyl phosphate poisoning.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[1-[3-[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2.2BrH/c20-16-12-14-2-8-18(9-3-14)6-1-7-19-10-4-15(5-11-19)13-17-21;;/h2-5,8-13H,1,6-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZHWVQTOXIXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1C=NO)CCC[N+]2=CC=C(C=C2)C=NO.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101036063
Record name Trimedoxime bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101036063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56-97-3
Record name Trimedoxime bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101036063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of Action of Trimedoxime Bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimedoxime bromide (TMB-4) is a bis-pyridinium oxime that serves as a critical cholinesterase reactivator in the treatment of organophosphate (OP) poisoning.[1][2] Organophosphates, found in pesticides and chemical warfare agents, exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), a vital enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in a cholinergic crisis characterized by a range of severe neuromuscular, autonomic, and central nervous system effects. This compound acts as a nucleophilic agent, specifically targeting the phosphylated AChE to restore its normal function.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, reactivation kinetics, and the experimental methodologies used to evaluate its efficacy.

Core Mechanism of Action: Reactivation of Phosphylated Acetylcholinesterase

The primary mechanism of action of this compound is the nucleophilic reactivation of organophosphate-inhibited acetylcholinesterase. This process can be broken down into a series of molecular events:

  • Binding to the Inhibited Enzyme: this compound, with its two pyridinium rings, initially binds to the organophosphate-inhibited AChE. One of the aromatic rings of this compound interacts with the peripheral anionic site (PAS) of the enzyme, while the other ring penetrates deeper into the active site gorge, interacting with key amino acid residues such as TYR337 and TYR341.[4][5] This binding orients the oxime group in close proximity to the phosphylated serine residue at the catalytic triad.[4][5]

  • Nucleophilic Attack: The deprotonated oxime group of this compound acts as a potent nucleophile. It launches an attack on the phosphorus atom of the organophosphate moiety that is covalently bound to the serine residue of AChE.[3][6]

  • Cleavage and Formation of a Phosphylated Oxime: The nucleophilic attack results in the cleavage of the bond between the phosphorus atom and the serine residue of the enzyme. This process forms a phosphylated oxime and regenerates the active acetylcholinesterase, restoring its ability to hydrolyze acetylcholine.[3]

  • Release of Products: The regenerated AChE is now free to resume its physiological function. The phosphylated oxime, the byproduct of the reaction, is subsequently released from the active site.

This reactivation process is a critical intervention in organophosphate poisoning, as it directly reverses the primary biochemical lesion.

Signaling Pathway of AChE Inhibition and Reactivation

The following diagram illustrates the signaling pathway of acetylcholinesterase inhibition by an organophosphate and its subsequent reactivation by this compound.

AChE_Inhibition_Reactivation cluster_inhibition AChE Inhibition cluster_reactivation AChE Reactivation AChE AChE Phosphylated_AChE Phosphorylated AChE (Inactive) AChE->Phosphylated_AChE Inhibition Hydrolysis_Products Choline + Acetate AChE->Hydrolysis_Products Hydrolysis Organophosphate Organophosphate Organophosphate->Phosphylated_AChE Reactivated_AChE Reactivated AChE (Active) Phosphylated_AChE->Reactivated_AChE Reactivation Phosphylated_Oxime Phosphorylated Oxime Phosphylated_AChE->Phosphylated_Oxime Trimedoxime Trimedoxime Bromide Trimedoxime->Reactivated_AChE Trimedoxime->Phosphylated_Oxime Reactivated_AChE->Hydrolysis_Products Hydrolysis Acetylcholine Acetylcholine Acetylcholine->AChE Acetylcholine->Reactivated_AChE

Caption: AChE Inhibition by Organophosphate and Reactivation by this compound.

Quantitative Data: Reactivation Efficacy of this compound

Organophosphate (OP)AChE SourceThis compound Concentration (M)Reactivation (%)Reference
Tabun (GA)Human10⁻³30[6]
Sarin (GB)Human10⁻³54[6]
VXHuman10⁻³85.3[7]
Paraoxon (POX)Human10⁻³46[6]
Paraoxon (POX)Human10⁻⁵50[6]
DichlorvosHuman10⁻⁴Not sufficiently reactivated[8]
DFPHuman10⁻⁴Not sufficiently reactivated[8]
Leptophos-oxonHuman10⁻⁴> 50[8]
MethamidophosHuman10⁻⁴> 50[8]

Comparative Reactivation Efficacy of Different Oximes

Organophosphate (OP)OximeReactivation EfficacyReference
TabunTrimedoxime Often considered one of the most effective[9]
ObidoximeEffective[9]
PralidoximeLess effective[9]
HI-6Less effective[9]
ParaoxonTrimedoxime High[9]
ObidoximeHigh[9]
PralidoximeLess effective[9]
HI-6Less effective[9]

Experimental Protocols

In Vitro Acetylcholinesterase Reactivation Assay

The following protocol is a generalized procedure for determining the in vitro reactivation potency of this compound using the Ellman's method.

1. Materials and Reagents:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., human erythrocytes, recombinant)

  • Organophosphate inhibitor (e.g., paraoxon, sarin surrogate)

  • This compound

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (0.1 M, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

2. Procedure:

  • Enzyme Inhibition:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Incubate the AChE solution with the organophosphate inhibitor at a specific concentration for a defined period (e.g., 30 minutes) to achieve a high level of inhibition (typically >95%).

    • The mixture should be diluted to remove excess inhibitor before the reactivation step.

  • Enzyme Reactivation:

    • Add the inhibited AChE solution to the wells of a 96-well microplate.

    • Add varying concentrations of this compound solution to the wells. Include a control well with no reactivator.

    • Incubate the plate for a specific time (e.g., 10-30 minutes) to allow for reactivation.

  • Measurement of AChE Activity (Ellman's Assay):

    • To each well, add DTNB solution.

    • Initiate the reaction by adding the substrate, ATCI solution.

    • Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

3. Data Analysis:

  • Calculate the rate of reaction for each well.

  • The percentage of reactivation is calculated using the following formula: % Reactivation = [(Rate of reactivated enzyme - Rate of inhibited enzyme) / (Rate of native enzyme - Rate of inhibited enzyme)] * 100

  • From concentration-response curves, kinetic parameters such as the reactivation rate constant (k_r) and the dissociation constant (K_D) can be determined.[3]

Experimental Workflow for Efficacy Testing

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound.

Efficacy_Workflow cluster_preclinical Preclinical Efficacy Testing Animal_Model Select Animal Model (e.g., rat, guinea pig) OP_Exposure Organophosphate Exposure (e.g., subcutaneous, intraperitoneal) Animal_Model->OP_Exposure Antidote_Admin Administer Antidotal Treatment (this compound +/- Atropine) OP_Exposure->Antidote_Admin Observation Observe for Clinical Signs (e.g., tremors, convulsions, survival) Antidote_Admin->Observation Biochemical_Analysis Biochemical Analysis (AChE activity in blood and tissues) Antidote_Admin->Biochemical_Analysis Data_Analysis Data Analysis (e.g., LD50, protective ratio, statistical analysis) Observation->Data_Analysis Biochemical_Analysis->Data_Analysis

Caption: In Vivo Efficacy Testing Workflow for this compound.

Logical Relationship of this compound's Structure to its Function

The chemical structure of this compound is intrinsically linked to its function as an AChE reactivator.

SAR_Trimedoxime cluster_components Key Structural Features cluster_functions Functional Roles TMB_Structure This compound Structure Bispyridinium Two Pyridinium Rings TMB_Structure->Bispyridinium Propylene_Linker Three-Carbon Linker Chain TMB_Structure->Propylene_Linker Oxime_Groups Two Oxime (-NOH) Groups TMB_Structure->Oxime_Groups Binding Binding to AChE Active Site and PAS Bispyridinium->Binding Positioning Optimal Positioning of Oxime Group Propylene_Linker->Positioning Nucleophilicity Nucleophilic Attack on Phosphorus Atom Oxime_Groups->Nucleophilicity

Caption: Structure-Function Relationship of this compound.

The bis-pyridinium structure allows for a strong interaction with both the peripheral anionic site and the active site gorge of AChE. The three-carbon propylene linker provides the optimal distance and flexibility for the oxime group to be correctly positioned for the nucleophilic attack on the phosphylated serine. The oxime group itself is the key functional moiety that carries out the nucleophilic attack, leading to the regeneration of the enzyme.

Conclusion

This compound is a potent reactivator of organophosphate-inhibited acetylcholinesterase, playing a crucial role in the treatment of OP poisoning. Its mechanism of action is well-characterized, involving a nucleophilic attack by its oxime group on the phosphylated serine residue within the AChE active site. The efficacy of this compound is dependent on the specific organophosphate, highlighting the ongoing need for the development of broad-spectrum reactivators. The experimental protocols and workflows described in this guide provide a framework for the continued research and development of more effective oxime-based antidotes. Further studies focusing on obtaining a complete and standardized set of kinetic constants for a wide range of organophosphates are warranted to better predict and compare the efficacy of this compound and other novel reactivators.

References

Trimedoxime bromide synthesis and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Trimedoxime Bromide: Synthesis, Chemical Properties, and Mechanism of Action

Introduction

This compound, also known as TMB-4 or dipyroxime, is a bisquaternary pyridinium oxime that serves as a crucial cholinesterase reactivator.[1][2][3] It is primarily utilized as an antidote in the treatment of poisoning by organophosphorus (OP) compounds, such as nerve agents and pesticides.[1][2][3][4] OP compounds exert their toxicity by covalently binding to and inhibiting acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. The accumulation of acetylcholine leads to a cholinergic crisis, characterized by a range of life-threatening neuromuscular and autonomic symptoms. This compound counteracts this by reactivating the inhibited AChE, thereby restoring normal synaptic function.[5][6] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Properties and Data

This compound is chemically identified as 1,1'-[propane-1,3-diyl]bis(4-formylpyridinium) dibromide dioxime.[5] It is a bis-pyridinium oxime featuring two pyridinium rings linked by a three-carbon chain, with an oxime group attached to each ring.[5]

Table 1: Physicochemical and Identification Data for this compound

PropertyValueSource
IUPAC Name (NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dibromide[6]
Synonyms TMB-4, Dipyroxime, C-434[1][2]
CAS Number 56-97-3[2][3][6]
Molecular Formula C₁₅H₁₈Br₂N₄O₂[1][2][6][7]
Molar Mass 446.14 g/mol [1][2][6][7]
Appearance Solid powder[2]
Solubility Soluble in DMSO[2]
Stability Stable in the pH range of 3.0 to 3.8, with maximum stability at pH 3.0.[8] The degradation rate is accelerated by increasing concentrations of bromide ions.[9]
Elemental Analysis C: 40.38%, H: 4.07%, Br: 35.82%, N: 12.56%, O: 7.17%[2]

Synthesis of this compound

The synthesis of this compound and similar bispyridinium oximes is typically achieved through the quaternization of pyridine-based precursors.[5] The established method involves the reaction of a pyridinealdoxime with a suitable dihaloalkane.[5]

Synthetic Pathway

The synthesis of this compound specifically involves a two-step reaction between 4-pyridinecarboxaldehyde oxime and 1,3-dibromopropane.[5]

  • Formation of the Monoquaternary Intermediate: In the first step, 4-pyridinecarboxaldehyde oxime reacts with 1,3-dibromopropane to form a monoquaternary salt. This reaction is carefully controlled to favor the formation of the intermediate over the bisquaternary product.

  • Purification of the Intermediate: The monoquaternary intermediate is then separated from any bisquaternary byproducts. This is often accomplished through selective crystallization, for instance, by using acetonitrile, a solvent in which the bisquaternary salts are less soluble.[5]

  • Formation of this compound: The purified monoquaternary intermediate is subsequently reacted with a second equivalent of 4-pyridinecarboxaldehyde oxime to yield the final product, this compound.[5]

G cluster_0 Step 1: Formation of Monoquaternary Intermediate cluster_1 Step 2: Purification cluster_2 Step 3: Formation of Final Product Precursor1 4-Pyridinecarboxaldehyde Oxime Reaction1 Reaction Precursor1->Reaction1 Precursor2 1,3-Dibromopropane Precursor2->Reaction1 Intermediate Monoquaternary Salt (Mixture) Reaction1->Intermediate Purification Selective Crystallization (e.g., Acetonitrile) Intermediate->Purification PurifiedIntermediate Purified Monoquaternary Intermediate Purification->PurifiedIntermediate Byproduct Bisquaternary Byproduct (Removed) Purification->Byproduct Reaction2 Reaction PurifiedIntermediate->Reaction2 Precursor1_2 4-Pyridinecarboxaldehyde Oxime (Second Equivalent) Precursor1_2->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Diagram 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound

The following protocol is a representative methodology based on the described synthetic pathway.

Materials:

  • 4-Pyridinecarboxaldehyde oxime

  • 1,3-Dibromopropane

  • Acetonitrile (anhydrous)

  • Ethanol

  • Deionized water

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Heating mantle

  • Crystallization dish

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Procedure:

  • Step 1: Synthesis of the Monoquaternary Intermediate

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 4-pyridinecarboxaldehyde oxime in a minimal amount of a suitable solvent (e.g., ethanol).

    • Add 1.1 equivalents of 1,3-dibromopropane to the solution.

    • Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure to obtain a crude mixture of the monoquaternary salt and unreacted starting materials.

  • Step 2: Purification of the Intermediate

    • Add a sufficient volume of hot acetonitrile to the crude product from Step 1. The monoquaternary salt should dissolve, while the bisquaternary byproduct is significantly less soluble.

    • Stir the suspension vigorously and then filter it while hot to remove the insoluble bisquaternary salt.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the monoquaternary intermediate.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.

  • Step 3: Synthesis of this compound

    • Dissolve the purified monoquaternary intermediate (1.0 equivalent) in a suitable solvent such as ethanol in a clean reaction vessel.

    • Add 1.0 equivalent of 4-pyridinecarboxaldehyde oxime to the solution.

    • Heat the mixture to reflux and maintain for 6-8 hours, again monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product, this compound, should precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Recrystallize the crude this compound from an ethanol/water mixture to achieve high purity.

    • Dry the final product in a vacuum oven at 50°C.

  • Step 4: Characterization

    • Confirm the identity and purity of the synthesized this compound using analytical methods such as ¹H NMR, IR spectroscopy, and High-Performance Liquid Chromatography (HPLC).[5]

Mechanism of Action: Acetylcholinesterase Reactivation

The therapeutic effect of this compound is derived from its ability to reactivate AChE that has been inhibited by OP compounds.[5] This process involves a series of intricate molecular interactions within the enzyme's active site.

Molecular Interactions and Reactivation Pathway
  • Binding: The this compound molecule binds to the OP-inhibited AChE. Its bisquaternary structure is crucial for this binding. One of the pyridinium rings interacts with the peripheral anionic site (PAS) of the enzyme, while the other aromatic nucleus positions itself within the active site gorge, interacting with key amino acid residues like TYR337 and TYR341.[4][5][10]

  • Nucleophilic Attack: The oxime group of trimedoxime, positioned correctly due to the binding of the pyridinium rings, performs a nucleophilic attack on the phosphorus atom of the organophosphate moiety that is covalently bound to the serine residue of the AChE active site.[5]

  • Cleavage and Regeneration: This attack leads to the formation of a phosphonylated oxime, cleaving the bond between the organophosphate and the serine residue of the enzyme.

  • Enzyme Reactivation: The departure of the phosphonylated oxime regenerates the free, active acetylcholinesterase, which can then resume its physiological function of hydrolyzing acetylcholine.[5]

The length and flexibility of the linker chain connecting the two pyridinium rings are critical determinants of reactivation potency.[5] For reactivation of AChE inhibited by the nerve agent tabun, a linker length of three to four carbons has been identified as optimal.[5]

G cluster_0 AChE Reactivation by this compound AChE_Inhibited OP-Inhibited AChE (Inactive) Binding Binding to Active Site & PAS AChE_Inhibited->Binding Trimedoxime Trimedoxime Bromide Trimedoxime->Binding Nucleophilic_Attack Nucleophilic Attack by Oxime Group Binding->Nucleophilic_Attack Cleavage Cleavage of OP-Serine Bond Nucleophilic_Attack->Cleavage AChE_Active Active AChE (Regenerated) Cleavage->AChE_Active Phosphonylated_Oxime Phosphonylated Oxime (Byproduct) Cleavage->Phosphonylated_Oxime

Diagram 2: Signaling pathway of AChE reactivation.

Analytical and Quality Control Methods

To ensure the purity, stability, and identity of this compound, several analytical methods are recommended.

Table 2: Recommended Analytical Methods for this compound

MethodPurposeTypical Conditions
High-Performance Liquid Chromatography (HPLC) Purity assessment and stability studiesColumn: C18Detection: UV at 254 nmMobile Phase: Acetonitrile/water (e.g., 70:30) with 0.1% trifluoroacetic acid[5]
Argentometric Titration Quantification of bromide ionsStandard titration procedure using a silver nitrate solution.
¹H NMR and IR Spectroscopy Identity confirmation and structural elucidationComparison of spectra with a reference standard to confirm the chemical structure.[5]
Experimental Protocol: HPLC Analysis of this compound

Objective: To determine the purity of a this compound sample.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Preparation of Mobile Phase:

    • Prepare the mobile phase by mixing acetonitrile and water in a 70:30 (v/v) ratio.

    • Add TFA to a final concentration of 0.1%.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Preparation of Standard Solution:

    • Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of 1 mg/mL.

    • Perform serial dilutions to prepare working standards at concentrations ranging from 0.01 to 0.2 mg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh the synthesized this compound sample and dissolve it in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • HPLC Analysis:

    • Set up the HPLC system with the following parameters (or as optimized):

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 25°C

      • Detection Wavelength: 254 nm

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution in triplicate.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Calculate the area of the main peak and any impurity peaks in the sample chromatogram.

    • Determine the purity of the sample using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

G cluster_workflow HPLC Analysis Workflow Prep_Mobile_Phase Prepare Mobile Phase (ACN/H₂O/TFA) HPLC_Setup Set Up HPLC System (C18, 254 nm, 1 mL/min) Prep_Mobile_Phase->HPLC_Setup Prep_Standard Prepare Standard Solutions (0.01-0.2 mg/mL) Run_Standard Inject Standards & Generate Calibration Curve Prep_Standard->Run_Standard Prep_Sample Prepare Sample Solution (~0.1 mg/mL) Run_Sample Inject Sample (in triplicate) Prep_Sample->Run_Sample HPLC_Setup->Run_Standard HPLC_Setup->Run_Sample Data_Analysis Analyze Chromatograms (Area Percent Method) Run_Standard->Data_Analysis Run_Sample->Data_Analysis Result Determine Purity (%) Data_Analysis->Result

Diagram 3: Experimental workflow for HPLC analysis.

Conclusion

This compound is a vital antidote for organophosphate poisoning, with a well-established synthesis and a clear mechanism of action centered on the reactivation of acetylcholinesterase. For researchers and developers, a thorough understanding of its chemical properties, synthetic pathways, and appropriate analytical methods is essential for ensuring its quality, efficacy, and stability. The protocols and data presented in this guide offer a foundational resource for the synthesis, characterization, and study of this important pharmaceutical compound.

References

The Pharmacokinetics of Trimedoxime Bromide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trimedoxime bromide (TMB-4), a quaternary pyridinium oxime, serves as a critical cholinesterase reactivator in the treatment of organophosphate poisoning. A thorough understanding of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is paramount for optimizing its therapeutic efficacy and safety. This technical guide synthesizes available data on the pharmacokinetics of this compound, presenting quantitative parameters, detailed experimental methodologies, and visual representations of associated processes.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been primarily investigated in animal models, with key data summarized below.

Intravenous Administration in Mice

Following intravenous administration in mice, this compound exhibits a pharmacokinetic profile consistent with a two-compartment open model. The drug is rapidly eliminated from plasma.[1]

ParameterValueUnit
Elimination Half-life (t½)108.08min
Elimination Rate Constant (kel)Value not explicitly statedmin⁻¹
Rate Constant (k12)Value not explicitly statedmin⁻¹
Rate Constant (k21)Value derived from t½k21min⁻¹
Half-time of transport from peripheral to central compartment (t½k21)77.9min
Volume of Central Compartment (V1)Value not explicitly stated, but noted to be smaller than that of HI-6
Volume of Peripheral Compartment (V2)Value not explicitly stated, but noted to be larger than that of HI-6
Total Body Clearance (Cl_tot)Value not explicitly stated, but noted to be lower than that of HI-6
Table 1: Pharmacokinetic parameters of this compound following intravenous administration of 55.98 µmol/kg in mice.[1]
Intramuscular Administration

While specific pharmacokinetic data for intramuscular administration of this compound is limited in the available literature, it is a common route of administration for this type of antidote.[2][3] This route is favored in emergency scenarios for its rapid onset of action.

Experimental Protocols

The determination of this compound's pharmacokinetic parameters relies on robust experimental designs and analytical methodologies.

Animal Models and Dosing
  • Mice: Studies have utilized mice for intravenous pharmacokinetic profiling. A dosage of 55.98 µmol/kg has been reported.[1]

  • Rats: Rats have been used in studies evaluating the efficacy and effects of this compound, often in the context of organophosphate poisoning.[4][5]

Sample Collection and Analysis

A common procedure for pharmacokinetic studies in rodents involves serial blood sampling. This can be achieved through methods such as submandibular vein, orbital venous plexus, or tail vein bleeding for smaller volumes at multiple time points, followed by a terminal cardiac puncture for the final sample.[6]

Blood samples are typically collected in heparinized tubes and centrifuged to separate the plasma. The resulting plasma is then stored at low temperatures (e.g., -20°C or -80°C) until analysis to ensure the stability of the analyte.

The concentration of this compound in plasma samples is determined using High-Performance Liquid Chromatography (HPLC).[1] While specific validated methods for this compound are not extensively detailed in the provided literature, a general approach can be outlined based on standard practices for similar compounds.

  • Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector is typically used.

  • Column: A reversed-phase column, such as a C8 or C18, is commonly employed for the separation of polar compounds like this compound.

  • Mobile Phase: The mobile phase composition is optimized to achieve good separation and peak shape. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter to control the ionization and retention of the analyte.

  • Detection: Detection is usually performed at a wavelength where this compound exhibits maximum absorbance.

  • Sample Preparation: Prior to injection into the HPLC system, plasma samples require pretreatment to remove proteins and other interfering substances. This can be achieved through protein precipitation with an organic solvent (e.g., acetonitrile) or solid-phase extraction (SPE).

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Following intramuscular injection, oximes like this compound are generally rapidly absorbed, leading to a quick onset of action.

Distribution

This compound penetrates into the peripheral compartment and has a longer retention time in this compartment compared to other similar oximes like HI-6.[1] This suggests good tissue distribution, which is crucial for reactivating acetylcholinesterase in various organs.

Metabolism

The metabolic fate of this compound in vivo is not well-documented in the available literature. Generally, drug metabolism occurs primarily in the liver through Phase I (modification) and Phase II (conjugation) reactions to increase hydrophilicity and facilitate excretion.[7]

Excretion

The primary route of elimination for many oximes is renal excretion.[8] While specific data on the urinary excretion of this compound is not provided, it is expected to be a significant pathway.

Visualizing Experimental and Logical Workflows

To better understand the processes involved in pharmacokinetic analysis, the following diagrams illustrate a typical experimental workflow and the logical flow of drug disposition in the body.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analytical_phase Analytical Phase Animal Model Animal Model Dosing Dosing Animal Model->Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Storage Sample Storage Plasma Separation->Sample Storage Sample Pretreatment Sample Pretreatment Sample Storage->Sample Pretreatment HPLC Analysis HPLC Analysis Sample Pretreatment->HPLC Analysis Data Acquisition Data Acquisition HPLC Analysis->Data Acquisition Pharmacokinetic Modeling Pharmacokinetic Modeling Data Acquisition->Pharmacokinetic Modeling

Caption: Experimental workflow for pharmacokinetic analysis.

ADME_Pathway Drug Administration (IM) Drug Administration (IM) Absorption Absorption Drug Administration (IM)->Absorption Drug in Systemic Circulation Drug in Systemic Circulation Absorption->Drug in Systemic Circulation Distribution Distribution Drug in Systemic Circulation->Distribution Metabolism Metabolism Drug in Systemic Circulation->Metabolism Excretion Excretion Drug in Systemic Circulation->Excretion Tissues Tissues Distribution->Tissues Tissues->Distribution Liver Liver Metabolism->Liver Liver->Drug in Systemic Circulation Metabolites Kidney Kidney Excretion->Kidney Urine Urine Kidney->Urine

Caption: Conceptual ADME pathway for this compound.

References

A Technical Guide to the Toxicological Profile of Trimedoxime Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimedoxime bromide, also known as TMB-4, is a bisquaternary pyridinium oxime developed as a cholinesterase reactivator.[1][2][3][4] Its primary clinical and military application is as an antidote in the treatment of poisoning by organophosphorus (OP) compounds, such as nerve agents and pesticides.[1][2][4][5] The therapeutic efficacy of this compound stems from its ability to restore the function of acetylcholinesterase (AChE), an enzyme critical for nerve function that is inhibited by OP agents.[2][5] Despite its effectiveness, particularly against agents like tabun, its use is tempered by a notable toxicity profile compared to other oximes.[2][6]

This technical guide provides a comprehensive overview of the toxicological profile of this compound, intended for researchers, scientists, and drug development professionals. It consolidates data on its mechanism of action, acute toxicity, local tolerance, genotoxicity, and toxicokinetics, supported by detailed experimental methodologies and visual representations of key processes.

Mechanism of Action and Toxicity

The principal mechanism of action for this compound is the reactivation of OP-inhibited acetylcholinesterase.[2] This process is crucial for reversing the cholinergic crisis caused by the accumulation of acetylcholine at nerve synapses.

1.1. Acetylcholinesterase (AChE) Reactivation

Following exposure to an organophosphate agent, the OP molecule covalently binds to a serine residue within the active site of the AChE enzyme, rendering it inactive.[2] this compound acts as a potent nucleophile. Its oxime group attacks the phosphorus atom of the bound organophosphate, breaking the phosphorus-serine bond and regenerating the functional enzyme.[2] The efficacy of this reactivation is dependent on the specific organophosphate agent and the structural fit of the oxime within the enzyme's active site gorge, which is facilitated by interactions with the peripheral anionic site (PAS).[2][7][8]

AChE_Reactivation cluster_inhibition Enzyme Inhibition cluster_reactivation Reactivation Process AChE Active AChE Inhibited_AChE Inhibited AChE (OP-AChE Complex) AChE->Inhibited_AChE Inhibition OP Organophosphate (Nerve Agent) OP->Inhibited_AChE Reactivated_AChE Regenerated AChE Inhibited_AChE->Reactivated_AChE Reactivation OP_TMB4 OP-Oxime Complex Inhibited_AChE->OP_TMB4 TMB4 Trimedoxime Bromide TMB4->Reactivated_AChE TMB4->OP_TMB4

Caption: Mechanism of AChE reactivation by this compound.

1.2. Secondary Toxicological Mechanisms

Beyond its primary therapeutic action, this compound exhibits other pharmacological effects that contribute to its toxicological profile:

  • Direct Cholinergic Effects: It can exert a direct cholinolytic (anticholinergic) action at the neuromuscular junction, independent of AChE reactivation.[2] This is believed to involve the blockade of open end-plate ionic channels.[2]

  • Enzyme Inhibition: this compound itself is a weak, reversible inhibitor of AChE. One study determined the half-maximal inhibitory concentration (IC50) against recombinant AChE to be 82.0 ± 30.1 mM.[7][8]

Non-Clinical Toxicology

Acute Toxicity

This compound exhibits higher acute toxicity compared to other commonly used oximes like pralidoxime and obidoxime.[2] This is a significant factor limiting its clinical application.[6][9]

ParameterSpeciesRouteValueReference
LD₅₀RatIntraperitoneal192 mg/kg[10]
Relative ToxicityMouseNot specified3, 4, and 8 times more toxic than obidoxime, pralidoxime, and HI-6, respectively[6]
Table 1: Acute Toxicity of this compound
Local Tolerance

According to Safety Data Sheets (SDS), this compound is classified as an irritant to the skin, eyes, and respiratory system.[10][11][12]

EndpointGHS ClassificationDescriptionReference
Skin IrritationCategory 2Causes skin irritation[10][11][12]
Eye IrritationCategory 2ACauses serious eye irritation[10][11][12]
Respiratory IrritationSTOT SE Category 3May cause respiratory irritation[10][11][12]
Table 2: Local Irritation Potential
Sub-chronic and Chronic Toxicity

No dedicated sub-chronic or chronic toxicity studies for this compound were identified in the reviewed literature.

Genotoxicity and Carcinogenicity

Limited data is available regarding the genotoxic and carcinogenic potential of this compound.

AssayFindingReference
Germ Cell MutagenicityNo data available[10]
Carcinogenicity (IARC)Not identified as a probable, possible, or confirmed human carcinogen[10]
Table 3: Genotoxicity and Carcinogenicity
Reproductive and Developmental Toxicity

No studies specifically investigating the reproductive and developmental toxicity of this compound were found in the available search results.

Toxicokinetics

Pharmacokinetic studies indicate that this compound is rapidly eliminated but may persist in peripheral tissues.

ParameterSpeciesValueReference
Elimination Half-lifeHuman (mean)~2 hours[3]
Elimination Half-lifeMouse (IV)108.08 minutes[13]
DistributionMousePenetrates well into the peripheral compartment with longer retention compared to HI-6.[13]
Table 4: Pharmacokinetic and Toxicokinetic Parameters

Key Experimental Methodologies

The toxicological evaluation of compounds like this compound relies on standardized in vivo and in vitro assays.

Acute Toxicity (LD₅₀) Determination

The median lethal dose (LD₅₀) is a standard measure of acute toxicity. A common method cited for its determination is the Litchfield-Wilcoxon method.

Experimental Protocol Outline:

  • Animal Selection: A suitable animal model (e.g., Swiss mice or Wistar rats) is chosen.

  • Group Allocation: Animals are divided into multiple groups, including a control group (vehicle only) and several test groups.

  • Dose Administration: Test groups receive single, escalating doses of the test substance (this compound) via a specific route (e.g., intraperitoneal, oral).

  • Observation Period: Animals are observed for a defined period (e.g., 7 to 14 days) for signs of toxicity and mortality.

  • Data Analysis: The number of mortalities in each dose group is recorded. The Litchfield-Wilcoxon method, a probit analysis technique, is used to calculate the LD₅₀ value and its confidence limits from the dose-response data.

LD50_Workflow start Start: Select Animal Model grouping Allocate Animals to Dose Groups (Control + Test Groups) start->grouping dosing Administer Single Escalating Doses of this compound grouping->dosing observation Observe for Toxicity and Mortality (e.g., 7-14 Days) dosing->observation record Record Mortalities per Dose Group observation->record calculate Calculate LD50 Value (Litchfield-Wilcoxon Method) record->calculate end End: Determine Acute Toxicity calculate->end

Caption: General workflow for an acute toxicity (LD₅₀) study.

Acetylcholinesterase Activity Assay (Ellman's Method)

Ellman's method is a rapid, sensitive, and widely used colorimetric assay to determine AChE activity. It is essential for evaluating the inhibitory or reactivating potential of compounds like this compound.

Experimental Protocol Outline:

  • Reagent Preparation: A source of AChE (e.g., rat brain homogenate, recombinant enzyme), the substrate acetylthiocholine (ATCI), and Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB, are prepared in a suitable buffer.

  • Reaction Initiation: The enzyme is incubated with the test compound (e.g., this compound, to test for inhibition) or with an OP agent followed by the test compound (to test for reactivation).

  • Substrate Addition: The reaction is initiated by adding ATCI. If AChE is active, it hydrolyzes ATCI to thiocholine.

  • Color Development: Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.

  • Spectrophotometric Measurement: The rate of color formation is measured over time using a spectrophotometer at a wavelength of 412 nm.

  • Data Analysis: The rate of the reaction is directly proportional to the AChE activity. This allows for the calculation of parameters like % inhibition or % reactivation.

Ellman_Workflow cluster_reactants Reaction Mixture AChE AChE Source hydrolysis AChE hydrolyzes ATCI to Thiocholine AChE->hydrolysis ATCI Substrate (Acetylthiocholine) ATCI->hydrolysis DTNB Ellman's Reagent (DTNB) color_reaction Thiocholine + DTNB -> Yellow Product DTNB->color_reaction hydrolysis->color_reaction measurement Measure Absorbance at 412 nm (Spectrophotometer) color_reaction->measurement analysis Calculate Rate of Reaction (Proportional to AChE Activity) measurement->analysis

Caption: Experimental workflow for Ellman's method for AChE activity.

Clinical Toxicology and Safety

While this compound demonstrated a strong therapeutic response in reactivating cholinesterase, clinical trials revealed the potential for dangerous adverse side effects.[9] These safety concerns have led to recommendations against its routine use in the treatment of organophosphate poisoning, favoring other oximes with a better safety profile.[9]

Conclusion

The toxicological profile of this compound is characterized by its potent ability to reactivate organophosphate-inhibited acetylcholinesterase, which is offset by significant acute toxicity and local irritant properties. Compared to other clinically used oximes, it has a narrower therapeutic window. The lack of comprehensive data on chronic, reproductive, and genotoxic effects highlights areas for future research. For drug development professionals, the challenge remains to design novel oximes that retain the broad-spectrum efficacy of this compound while exhibiting a more favorable safety profile.

References

Trimedoxime Bromide: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Trimedoxime bromide, a critical oxime used in the treatment of organophosphate poisoning. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, mechanism of action, and relevant experimental data and protocols.

Core Chemical and Physical Properties

This compound, also known by synonyms such as TMB-4 and dipyroxime, is a bisquaternary pyridinium oxime. Its fundamental role is to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds.

PropertyValue
CAS Number 56-97-3
Molecular Formula C₁₅H₁₈Br₂N₄O₂
Molecular Weight 446.14 g/mol [1]
IUPAC Name 1,1'-(propane-1,3-diyl)bis(4-((E)-(hydroxyimino)methyl)pyridin-1-ium) bromide[1]
SMILES Code O/N=C/c1cc--INVALID-LINK--cc1.[Br-].[Br-][1]

Mechanism of Action: Acetylcholinesterase Reactivation

Organophosphorus (OP) compounds exert their toxic effects by inhibiting acetylcholinesterase (AChE), a crucial enzyme for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors, resulting in a cholinergic crisis.

This compound functions as a reactivator of OP-inhibited AChE. The process involves a nucleophilic attack by the oxime group of this compound on the phosphorus atom of the organophosphate that is covalently bound to the serine residue in the active site of AChE. This action cleaves the bond between the organophosphate and the enzyme, thereby restoring the normal function of AChE.

AChE_Reactivation cluster_inhibition AChE Inhibition cluster_reactivation Reactivation by this compound AChE Active AChE Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE Inhibition OP Organophosphate OP->AChE Trimedoxime Trimedoxime Bromide OP_Oxime Organophosphate- Oxime Complex Trimedoxime->OP_Oxime Inhibited_AChE2 Inhibited AChE Trimedoxime->Inhibited_AChE2 Reactivated_AChE Reactivated AChE Inhibited_AChE2->Reactivated_AChE Reactivation Inhibited_AChE2->OP_Oxime

Mechanism of AChE inhibition and reactivation.

Quantitative Data

The efficacy of this compound as a reactivator varies depending on the specific organophosphorus agent that has inhibited the acetylcholinesterase.

ParameterValueConditions
IC₅₀ 82.0 ± 30.1 mMRecombinant AChE[2]
Reactivation of Tabun-inhibited AChE >40%10⁻³ M concentration, in vitro[3]
Reactivation of Paraoxon-inhibited AChE 86.0%In vitro study[4]

Experimental Protocols

Synthesis of this compound

A common and established method for the synthesis of this compound and other bispyridinium oximes involves the quaternization of pyridine-based precursors. Specifically, the synthesis of this compound is achieved through the reaction of 4-pyridinecarboxaldehyde oxime with 1,3-dibromopropane.[5] The reaction proceeds in a stepwise manner, initially forming a monoquaternary salt.

In Vitro AChE Reactivation Assay (Ellman's Method)

The reactivation potential of this compound is commonly assessed using a modified Ellman's method, which spectrophotometrically measures AChE activity.

Materials:

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetylthiocholine iodide (ATCI) solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Source of acetylcholinesterase (e.g., rat brain homogenate or purified enzyme)

  • Organophosphorus inhibitor

  • This compound solution

  • Microplate reader

Procedure:

  • Inhibition of AChE: Incubate the AChE source with the organophosphorus inhibitor for a defined period (e.g., 30 minutes) to achieve inhibition.

  • Reactivation: Add the this compound solution to the inhibited enzyme mixture and incubate for a specific duration (e.g., 10 minutes).

  • Measurement of AChE Activity:

    • Add DTNB solution to the wells of a microplate.

    • Initiate the enzymatic reaction by adding the ATCI substrate.

    • The active AChE hydrolyzes ATCI to thiocholine.

    • Thiocholine reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoic acid).

    • Measure the rate of color change by reading the absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: The rate of absorbance change is proportional to the AChE activity. Compare the activity of the reactivated enzyme to control samples (uninhibited and inhibited without reactivator) to determine the percentage of reactivation.

experimental_workflow start Start inhibit Incubate AChE with Organophosphate Inhibitor start->inhibit reactivate Add this compound and Incubate inhibit->reactivate prepare_plate Prepare Microplate with DTNB reactivate->prepare_plate add_substrate Add ATCI Substrate prepare_plate->add_substrate measure Measure Absorbance at 412 nm (Kinetic Read) add_substrate->measure analyze Analyze Data and Calculate % Reactivation measure->analyze end End analyze->end

Workflow for in vitro AChE reactivation assay.

This guide provides a foundational understanding of this compound for research and development purposes. For more detailed information, please refer to the cited scientific literature.

References

A Comprehensive Review of Bisquaternary Oxime Reactivators for Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Organophosphorus (OP) compounds, a class of chemicals including nerve agents and pesticides, pose a significant threat due to their irreversible inhibition of acetylcholinesterase (AChE). This enzyme is critical for the proper functioning of the nervous system, and its inhibition leads to a cholinergic crisis that can be fatal. The primary post-exposure treatment involves the administration of an anticholinergic agent, such as atropine, and an AChE reactivator. Among the most potent reactivators are the bisquaternary oximes, which are the focus of this technical guide. This document provides a comprehensive overview of the synthesis, mechanism of action, and efficacy of bisquaternary oxime reactivators, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in research and development.

Core Concepts: Mechanism of Action

The toxicity of organophosphorus compounds stems from their ability to phosphorylate the serine residue in the active site of acetylcholinesterase, rendering the enzyme inactive. This leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors.

Bisquaternary oxime reactivators work by a nucleophilic attack on the phosphorus atom of the OP-AChE conjugate. The oxime group (-C=N-OH) of the reactivator, in its deprotonated oximate form (-C=N-O⁻), is a strong nucleophile that displaces the organophosphate from the serine residue, thereby regenerating the active enzyme. The bisquaternary structure, typically consisting of two pyridinium rings connected by a linker, enhances the binding affinity of the oxime to the inhibited enzyme, facilitating the reactivation process.

dot digraph "Mechanism of AChE Inhibition and Reactivation" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

AChE [label="Active Acetylcholinesterase (AChE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OP [label="Organophosphorus (OP) Agent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibited_AChE [label="Inhibited AChE\n(Phosphorylated)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxime [label="Bisquaternary Oxime\nReactivator", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reactivated_AChE [label="Reactivated AChE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phosphorylated_Oxime [label="Phosphorylated Oxime", fillcolor="#5F6368", fontcolor="#FFFFFF"];

AChE -> Inhibited_AChE [label=" Inhibition"]; OP -> Inhibited_AChE; Inhibited_AChE -> Reactivated_AChE [label=" Reactivation"]; Oxime -> Reactivated_AChE; Inhibited_AChE -> Phosphorylated_Oxime; Oxime -> Phosphorylated_Oxime; } dot Caption: Mechanism of Acetylcholinesterase Inhibition and Reactivation.

Quantitative Data Summary

The efficacy of bisquaternary oxime reactivators is dependent on several factors, including the specific organophosphorus inhibitor, the structure of the oxime, and the experimental conditions. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Reactivation of Organophosphate-Inhibited Human Acetylcholinesterase by Bisquaternary Oximes

OximeOrganophosphateConcentration (µM)Reactivation (%)Reference
ObidoximeParaoxon10096.8[1]
TrimedoximeParaoxon10086.0[2]
HI-6Paraoxon100≤25[1]
K027Paraoxon10086.0[2]
ObidoximeTabun1028[3]
ObidoximeTabun10037[3]
HI-6Sarin10040-79[4]
HI-6Cyclosarin10040-79[4]
K074TabunN/AMore efficacious than HI-6 in brain[5]
K075TabunN/AComparable to Obidoxime in periphery[5]

Table 2: In Vivo Efficacy of Bisquaternary Oximes in Animal Models

OximeAnimal ModelOrganophosphateLD50 of Oxime (mg/kg, i.m.)Protective Index (PI)Reference
HI-6RatSoman>500N/A[6]
ObidoximeRatTabun135N/A[6]
TrimedoximeRatTabun85N/A[6]
K027RatDichlorvos>500More efficacious than others[7]
K048MouseTabun110N/A[8]
K203RatDichlorvosN/ALess efficacious than K027[7]
MMB-4Guinea PigSarin, Cyclosarin, VX, VRN/AMost effective broad-spectrum[9][10]

Experimental Protocols

Synthesis of Bisquaternary Pyridinium Oximes (General Procedure)

The synthesis of bisquaternary pyridinium oximes typically involves a two-step process. The first step is the formation of a monoquaternary salt, followed by a second quaternization reaction to yield the final bisquaternary product. The synthesis of HI-6 is a well-documented example.[1]

Step 1: Synthesis of the Monoquaternary Intermediate

  • A solution of pyridine-2-aldoxime (P2A) in a suitable solvent (e.g., acetonitrile) is slowly added to a solution of a linking agent, such as bis(chloromethyl) ether or bis(methylsulfonoxymethyl) ether (BSME), under an inert atmosphere (e.g., nitrogen).

  • The reaction mixture is stirred at room temperature for several hours.

  • The resulting monoquaternary salt intermediate can be isolated by filtration or used directly in the next step.

Step 2: Synthesis of the Bisquaternary Oxime (e.g., HI-6)

  • Isonicotinamide is added to the solution containing the monoquaternary intermediate.[1]

  • The mixture is stirred at room temperature or slightly elevated temperature for an extended period (e.g., 20 hours).

  • The solvent is removed under reduced pressure, and the residue is triturated with a solvent like ethanol to induce precipitation.

  • The crude product is collected by filtration and can be further purified by recrystallization.

dot digraph "General Synthesis of Bisquaternary Oximes" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

Start1 [label="Pyridine-2-aldoxime", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Start2 [label="Linking Agent\n(e.g., BSME)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Monoquaternary Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Start3 [label="Second Pyridinium Moiety\n(e.g., Isonicotinamide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Bisquaternary Oxime\n(e.g., HI-6)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start1 -> Intermediate; Start2 -> Intermediate; Intermediate -> Product; Start3 -> Product; } dot Caption: General Synthetic Pathway for Bisquaternary Oximes.

In Vitro Acetylcholinesterase Reactivation Assay (Ellman's Method)

The Ellman's method is a widely used spectrophotometric assay to determine cholinesterase activity and the reactivation potency of oximes.

Materials:

  • Acetylcholinesterase (AChE) source (e.g., human erythrocytes, rat brain homogenate)

  • Organophosphorus inhibitor (e.g., paraoxon)

  • Oxime reactivator

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine (ATCh) as substrate

  • Phosphate buffer (pH 7.4)

Procedure:

  • Inhibition: Incubate the AChE solution with the organophosphorus inhibitor for a specific time (e.g., 30 minutes) to achieve a high level of inhibition (typically >95%).

  • Reactivation: Add the oxime reactivator to the inhibited enzyme solution and incubate for a defined period (e.g., 10 minutes).

  • Measurement:

    • Add DTNB to the reaction mixture.

    • Initiate the enzymatic reaction by adding the substrate, acetylthiocholine.

    • AChE hydrolyzes acetylthiocholine to thiocholine.

    • Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically at 412 nm.

  • Calculation: The rate of color change is proportional to the AChE activity. The percentage of reactivation is calculated by comparing the activity of the reactivated enzyme to the activity of the uninhibited enzyme.

In Vivo Efficacy Testing

In vivo studies are crucial for evaluating the therapeutic potential of oxime reactivators. These studies typically involve animal models, such as rats or mice.

General Protocol:

  • Toxicity Determination: Determine the median lethal dose (LD50) of the organophosphorus agent and the oxime reactivator in the chosen animal model.

  • Protective Index (PI) Determination:

    • Administer the organophosphorus agent to groups of animals at various doses.

    • Treat the animals with a fixed dose of the oxime reactivator (often in combination with atropine).

    • The PI is calculated as the ratio of the LD50 of the organophosphorus agent in the presence of the antidote to the LD50 of the organophosphorus agent alone.

  • Reactivation Measurement in Tissues:

    • Animals are exposed to a sublethal dose of the organophosphorus agent.

    • The oxime reactivator is administered at a specific time point after exposure.

    • At various time points, animals are euthanized, and tissues (e.g., blood, brain, diaphragm) are collected.

    • AChE activity in the tissue homogenates is measured to determine the extent of reactivation.[7]

dot digraph "Experimental Workflow for Oxime Evaluation" { node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

Synthesis [label="Synthesis & Purification\nof Oxime", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVitro [label="In Vitro Reactivation Assay\n(e.g., Ellman's Method)", fillcolor="#FBBC05", fontcolor="#202124"]; InVivo_Tox [label="In Vivo Toxicity Studies\n(LD50 Determination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InVivo_Efficacy [label="In Vivo Efficacy Studies\n(Protective Index)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tissue_Reactivation [label="Tissue Reactivation Measurement", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Synthesis -> InVitro; InVitro -> InVivo_Tox [label="Promising Candidates"]; InVivo_Tox -> InVivo_Efficacy; InVivo_Efficacy -> Tissue_Reactivation; Tissue_Reactivation -> Lead_Optimization; Lead_Optimization -> Synthesis [style=dashed]; } dot Caption: A Typical Experimental Workflow for the Evaluation of Bisquaternary Oxime Reactivators.

Conclusion and Future Directions

Bisquaternary oximes remain the most promising class of reactivators for acetylcholinesterase inhibited by organophosphorus compounds. While several effective compounds, such as HI-6 and obidoxime, are in use, the search for a broad-spectrum reactivator effective against all types of organophosphorus agents continues. The development of new generations of oximes, including the K-series, shows promise in addressing the limitations of existing antidotes. Future research should focus on optimizing the structure of bisquaternary oximes to enhance their reactivation potency, improve their ability to cross the blood-brain barrier, and reduce their intrinsic toxicity. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working towards these critical goals.

References

Methodological & Application

Application Notes and Protocols for Trimedoxime Bromide in Acetylcholinesterase (AChE) Reactivation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphorus (OP) compounds, a class of highly toxic substances used as pesticides and chemical warfare agents, exert their primary toxic effect by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal. Trimedoxime bromide is a bisquaternary oxime that serves as a crucial antidote by reactivating OP-inhibited AChE.[1][2][3] These application notes provide a detailed experimental protocol for the in vitro evaluation of this compound's efficacy in reactivating OP-inhibited AChE, based on the widely used Ellman's spectrophotometric method.

Mechanism of Action

The reactivation of OP-inhibited AChE by this compound involves a nucleophilic attack by the oximate anion on the phosphorus atom of the OP moiety covalently bound to the serine residue in the AChE active site. This process forms a phosphonylated oxime, releasing the active enzyme and restoring its function of hydrolyzing acetylcholine. The bisquaternary structure of Trimedoxime, with one aromatic nucleus interacting with the peripheral anionic site and the other positioning the oxime group towards the catalytic triad, contributes to its reactivation efficiency.[1][2][3]

AChE_Reactivation_Pathway cluster_reactivation Reactivation Process AChE Active AChE (Ser-OH) Inhibited_AChE Inhibited AChE (Ser-O-P(O)(OR)2) AChE->Inhibited_AChE Organophosphate Inhibition Reactivated_AChE Reactivated AChE (Ser-OH) Inhibited_AChE->Reactivated_AChE Reactivation Phosphonylated_Oxime Phosphonylated Oxime (R-CH=NO-P(O)(OR)2) Inhibited_AChE->Phosphonylated_Oxime Nucleophilic Attack Trimedoxime Trimedoxime (R-CH=NOH)

Caption: AChE Inhibition and Reactivation Pathway.

Quantitative Data Summary

The efficacy of this compound in reactivating AChE inhibited by various organophosphorus compounds is summarized below. Reactivation is expressed as a percentage of the initial enzyme activity restored under the specified conditions.

Organophosphorus CompoundTrimedoxime Concentration (M)Reactivation (%)
VX10⁻³85.3
Sarin (GB)10⁻³54
Paraoxon (POX)10⁻³46
Tabun (GA)10⁻³30
Paraoxon (POX)10⁻⁵50
Dichlorvos (DDVP)10⁻⁵17.3
Cyclosarin (GF)10⁻³ & 10⁻⁵No significant reactivation
Soman (GD)10⁻³ & 10⁻⁵No significant reactivation

Experimental Protocol: In Vitro AChE Reactivation Assay

This protocol is based on the Ellman's method, a rapid and reliable spectrophotometric assay for measuring AChE activity. The principle involves the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm.

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel (EeAChE) or human recombinant (hAChE)

  • This compound

  • Organophosphorus inhibiting agent (e.g., Paraoxon)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATChI)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Spectrophotometer (capable of reading at 412 nm)

  • 96-well microplates or quartz cuvettes

  • Incubator or water bath set to 37°C

Solution Preparation
  • Phosphate Buffer (0.1 M, pH 7.4): Prepare a 0.1 M phosphate buffer and adjust the pH to 7.4.

  • AChE Stock Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will depend on the enzyme source and activity.

  • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer to a final concentration of 10 mM.

  • ATChI Solution (10 mM): Dissolve ATChI in deionized water to a final concentration of 10 mM. Prepare this solution fresh daily.

  • Organophosphate (OP) Inhibitor Solution: Prepare a stock solution of the OP inhibitor (e.g., Paraoxon) in an appropriate solvent (e.g., ethanol or isopropanol). Further dilutions should be made in phosphate buffer.

  • This compound Solutions: Prepare a series of dilutions of this compound in phosphate buffer to achieve the desired final concentrations for the assay (e.g., 10⁻³ M, 10⁻⁴ M, 10⁻⁵ M).

Experimental Procedure

The following procedure is for a 96-well microplate format. Volumes can be scaled up for cuvette-based assays.

Experimental_Workflow cluster_prep Preparation cluster_inhibition Inhibition Step cluster_reactivation Reactivation Step cluster_measurement Measurement Step Reagents Prepare Reagents (Buffer, AChE, DTNB, ATChI, OP, Trimedoxime) Inhibit_AChE Inhibit AChE with OP (e.g., 30 min at 37°C) Reagents->Inhibit_AChE Add_Trimedoxime Add Trimedoxime Solution (Incubate, e.g., 10-30 min at 37°C) Inhibit_AChE->Add_Trimedoxime Add_DTNB Add DTNB Solution Add_Trimedoxime->Add_DTNB Add_ATChI Add ATChI to start reaction Add_DTNB->Add_ATChI Measure_Absorbance Measure Absorbance at 412 nm (Kinetic or Endpoint) Add_ATChI->Measure_Absorbance

Caption: In Vitro AChE Reactivation Assay Workflow.

1. Enzyme Inhibition:

  • In a well of the microplate, add the AChE solution.

  • Add the OP inhibitor solution to achieve approximately 95% inhibition of the enzyme activity.

  • Incubate the mixture for a sufficient time to ensure complete inhibition (e.g., 30 minutes at 37°C).

2. Enzyme Reactivation:

  • To the inhibited enzyme solution, add the this compound solution of a specific concentration.

  • For a control, add an equal volume of phosphate buffer instead of the Trimedoxime solution to measure spontaneous reactivation.

  • Incubate the mixture for a defined period (e.g., 10 to 30 minutes at 37°C) to allow for reactivation.

3. Measurement of AChE Activity:

  • Add the DTNB solution to each well.

  • Initiate the enzymatic reaction by adding the ATChI solution.

  • Immediately measure the change in absorbance at 412 nm over time (kinetic measurement) or after a fixed time point (endpoint measurement) using a microplate reader.

4. Controls:

  • Normal Enzyme Activity (100% activity): AChE solution + phosphate buffer (instead of OP and Trimedoxime).

  • Inhibited Enzyme Activity (0% reactivation): OP-inhibited AChE + phosphate buffer (instead of Trimedoxime).

  • Blank: All reagents except the enzyme.

Data Analysis
  • Calculate the rate of absorbance change (ΔAbs/min) for each well.

  • Subtract the rate of the blank from all other readings.

  • The percentage of reactivation can be calculated using the following formula:

    % Reactivation = [(Activity of reactivated AChE - Activity of inhibited AChE) / (Activity of native AChE - Activity of inhibited AChE)] x 100

Troubleshooting and Considerations

  • Oximolysis: At higher concentrations, some oximes can directly react with DTNB, leading to false-positive results. It is important to run a blank containing the oxime and DTNB without the enzyme to correct for this.

  • Spontaneous Reactivation: Some OP-AChE complexes may undergo spontaneous hydrolysis. The control with inhibited enzyme and buffer will account for this.

  • pH and Temperature: The pH and temperature of the assay should be carefully controlled as they can significantly affect enzyme activity and reactivation rates.

  • Solvent Effects: The solvent used to dissolve the OP inhibitor should be at a low final concentration to avoid affecting enzyme activity.

Conclusion

This document provides a comprehensive protocol for the in vitro assessment of this compound's efficacy in reactivating OP-inhibited acetylcholinesterase. The provided data and methodologies can serve as a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development, aiding in the study of existing antidotes and the discovery of new, more effective AChE reactivators.

References

Preparation of Trimedoxime Bromide Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimedoxime bromide (TMB-4) is a crucial cholinesterase reactivator investigated for its potential as an antidote to organophosphate nerve agent and pesticide poisoning.[1][2] Its mechanism of action involves the nucleophilic reactivation of inhibited acetylcholinesterase (AChE), restoring the enzyme's vital function in hydrolyzing the neurotransmitter acetylcholine. For reproducible and reliable results in preclinical research and drug development, the proper preparation, characterization, and storage of this compound solutions are paramount.

These application notes provide detailed protocols for the preparation, quality control, and storage of this compound solutions for laboratory use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 1,1'-propane-1,3-diylbis{4-[(E)-(hydroxyimino)methyl]pyridinium} dibromide[2]
Synonyms TMB-4, Dipyroxime[1]
CAS Number 56-97-3[3]
Molecular Formula C₁₅H₁₈Br₂N₄O₂[3]
Molecular Weight 446.14 g/mol [3]
Appearance Solid powder[4]

Solubility and Stability

Solubility

Table 2: Solubility Data for this compound

SolventSolubilityNotes
DMSO SolubleA common solvent for preparing high-concentration stock solutions.[4]
Acidic Aqueous Solution (pH 3.0-4.3) ≥ 114 mg/mLBased on concentrations used in stability studies.
Phosphate Buffered Saline (PBS, pH 7.4) Data not availableEmpirical determination is recommended. Precipitation may occur upon dilution of a DMSO stock; careful, stepwise dilution is advised.
Stability

A detailed study on the stability of this compound in concentrated acidic solutions revealed that it is highly stable in the pH range of 3.0 to 3.8, with maximum stability observed at pH 3.0. The primary degradation pathway in acidic solutions is hydrolysis. Above pH 4.5, a different degradation mechanism involving dehydration of the oxime group may become more prevalent.

Table 3: Stability of this compound in Aqueous Solution at 25°C

pHt₉₀ (time to 10% degradation)Degradation Rate
3.0 18 yearsMinimal
3.4 14 yearsLow
3.8 11 yearsLow
4.3 Not specifiedIncreased degradation

Data extrapolated from accelerated stability studies.

For short-term experiments (days to weeks), stock solutions in DMSO should be stored at 0-4°C. For long-term storage (months to years), it is recommended to store both the solid compound and stock solutions at -20°C in the dark.[4]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid powder, >95% purity)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required. For a 10 mM solution, the calculation is as follows:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass = 0.010 mol/L * 0.001 L * 446.14 g/mol * 1000 mg/g = 4.46 mg

  • Weigh out 4.46 mg of this compound powder on an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the solid is completely dissolved.

  • Store the stock solution at -20°C for long-term storage or 4°C for short-term use (up to a few weeks), protected from light.

Protocol for Preparation of Working Solutions for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., Phosphate Buffered Saline (PBS), cell culture medium)

  • Sterile dilution tubes

Procedure:

  • Determine the final concentration of this compound required for your experiment.

  • Perform serial dilutions of the 10 mM stock solution in the desired aqueous buffer.

  • Important: To avoid precipitation, add the stock solution to the aqueous buffer in a stepwise manner while vortexing. Do not add the aqueous buffer to the concentrated stock solution.

  • Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

  • Prepare fresh working solutions for each experiment.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Trimedoxime Bromide Powder dissolve Dissolve in DMSO to 10 mM weigh->dissolve store_stock Store at -20°C dissolve->store_stock dilute Serially Dilute Stock in Aqueous Buffer store_stock->dilute For Experiment vortex Vortex During Dilution dilute->vortex use Use in Assay (DMSO < 0.5%) vortex->use

Caption: Workflow for preparing this compound solutions.

Quality Control Protocols

This protocol provides a general method for the analysis of this compound. Method optimization may be required.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or a suitable buffer system. An isocratic system of acetonitrile/water (e.g., 70:30) with 0.1% TFA can also be tested.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a series of known concentrations of this compound in the mobile phase to create a calibration curve.

  • Sample Preparation: Dilute the prepared this compound solution with the mobile phase to a concentration within the range of the calibration curve.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Quantification: Determine the peak area of this compound in the sample chromatogram and calculate the concentration using the calibration curve. Purity can be assessed by the relative peak area.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Calibration Standards inject Inject onto C18 Column prep_std->inject prep_sample Dilute Test Solution prep_sample->inject separate Elute with ACN/Water/TFA inject->separate detect Detect at 254 nm separate->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify Concentration & Purity detect->quantify calibrate->quantify

Caption: HPLC quality control workflow for this compound.

This method determines the bromide ion concentration and can be used to confirm the salt content of the compound.[4][5][6][7]

Principle: This is a precipitation titration where a standard solution of silver nitrate (AgNO₃) is used to titrate the bromide ions (Br⁻). The reaction forms a silver bromide (AgBr) precipitate. An adsorption indicator, such as eosin, is used to detect the endpoint, which is signaled by a color change of the precipitate.

Reagents:

  • 0.1 M Silver Nitrate (AgNO₃) standard solution

  • Eosin indicator solution (0.5% w/v in water)

  • Acetic acid

  • Methanol

  • This compound solution of unknown concentration

Procedure:

  • Accurately pipette a known volume of the this compound solution into a flask.

  • Add 5 mL of water, 5 mL of acetic acid, and 50 mL of methanol.

  • Add a few drops of eosin indicator.

  • Titrate with the 0.1 M AgNO₃ solution while stirring continuously.

  • The endpoint is reached when the color of the AgBr precipitate changes to pink.

  • The concentration of bromide can be calculated using the following formula:

    • M₁V₁ = M₂V₂

    • Where M₁ and V₁ are the molarity and volume of the AgNO₃ solution, and M₂ and V₂ are the molarity and volume of the bromide solution.

Signaling Pathway Context

This compound's therapeutic action is centered on the cholinergic synapse, specifically the reactivation of AChE inhibited by organophosphates.

G ACh Acetylcholine (ACh) Hydrolysis ACh Hydrolysis ACh->Hydrolysis AChE_active Active AChE AChE_active->Hydrolysis Inhibition Inhibition AChE_active->Inhibition AChE_inhibited Inhibited AChE-OP Reactivation Reactivation AChE_inhibited->Reactivation OP Organophosphate (OP) OP->Inhibition TMB This compound TMB->Reactivation Inhibition->AChE_inhibited Reactivation->AChE_active

Caption: Reactivation of inhibited AChE by this compound.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the preparation and quality control of this compound solutions for laboratory research. Adherence to these procedures will help ensure the accuracy, reproducibility, and reliability of experimental results in the study of this important cholinesterase reactivator. It is recommended that researchers empirically determine the solubility of this compound in their specific buffer systems and optimize the quality control methods for their laboratory instrumentation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

Introduction

Trimedoxime bromide, also known as TMB-4, is a bisquaternary oxime compound recognized for its role as a reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) compounds, such as nerve agents and pesticides.[1][2][3] Its primary mechanism involves the nucleophilic attack of the oxime group on the phosphorus atom of the OP-AChE conjugate, leading to the restoration of the enzyme's function. The efficacy of this compound is highly dependent on the specific inhibiting organophosphate.[2][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the recommended dosages and protocols for using this compound in various in vitro cell culture assays. The provided information focuses on determining cytotoxicity and assessing the reactivation efficacy of the compound.

Mechanism of Action

This compound's principal mechanism of action is the reactivation of phosphorylated AChE. The positively charged quaternary nitrogens in its structure guide the molecule to the active site of the inhibited enzyme. The deprotonated oxime group then acts as a strong nucleophile, displacing the organophosphate group from the serine residue in the enzyme's active site and restoring its catalytic activity. However, at certain concentrations, this compound can also exhibit off-target effects, including the induction of oxidative stress through the generation of reactive oxygen species (ROS).[4][5]

AChE Active Acetylcholinesterase (AChE) Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE Inhibition OP Organophosphate (e.g., Sarin, Paraoxon) OP->Inhibited_AChE Reactivated_AChE Reactivated AChE Inhibited_AChE->Reactivated_AChE Reactivation Phosphorylated_Oxime Phosphorylated Oxime Complex Inhibited_AChE->Phosphorylated_Oxime OP Transfer TMB4 This compound (TMB-4) TMB4->Reactivated_AChE TMB4->Phosphorylated_Oxime

Figure 1: Mechanism of AChE Reactivation by this compound.

Recommended Dosage and Concentration Data

The optimal concentration of this compound is assay- and cell-type-dependent. It is crucial to perform a dose-response analysis to determine both the cytotoxic and effective concentrations for any specific experimental setup.

Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, which indicate the concentration at which the substance exhibits 50% of its maximal inhibitory effect on cell viability or enzyme activity.

Cell Line / EnzymeAssay TypeIC50 ConcentrationReference
HepG2 CellsOxidative Stress Induction22 mM[5]
Recombinant AChEEnzyme Inhibition82.0 mM ± 30.1 mM[2][6]

Note: The high IC50 values suggest that this compound has low direct cytotoxicity or inhibitory potency in these specific assays, allowing for a wide therapeutic window for its primary function as a reactivator.

Efficacy Data (AChE Reactivation)

This table presents the effective concentrations of this compound used for the in vitro reactivation of AChE inhibited by various organophosphates.

InhibitorAChE SourceConcentrationReactivation PercentageReference
Sarin (GB)In vitro10⁻³ M (1 mM)54%[4]
Paraoxon (POX)In vitro10⁻³ M (1 mM)46%[4]
Paraoxon (POX)In vitro10⁻⁵ M (10 µM)50%[4]
Tabun (GA)In vitro10⁻³ M (1 mM)30%[4]
VariousIn vitro2-5 x 10⁻⁴ MComplete Reactivation[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Accurate preparation of a stock solution is the first step for reproducible results.

Materials:

  • This compound powder (MW: 446.14 g/mol )[1][5]

  • Sterile, nuclease-free water or appropriate buffer (e.g., PBS)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Calculate Mass: Determine the mass of this compound powder needed for your desired stock concentration and volume. The formula is: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Example: For 10 mL of a 10 mM stock solution: Mass (g) = 0.01 mol/L × 0.01 L × 446.14 g/mol = 0.0446 g (44.6 mg)

  • Weighing: Carefully weigh the calculated amount of powder in a sterile environment.

  • Dissolving: Transfer the powder to a sterile tube and add the calculated volume of solvent (e.g., 10 mL of sterile water).

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved.

  • Sterilization (Optional): If required for your cell culture, filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Refer to the manufacturer's data sheet for specific storage recommendations.[5]

Protocol 2: Determination of Cytotoxicity (IC50) via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8]

Start Start Seed 1. Seed Cells (e.g., HepG2 at 1.5 x 10⁴ cells/well) in a 96-well plate. Start->Seed Incubate1 2. Incubate Overnight Allow cells to attach. Seed->Incubate1 Treat 3. Add TMB-4 Dilutions Prepare serial dilutions of this compound in culture medium and add to wells. Incubate1->Treat Incubate2 4. Incubate for 24 Hours (or desired time points: 1, 4, 24h) Treat->Incubate2 AddMTT 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution per well) Incubate2->AddMTT Incubate3 6. Incubate for 2-4 Hours Allow formazan crystals to form. AddMTT->Incubate3 Solubilize 7. Solubilize Crystals Add solubilization buffer (e.g., DMSO or SDS) and mix gently. Incubate3->Solubilize Read 8. Read Absorbance Measure at ~570 nm using a plate reader. Solubilize->Read Analyze 9. Analyze Data Plot dose-response curve and calculate IC50 value. Read->Analyze End End Analyze->End

Figure 2: Experimental Workflow for MTT Cytotoxicity Assay.

Materials:

  • Cultured cells (e.g., HepG2, SH-SY5Y)[7]

  • Complete culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1.5 x 10⁴ cells/well for HepG2) and allow them to adhere overnight.[7]

  • Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and replace it with 100 µL of the diluted compound solutions. Include untreated (vehicle control) and blank (medium only) wells.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24 hours).[7]

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance on a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software.

Considerations for Use

  • Cell Type Specificity: Cytotoxicity and efficacy can vary significantly between different cell lines. It is essential to establish the optimal dosage for each cell type used in your experiments.

  • Solvent Effects: Ensure that the final concentration of any solvent (like DMSO, if used) does not affect cell viability. Always include a vehicle control in your experimental design.

  • Oxidative Stress: Be aware that this compound can induce oxidative stress, which may be a confounding factor in some assays.[7] Consider co-treating with antioxidants or measuring ROS levels to assess this off-target effect if it is relevant to your research question.

  • Assay Duration: The effective concentration may change with different incubation times. Short-term (1-4 hours) versus long-term (24 hours or more) exposure can yield different results.[7]

References

Animal Models for Evaluating the Efficacy of Trimedoxime Bromide in Organophosphate Poisoning

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate (OP) compounds, widely used as pesticides and unfortunately also as chemical warfare agents, pose a significant public health threat due to their acute toxicity. The primary mechanism of OP toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at nerve synapses, resulting in a cholinergic crisis characterized by a range of severe symptoms, including excessive secretions, muscle fasciculations, seizures, respiratory distress, and ultimately, death.[1][2][3][4]

The standard treatment for OP poisoning involves the administration of an antimuscarinic agent, such as atropine, to counteract the effects of excess acetylcholine at muscarinic receptors, and an oxime reactivator to restore the function of inhibited AChE.[1][2] Trimedoxime bromide (TMB-4) is a bis-pyridinium oxime that has demonstrated significant efficacy in reactivating OP-inhibited AChE, particularly in cases of poisoning by agents like tabun.[5][6] This document provides detailed application notes and protocols for utilizing animal models to study the efficacy of this compound.

Key Animal Models and Considerations

Rodents, particularly mice and rats, are the most commonly used animal models for studying the efficacy of antidotes against OP poisoning due to their well-characterized physiology, ease of handling, and the availability of established experimental protocols.[1] Guinea pigs and non-human primates are also used, as their carboxylesterase levels are more similar to humans, which can influence the metabolism and toxicity of OPs.[1] The choice of animal model should be carefully considered based on the specific research question and the pharmacokinetic and pharmacodynamic properties of the OP agent being investigated.

Data Presentation: Efficacy of this compound

The following tables summarize quantitative data from various studies evaluating the efficacy of this compound in animal models of organophosphate poisoning.

Table 1: Protective Efficacy of this compound Against Organophosphate Poisoning in Mice

OrganophosphateRoute of AdministrationAntidote AdministrationEfficacy MetricValueReference
DichlorvosIntravenousIntravenous (5 min before poison)ED5042.18 µmol/kg[7]
HeptenophosIntravenousIntravenous (5 min before poison)ED5014.97 µmol/kg[7]
TabunIntravenousIntravenous (5 min before poison)ED5032.08 µmol/kg[7]
TabunSubcutaneousIntraperitoneal (1 min after poison) with AtropineProtective Index (PI)14.1[8]

ED50: The dose of the antidote that protects 50% of the animals from the lethal effects of the organophosphate. Protective Index (PI): The ratio of the LD50 of the organophosphate in treated animals to the LD50 in untreated animals.

Table 2: In Vivo Acetylcholinesterase (AChE) Reactivation by this compound in Rats Poisoned with Tabun

TissueThis compound DoseAChE Activity IncreaseReference
BloodDose-dependentSignificant increase[9]
DiaphragmDose-dependentSignificant increase[9]
Pontomedullar AreaDose-dependentPotentiation with HI-6[9]
Frontal CortexDose-dependentPotentiation with HI-6[9]
Basal GangliaDose-dependentRelatively resistant to reactivation[9]

Experimental Protocols

Protocol 1: Determination of the Median Lethal Dose (LD50) of an Organophosphate

Objective: To determine the dose of an organophosphate that is lethal to 50% of the experimental animals. This is a crucial first step to establish the challenge dose for efficacy studies.

Materials:

  • Male or female mice (e.g., BALB/c) or rats (e.g., Wistar), 6-8 weeks old.

  • Organophosphate compound of interest.

  • Vehicle for dissolving the organophosphate (e.g., saline, peanut oil).

  • Syringes and needles for administration.

  • Animal cages with proper bedding, food, and water.

Procedure:

  • Animal Acclimatization: House the animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the experiment.

  • Dose Preparation: Prepare a series of graded doses of the organophosphate in the chosen vehicle.

  • Animal Grouping: Randomly assign animals to different dose groups (e.g., 5-10 animals per group) and a control group (vehicle only).

  • Administration: Administer the organophosphate to each animal via the desired route (e.g., subcutaneous, intraperitoneal, or oral).

  • Observation: Observe the animals continuously for the first few hours and then periodically for at least 24-48 hours. Record the number of mortalities in each group.

  • LD50 Calculation: Use a statistical method, such as the Probit analysis or the Reed-Muench method, to calculate the LD50 value from the mortality data.

Protocol 2: Evaluation of this compound Efficacy Against Organophosphate Poisoning

Objective: To assess the protective efficacy of this compound in animals poisoned with a lethal dose of an organophosphate.

Materials:

  • Male or female mice or rats.

  • Organophosphate compound.

  • This compound.

  • Atropine sulfate (often used in combination with oximes).

  • Vehicle for dissolving the compounds (e.g., sterile saline).

  • Syringes, needles, and other necessary laboratory equipment.

Procedure:

  • Animal Preparation: Acclimatize and randomly group the animals as described in Protocol 1. Include a control group (OP + vehicle), a treatment group (OP + this compound ± atropine), and a vehicle control group.

  • Dosing Solutions: Prepare fresh solutions of the organophosphate, this compound, and atropine in the appropriate vehicle.

  • Poisoning: Administer a predetermined lethal dose of the organophosphate (e.g., 1.5 - 2.0 x LD50) to the animals in the control and treatment groups.

  • Antidote Administration:

    • Post-treatment: Administer this compound (and atropine, if applicable) at a specific time point after poisoning (e.g., 1, 5, or 10 minutes).

    • Pre-treatment: Administer this compound at a specific time point before poisoning (e.g., 15 or 30 minutes).

  • Clinical Observation and Scoring:

    • Observe the animals for clinical signs of OP toxicity. A scoring system can be used to quantify the severity of poisoning.

    • Sample Clinical Scoring System for Rodents:

      • 0: Normal activity.

      • 1: Mild tremors, slight salivation.

      • 2: Moderate tremors, profuse salivation, muscle fasciculations.

      • 3: Severe tremors, convulsions, gasping for breath.

      • 4: Moribund or deceased.

  • Endpoint Measurement:

    • Survival: Record the number of surviving animals in each group at 24 and 48 hours post-poisoning.

    • Protective Index (PI): If different doses of the OP are used, the PI can be calculated.

    • Time to Death: Record the time of death for each animal.

Protocol 3: Measurement of Acetylcholinesterase (AChE) Activity (Ellman's Method)

Objective: To quantify the level of AChE inhibition and its reactivation by this compound in various tissues.

Materials:

  • Tissue samples (e.g., whole blood, brain, diaphragm) from experimental animals.

  • Phosphate buffer (0.1 M, pH 8.0).

  • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) solution.[9]

  • Acetylthiocholine iodide (ATCI) substrate solution.[9]

  • Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.[9]

  • Homogenizer for tissue preparation.

Procedure:

  • Sample Preparation:

    • Blood: Collect blood in heparinized tubes. Lyse the red blood cells with saponin solution.

    • Tissues: Excise tissues, weigh them, and homogenize in cold phosphate buffer. Centrifuge the homogenate to obtain the supernatant containing the enzyme.

  • Assay Reaction:

    • In a cuvette or a well of a microplate, add the phosphate buffer, DTNB solution, and the tissue sample (supernatant or lysate).

    • Initiate the reaction by adding the ATCI substrate.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.

  • Calculation: Calculate the AChE activity, often expressed as units per gram of tissue or per milliliter of blood. Compare the activity in treated animals to that in control (poisoned but untreated) and naive animals.

Visualizations

Mechanism of Acetylcholinesterase Reactivation by this compound

AChE_Reactivation cluster_0 Normal Synaptic Function cluster_1 Organophosphate Poisoning cluster_2 This compound Treatment AChE Active Acetylcholinesterase (AChE) Products Choline + Acetate AChE->Products ACh Acetylcholine (ACh) ACh->AChE Hydrolysis Inhibited_AChE Inhibited AChE (Phosphylated) Reactivated_AChE Reactivated AChE Inhibited_AChE->Reactivated_AChE Reactivation OP Organophosphate (OP) OP->AChE Inhibition TMB4 This compound (TMB-4) TMB4->Inhibited_AChE Nucleophilic Attack Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Random Animal Grouping (Control & Treatment) acclimatization->grouping dosing_prep Preparation of Dosing Solutions (OP, TMB-4, Atropine) grouping->dosing_prep poisoning Organophosphate Administration (e.g., 2x LD50) dosing_prep->poisoning treatment Antidote Administration (TMB-4 ± Atropine) poisoning->treatment observation Clinical Observation & Scoring (Survival, Symptoms) treatment->observation biochemical Biochemical Analysis (AChE Activity) observation->biochemical data_analysis Data Analysis & Interpretation biochemical->data_analysis end End data_analysis->end

References

Application Notes and Protocols for the Administration of Trimedoxime Bromide in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for Trimedoxime bromide in rodent studies, focusing on key pharmacokinetic parameters, toxicity, and detailed experimental protocols. This document is intended to guide researchers in designing and executing preclinical studies involving this important acetylcholinesterase reactivator.

Introduction to this compound in Rodent Models

This compound (TMB-4) is a crucial oxime used as an antidote to organophosphate poisoning. Rodent models, primarily mice and rats, are instrumental in the preclinical evaluation of its efficacy, pharmacokinetics, and toxicity. The choice of administration route is a critical variable that can significantly influence the experimental outcomes. This document outlines the methodologies for intravenous, intramuscular, intraperitoneal, and oral administration of this compound in these models.

Comparative Pharmacokinetic and Toxicity Data

The route of administration profoundly impacts the absorption, distribution, metabolism, and excretion (ADME) of this compound, thereby affecting its therapeutic efficacy and potential toxicity. The following tables summarize the available quantitative data from various rodent studies to facilitate a comparative analysis.

Table 1: Pharmacokinetic Parameters of this compound in Mice by Intravenous Administration

ParameterValueSpecies/StrainDosageReference
Elimination Half-life (t½)108.08 minMouse55.98 µmol/kg[1]

Table 2: Acute Toxicity of this compound in Rodents by Intramuscular Administration

SpeciesLD50 (mg/kg)Reference
Rat> obidoxime[2]
Mouse< K203, obidoxime, HI-6[2]

Note: Specific numerical LD50 values for this compound were not consistently available in the searched literature, but comparative toxicity data is presented.

Experimental Protocols

The following are detailed protocols for the administration of this compound via various routes in rodents. These are generalized procedures and may require optimization based on specific experimental goals and institutional guidelines.

Vehicle Selection and Preparation

A suitable vehicle is essential for the safe and effective delivery of this compound. For parenteral routes, sterile, isotonic solutions are recommended to minimize irritation and ensure compatibility with physiological pH.

  • Recommended Vehicle: Sterile normal saline (0.9% NaCl) or Phosphate Buffered Saline (PBS).

  • Preparation:

    • Weigh the required amount of this compound powder using an analytical balance.

    • Dissolve the powder in the chosen vehicle to achieve the desired final concentration.

    • Ensure the solution is clear and free of particulates. If necessary, gentle warming or vortexing can be used to aid dissolution.

    • For parenteral administration, filter-sterilize the solution using a 0.22 µm syringe filter.

Intravenous (IV) Administration Protocol (Mouse/Rat)

Intravenous administration ensures immediate and complete bioavailability. The lateral tail vein is the most common site for IV injections in both mice and rats.

  • Materials:

    • This compound solution

    • Sterile syringes (e.g., 1 mL) with appropriate needle size (e.g., 27-30G)

    • Rodent restrainer

    • Heat lamp or warm water bath (for tail vein dilation)

    • 70% ethanol or isopropanol wipes

  • Procedure:

    • Warm the animal's tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes to dilate the lateral tail veins.

    • Place the rodent in a suitable restrainer, exposing the tail.

    • Wipe the tail with a 70% alcohol swab to clean the injection site.

    • Identify one of the lateral tail veins.

    • Hold the tail gently and insert the needle, bevel up, into the vein at a shallow angle.

    • A successful cannulation is often indicated by a small flash of blood in the needle hub.

    • Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

    • After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.

    • Return the animal to its cage and monitor for any adverse reactions.

Intramuscular (IM) Administration Protocol (Rat)

Intramuscular injections provide a depot for slower, sustained absorption compared to the IV route. The quadriceps or gluteal muscles are common injection sites in rats. Due to the small muscle mass, IM injections are generally not recommended for mice.

  • Materials:

    • This compound solution

    • Sterile syringes with appropriate needle size (e.g., 25-27G)

    • 70% ethanol or isopropanol wipes

  • Procedure:

    • Manually restrain the rat, ensuring one of the hind limbs is immobilized.

    • Wipe the injection site (quadriceps or gluteal muscle) with a 70% alcohol swab.

    • Insert the needle into the muscle mass. Care should be taken to avoid the sciatic nerve when injecting into the gluteal muscle.

    • Aspirate gently by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and re-insert at a different site.

    • Inject the this compound solution slowly.

    • Withdraw the needle and return the animal to its cage. Monitor for any signs of pain or distress.

Intraperitoneal (IP) Administration Protocol (Mouse/Rat)

Intraperitoneal injections offer rapid absorption, though it is generally slower than the IV route.

  • Materials:

    • This compound solution

    • Sterile syringes with appropriate needle size (e.g., 25-27G)

    • 70% ethanol or isopropanol wipes

  • Procedure:

    • Securely restrain the rodent, exposing the abdomen. For mice, this can be done by scruffing the neck and securing the tail.

    • Tilt the animal's head downwards at a slight angle to move the abdominal organs away from the injection site.

    • Wipe the lower right or left abdominal quadrant with a 70% alcohol swab, avoiding the midline to prevent damage to the bladder or cecum.

    • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate gently to check for the aspiration of urine or intestinal contents, which would indicate incorrect needle placement. If this occurs, discard the syringe and prepare a new injection.

    • Inject the this compound solution.

    • Withdraw the needle and return the animal to its cage. Monitor for any signs of discomfort.

Oral (PO) Gavage Administration Protocol (Mouse/Rat)

Oral gavage is used for the precise administration of a liquid formulation directly into the stomach.

  • Materials:

    • This compound solution

    • Appropriately sized gavage needle (feeding needle) with a ball tip (e.g., 18-20G for mice, 16-18G for rats)

    • Syringe

  • Procedure:

    • Measure the correct length of the gavage needle by holding it alongside the animal, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark this length on the needle.

    • Securely restrain the animal in an upright position, ensuring the head and neck are extended to create a straight path to the esophagus.

    • Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

    • Advance the needle to the pre-measured mark.

    • Slowly administer the this compound solution.

    • Gently remove the gavage needle.

    • Return the animal to its cage and observe for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for different administration routes and a simplified representation of the mechanism of action of this compound in organophosphate poisoning.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration formulation This compound Formulation iv Intravenous (IV) (Tail Vein) formulation->iv Dosing im Intramuscular (IM) (Quadriceps/Gluteal) formulation->im Dosing ip Intraperitoneal (IP) (Lower Quadrant) formulation->ip Dosing po Oral (PO) (Gavage) formulation->po Dosing animal_prep Animal Preparation (Weighing, Restraint) animal_prep->iv animal_prep->im animal_prep->ip animal_prep->po monitoring Monitoring (Adverse Effects) iv->monitoring im->monitoring ip->monitoring po->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Data Analysis (PK, Efficacy, Toxicity) sampling->analysis

Caption: Experimental workflow for this compound administration in rodents.

signaling_pathway OP Organophosphate (e.g., Nerve Agent) AChE Acetylcholinesterase (AChE) OP->AChE Inhibition Inhibited_AChE Inhibited AChE Cholinergic_Crisis Cholinergic Crisis (Toxicity) Inhibited_AChE->Cholinergic_Crisis ACh Accumulation Reactivated_AChE Reactivated AChE ACh Acetylcholine (ACh) ACh->AChE Hydrolysis (Normal Function) TMB4 This compound (TMB-4) TMB4->Inhibited_AChE Reactivation Reactivated_AChE->ACh Restored Hydrolysis

Caption: Mechanism of action of this compound in organophosphate poisoning.

Conclusion

The selection of an appropriate administration route for this compound in rodent studies is paramount for obtaining reliable and reproducible data. While intravenous administration provides immediate bioavailability, other routes such as intramuscular, intraperitoneal, and oral gavage offer different pharmacokinetic profiles that may be relevant for specific research questions. The protocols and data presented here serve as a foundational guide for researchers. It is important to note that further studies are needed to provide a more complete quantitative comparison of the pharmacokinetics of this compound across all administration routes in rodents.

References

Application Note: Quantification of Trimedoxime Bromide Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimedoxime bromide (TMB-4) is a crucial cholinesterase reactivator employed as an antidote in the treatment of organophosphate poisoning.[1] Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is essential for quality control, pharmacokinetic studies, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for this purpose. This application note details a robust HPLC method for the quantification of this compound, suitable for researchers, scientists, and drug development professionals.

Principle of the Method

This compound is a quaternary ammonium compound, making it highly polar. To achieve good retention and separation on a reversed-phase HPLC column, ion-pairing chromatography is the recommended approach. An ion-pairing agent, such as an alkyl sulfonate, is added to the mobile phase. This agent forms a neutral ion pair with the positively charged this compound molecule, allowing it to be retained and separated on a non-polar stationary phase like C18 or C8. Detection is typically performed using a UV detector, as the pyridinium rings in the this compound structure exhibit strong UV absorbance.

Experimental

Instrumentation and Reagents

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • Chromatographic Column: A reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Potassium dihydrogen phosphate or Sodium acetate (analytical grade)

    • Orthophosphoric acid or Acetic acid (analytical grade)

    • Sodium 1-octanesulfonate (ion-pairing agent, HPLC grade)

    • This compound reference standard

Chromatographic Conditions

The following table summarizes a typical set of HPLC conditions for the analysis of this compound, compiled from established methods for similar pyridinium aldoximes.[2][3]

ParameterRecommended Conditions
Stationary Phase C18 or C8 (Octyl) Silica Column (250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Phosphate Buffer/Methanol or Acetonitrile
Buffer 20 mM Potassium dihydrogen phosphate, pH adjusted to 2.5-3.0 with orthophosphoric acid
Ion-Pairing Agent 5-10 mM Sodium 1-octanesulfonate in the buffer
Organic Modifier Methanol or Acetonitrile (10-40% of the mobile phase)
Flow Rate 1.0 mL/min
Column Temperature 25 - 35 °C
Detection Wavelength 280 - 305 nm
Injection Volume 10 - 20 µL

Detailed Protocol

This protocol provides a step-by-step guide for the quantification of this compound in a bulk drug substance or a simple formulation.

1. Preparation of Mobile Phase (e.g., 70:30 Buffer:Acetonitrile)

  • Buffer Preparation: Dissolve the appropriate amount of potassium dihydrogen phosphate and sodium 1-octanesulfonate in HPLC-grade water to achieve the desired concentrations (e.g., 20 mM and 10 mM, respectively). Adjust the pH to 2.8 with diluted orthophosphoric acid.

  • Mobile Phase Mixture: Mix 700 mL of the prepared buffer with 300 mL of HPLC-grade acetonitrile.

  • Degassing: Degas the mobile phase using vacuum filtration or sonication before use to prevent pump cavitation and baseline noise.

2. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serially diluting the stock standard solution with the mobile phase.

3. Preparation of Sample Solutions

  • Bulk Drug Substance: Accurately weigh an amount of the this compound sample equivalent to about 25 mg and prepare a 1000 µg/mL stock solution as described for the standard. Dilute this stock solution with the mobile phase to a concentration within the calibration range.

  • Pharmaceutical Formulation (e.g., Injection): Dilute the formulation with the mobile phase to obtain a final concentration within the linear range of the assay.

4. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solutions in increasing order of concentration to establish a calibration curve.

  • Inject the sample solutions. It is recommended to bracket the sample injections with standard injections to ensure system stability.

5. Data Analysis

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Integrate the peak area of the this compound peak in both the standards and samples.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the sample solutions from the calibration curve using linear regression.

  • Calculate the final concentration in the original sample, taking into account the dilution factors.

Method Validation Summary

A typical validation of an HPLC method for this compound would include the following parameters:

ParameterTypical Acceptance Criteria
Specificity No interference from blank or placebo at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intra-day and Inter-day RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution & Dilution A->B D System Equilibration B->D C Mobile Phase Preparation C->D E Sample Injection D->E F Chromatographic Separation E->F G UV Detection F->G H Peak Integration G->H I Calibration Curve Construction H->I J Concentration Calculation I->J

Caption: Experimental workflow for the HPLC quantification of this compound.

IonPair_Mechanism cluster_mobile_phase Mobile Phase TMB This compound (Analyte, Positively Charged) IonPair Neutral Ion-Pair Complex TMB->IonPair Forms in Mobile Phase IPA Octanesulfonate (Ion-Pairing Agent, Negatively Charged) IPA->IonPair StationaryPhase Reversed-Phase Stationary Phase (e.g., C18) (Non-Polar) IonPair->StationaryPhase Retained by Hydrophobic Interaction Elution Elution & Detection StationaryPhase->Elution Eluted by Mobile Phase

Caption: Mechanism of ion-pair reversed-phase chromatography for this compound.

References

Application Notes & Protocols for LC-MS/MS Analysis of Trimedoxime Bromide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Trimedoxime bromide in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are based on established methodologies for the analysis of analogous quaternary ammonium compounds and are intended to serve as a robust starting point for method development and validation.

Introduction

This compound is a quaternary ammonium oxime used as a cholinesterase reactivator in the treatment of organophosphate poisoning.[1][2] Accurate and sensitive quantification of this compound in biological matrices such as plasma and serum is crucial for pharmacokinetic, toxicokinetic, and clinical studies. LC-MS/MS offers high selectivity and sensitivity, making it the preferred analytical technique for this purpose.

This application note details the essential steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, along with a comprehensive protocol for method validation in line with regulatory guidelines.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is recommended for cleaner sample extracts and is based on methods for other quaternary ammonium compounds.[1][2][3]

Materials:

  • Weak Cation-Exchange (WCX) SPE cartridges

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Water (LC-MS grade)

  • Internal Standard (IS) solution (e.g., an isotopically labeled analog of this compound or a structurally similar quaternary ammonium compound)

  • Biological matrix (plasma, serum, etc.)

Procedure:

  • Sample Pre-treatment: Thaw biological samples to room temperature. Spike 100 µL of the sample with an appropriate concentration of the Internal Standard.

  • Conditioning: Condition the WCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute this compound and the IS from the cartridge with 1 mL of a solution of 5% formic acid in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterRecommended Condition
Column Mixed-mode or C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium formate with 0.1% formic acid in water
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry (MS/MS)

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV
Gas Flow Rates Optimized for the specific instrument
MRM Transitions To be determined by infusing a standard solution of this compound into the mass spectrometer. The precursor ion will be the molecular ion [M]+. Product ions will be generated by collision-induced dissociation.

Hypothetical MRM Transitions for this compound (C₁₅H₁₈N₄O₂²⁺):

  • Precursor Ion (Q1): m/z 143.1 (doubly charged ion)

  • Product Ion (Q3) 1 (Quantifier): To be determined experimentally.

  • Product Ion (Q3) 2 (Qualifier): To be determined experimentally.

  • Collision Energy (CE): To be optimized for each transition.

Method Validation

A comprehensive validation of the bioanalytical method should be performed in accordance with FDA or other relevant regulatory guidelines.[4][5]

Validation Parameters Summary:

ParameterDescriptionAcceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.
Accuracy & Precision The closeness of the determined value to the nominal concentration and the reproducibility of measurements.Accuracy within ±15% of nominal values (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Linearity & Range The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Accuracy within ±20% and precision (%CV) ≤20%. Signal-to-noise ratio > 10.
Recovery The extraction efficiency of the analytical method.Consistent and reproducible across the concentration range.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS.The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the nominal concentration.

Data Presentation

Table 1: Hypothetical Method Validation Summary for this compound in Human Plasma

Validation ParameterLow QC (ng/mL)Medium QC (ng/mL)High QC (ng/mL)
Nominal Concentration 550400
Intra-day Accuracy (%) 98.5101.299.8
Intra-day Precision (%CV) 4.23.52.8
Inter-day Accuracy (%) 102.199.5101.0
Inter-day Precision (%CV) 6.85.14.5
Recovery (%) 85.388.186.5
Matrix Effect (%) 95.293.896.1

Table 2: Pharmacokinetic Parameters of Trimedoxime in Mice (for reference)

ParameterValueReference
Elimination Half-life (t½) 108.08 min[3]
Total Body Clearance (Cl_tot) Not explicitly stated, but noted to be lower than HI-6[3]
Volume of Distribution (Vd) Central compartment (V1) was smaller than HI-6, peripheral compartment (V2) was larger[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma/Serum) spike Spike with Internal Standard sample->spike spe Solid-Phase Extraction (WCX) spike->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc Liquid Chromatography (Mixed-mode/C18 Column) recon->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

method_validation cluster_specificity Specificity & Selectivity cluster_performance Performance Characteristics cluster_stability Stability Validation Method Validation Selectivity Selectivity Validation->Selectivity MatrixEffect Matrix Effect Validation->MatrixEffect Linearity Linearity & Range Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy LLOQ LLOQ Validation->LLOQ Recovery Recovery Validation->Recovery FreezeThaw Freeze-Thaw Stability Validation->FreezeThaw BenchTop Bench-Top Stability Validation->BenchTop LongTerm Long-Term Stability Validation->LongTerm

Caption: Key parameters for bioanalytical method validation.

References

Application Notes and Protocols for Trimedoxime Bromide in Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimedoxime bromide is a well-established acetylcholinesterase (AChE) reactivator, primarily utilized as an antidote in organophosphate poisoning. Its mechanism of action involves the nucleophilic attack on the phosphorus atom of the organophosphate, displacing it from the serine residue in the active site of AChE and thereby restoring the enzyme's function. While its role in counteracting neurotoxic agents that inhibit AChE is well-documented, its potential broader neuroprotective effects in other models of neuronal injury are less explored.

These application notes provide a framework for investigating the potential neuroprotective properties of this compound beyond its classical role as an AChE reactivator. The following protocols are designed to assess its efficacy in in vitro models of glutamate-induced excitotoxicity and oxidative stress, two common mechanisms implicated in a variety of neurodegenerative diseases and acute brain injuries.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described neuroprotection assays.

Table 1: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity

This compound Conc. (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle Control)100 ± SD0 ± SD
Glutamate (e.g., 100 µM)Value ± SDValue ± SD
1 + GlutamateValue ± SDValue ± SD
10 + GlutamateValue ± SDValue ± SD
50 + GlutamateValue ± SDValue ± SD
100 + GlutamateValue ± SDValue ± SD

SD: Standard Deviation

Table 2: Neuroprotective Effect of this compound against Oxidative Stress

This compound Conc. (µM)% Cell Viability (MTT Assay)Intracellular ROS Levels (% of Control)
0 (Vehicle Control)100 ± SD100 ± SD
Oxidative Stressor (e.g., H₂O₂)Value ± SDValue ± SD
1 + Oxidative StressorValue ± SDValue ± SD
10 + Oxidative StressorValue ± SDValue ± SD
50 + Oxidative StressorValue ± SDValue ± SD
100 + Oxidative StressorValue ± SDValue ± SD

SD: Standard Deviation; ROS: Reactive Oxygen Species

Experimental Protocols

Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity

This protocol details an in vitro assay to evaluate the ability of this compound to protect neuronal cells from glutamate-induced excitotoxicity.[1][2]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, HT22) or primary neurons

  • Cell culture medium (e.g., DMEM/F-12) with supplements (FBS, penicillin/streptomycin)

  • Poly-D-lysine coated 96-well plates

  • This compound

  • L-glutamic acid

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed neuronal cells onto poly-D-lysine coated 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and grow for 24-48 hours.

  • Pre-treatment with this compound: Prepare various concentrations of this compound in serum-free cell culture medium. Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound). Incubate for a predetermined time (e.g., 1-2 hours).

  • Induction of Excitotoxicity: Prepare a stock solution of L-glutamic acid. Add a final concentration of glutamate (e.g., 50-100 µM) to the wells, except for the vehicle control wells.

  • Incubation: Incubate the plate for a duration known to induce significant cell death (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • Assessment of Cell Viability and Cytotoxicity:

    • MTT Assay:

      • Carefully remove the culture medium.

      • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

      • Incubate for 3-4 hours at 37°C.

      • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a plate reader.[3][4]

    • LDH Assay:

      • Collect the cell culture supernatant.

      • Perform the LDH assay according to the manufacturer's instructions to measure the amount of LDH released into the medium.[5][6]

Protocol 2: Evaluation of Neuroprotection against Oxidative Stress

This protocol is designed to assess the potential of this compound to protect neuronal cells from oxidative stress-induced injury.[7]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons

  • Cell culture medium and supplements

  • 96-well plates

  • This compound

  • Hydrogen peroxide (H₂O₂) or another oxidative stressor (e.g., 6-hydroxydopamine)

  • MTT reagent

  • DMSO

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • Plate reader (absorbance and fluorescence)

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate as described in Protocol 1.

  • Pre-treatment with this compound: Treat the cells with various concentrations of this compound in serum-free medium for 1-2 hours. Include a vehicle control.

  • Induction of Oxidative Stress: Add a pre-determined concentration of H₂O₂ (e.g., 100-200 µM) to the wells, except for the vehicle control wells.

  • Incubation: Incubate the plate for a suitable duration (e.g., 24 hours) at 37°C.

  • Assessment of Cell Viability and Intracellular ROS:

    • MTT Assay: Follow the procedure described in Protocol 1.

    • DCFH-DA Assay for Intracellular ROS:

      • After the incubation period, remove the medium and wash the cells with PBS.

      • Load the cells with DCFH-DA solution (e.g., 10 µM) in PBS and incubate for 30 minutes at 37°C in the dark.

      • Wash the cells with PBS to remove excess probe.

      • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.

Potential Signaling Pathways and Visualization

While the direct effects of this compound on neuroprotective signaling pathways are not yet established, its potential to mitigate neuronal damage could involve the modulation of key cellular defense mechanisms. Further research could explore its influence on pathways such as the Nrf2-Keap1-ARE pathway, which is a master regulator of the antioxidant response, and the PI3K/Akt pathway, known for its pro-survival signaling.

G cluster_excitotoxicity Glutamate-Induced Excitotoxicity cluster_oxidative_stress Oxidative Stress cluster_neuroprotection Potential Neuroprotective Intervention Glutamate Excess Glutamate NMDA_R NMDA Receptor Overactivation Glutamate->NMDA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Cell_Death_Ex Neuronal Cell Death Ca_Influx->Cell_Death_Ex ROS_Ex ROS Production Mito_Dys->ROS_Ex ROS_Ex->Cell_Death_Ex Oxidative_Stressor Oxidative Stressor (e.g., H2O2) ROS_OS Increased ROS Oxidative_Stressor->ROS_OS Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS_OS->Cellular_Damage Cell_Death_OS Neuronal Cell Death Cellular_Damage->Cell_Death_OS Trimedoxime This compound Block_Ex Inhibition of Excitotoxicity Trimedoxime->Block_Ex Reduce_OS Reduction of Oxidative Stress Trimedoxime->Reduce_OS Block_Ex->Cell_Death_Ex Reduce_OS->Cell_Death_OS

Caption: Potential mechanisms of neuroprotection.

G cluster_workflow Experimental Workflow for Neuroprotection Assay start Seed Neuronal Cells in 96-well plate pretreatment Pre-treat with This compound start->pretreatment induction Induce Neurotoxicity (Glutamate or Oxidative Stressor) pretreatment->induction incubation Incubate for 24h induction->incubation assessment Assess Cell Viability and Cytotoxicity incubation->assessment MTT MTT Assay assessment->MTT LDH LDH Assay assessment->LDH ROS ROS Assay assessment->ROS end Data Analysis MTT->end LDH->end ROS->end

Caption: General experimental workflow.

G cluster_pathway Hypothesized Neuroprotective Signaling Pathways cluster_nrf2 Antioxidant Response cluster_pi3k Pro-survival Signaling Trimedoxime This compound Nrf2 Nrf2 Activation Trimedoxime->Nrf2 ? PI3K PI3K Activation Trimedoxime->PI3K ? ARE ARE Binding Nrf2->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Survival Promotion of Cell Survival Antioxidant_Genes->Survival Akt Akt Phosphorylation PI3K->Akt Akt->Survival

Caption: Hypothesized signaling pathways.

References

In Vitro Assay Design for Testing Trimedoxime Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimedoxime bromide is a critical oxime-based acetylcholinesterase (AChE) reactivator used as an antidote for organophosphate (OP) nerve agent and pesticide poisoning. Organophosphates exert their toxic effects by irreversibly inhibiting AChE, leading to an accumulation of the neurotransmitter acetylcholine and subsequent cholinergic crisis. This compound functions by nucleophilically attacking the phosphorus atom of the organophosphate bound to the serine residue in the AChE active site, thereby regenerating the functional enzyme.[1]

These application notes provide detailed protocols for a panel of in vitro assays to evaluate the efficacy and safety of this compound. The described assays are essential for preclinical research and drug development, enabling the determination of its AChE reactivation potential, as well as its cytotoxic and genotoxic profiles.

I. Acetylcholinesterase (AChE) Reactivation Assay

Application Notes

Principle: This assay quantifies the ability of this compound to reactivate OP-inhibited AChE. The measurement of AChE activity is based on the Ellman's method, a colorimetric assay. Acetylthiocholine, a substrate analog of acetylcholine, is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is directly proportional to the AChE activity.

Applications:

  • Determination of the reactivation potency of this compound against AChE inhibited by various organophosphates.

  • Screening and comparison of different oxime reactivators.

  • Elucidation of the kinetics of AChE reactivation.

Experimental Protocol

Materials:

  • Human recombinant Acetylcholinesterase (AChE)

  • Organophosphate inhibitor (e.g., paraoxon, sarin, VX)

  • This compound

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 7.4)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of the organophosphate inhibitor in an appropriate solvent (e.g., isopropanol).

    • Prepare a stock solution of this compound in phosphate buffer.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 10 mM stock solution of ATCI in deionized water.

  • Inhibition of AChE:

    • In a microplate well, mix the AChE solution with the organophosphate inhibitor at a concentration known to cause significant inhibition (e.g., 95%).

    • Incubate for a specific period (e.g., 30 minutes) at room temperature to allow for complete inhibition.

  • Reactivation by this compound:

    • Add varying concentrations of this compound to the wells containing the inhibited AChE.

    • Incubate for a defined reactivation time (e.g., 10-30 minutes) at room temperature.

  • Measurement of AChE Activity:

    • To initiate the colorimetric reaction, add DTNB and then ATCI to each well.

    • Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-15 minutes.

  • Controls:

    • Negative Control (0% activity): Inhibited AChE without the addition of this compound.

    • Positive Control (100% activity): Native (uninhibited) AChE.

    • Blank: All reagents except the enzyme.

Data Analysis:

  • Calculate the rate of change in absorbance (ΔAbs/min) for each well.

  • The percentage of reactivation is calculated using the following formula:

    % Reactivation = [(Activity of reactivated AChE - Activity of inhibited AChE) / (Activity of native AChE - Activity of inhibited AChE)] * 100

Data Presentation

Table 1: In Vitro Reactivation of Organophosphate-Inhibited Acetylcholinesterase by this compound

Organophosphate InhibitorThis compound Concentration (M)Reactivation (%)
Sarin (GB)10⁻³54[1]
VX10⁻³High efficiency
Paraoxon (POX)10⁻³46[1]
Paraoxon (POX)10⁻⁵50[1]
Tabun (GA)10⁻³30[1]

II. In Vitro Cytotoxicity Assay

Application Notes

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable, metabolically active cells.

Applications:

  • To determine the concentration-dependent cytotoxic effects of this compound on various cell lines.

  • To establish the half-maximal inhibitory concentration (IC50) value, a key indicator of a compound's toxicity.

  • To compare the cytotoxicity of this compound with other compounds.

Experimental Protocol

Materials:

  • Selected cell line (e.g., HepG2 human liver cancer cell line, SH-SY5Y neuroblastoma cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound.

    • Include a vehicle control (medium without the compound).

  • Incubation:

    • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (considered 100% viability).

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation

Table 2: In Vitro Cytotoxicity of this compound

Cell LineExposure Time (hours)IC50 (mM)
HepG22422[2]

III. In Vitro Genotoxicity Assay

Application Notes

Principle: The in vitro micronucleus assay is a genotoxicity test that detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei. An increase in the frequency of micronucleated cells indicates genotoxic potential.

Applications:

  • To evaluate the potential of this compound to induce chromosomal damage in cultured mammalian cells.

  • To fulfill regulatory requirements for the genotoxic assessment of new drug candidates.

  • To investigate the mechanism of genotoxicity (clastogenicity vs. aneugenicity).

Experimental Protocol

Materials:

  • Mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, TK6)

  • Cell culture medium and supplements

  • This compound

  • Cytochalasin B (a cytokinesis-blocking agent)

  • Mitomycin C or Colchicine (positive controls)

  • Fixative solution (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa or a fluorescent DNA stain like DAPI)

  • Microscope slides

  • Microscope with appropriate filters

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells and expose them to various concentrations of this compound for a defined period (e.g., 3-6 hours with metabolic activation and 24 hours without).

    • Include a vehicle control and positive controls.

  • Cytokinesis Block:

    • After the initial treatment period, add Cytochalasin B to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells.

    • Incubate for a period equivalent to 1.5-2 normal cell cycle lengths.

  • Cell Harvesting and Slide Preparation:

    • Harvest the cells and treat them with a hypotonic solution to swell the cytoplasm.

    • Fix the cells using a fixative solution.

    • Drop the fixed cell suspension onto microscope slides and allow them to air dry.

  • Staining and Scoring:

    • Stain the slides with a suitable DNA stain.

    • Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000) per concentration.

Data Analysis:

  • Calculate the frequency of micronucleated cells for each treatment group.

  • Statistically compare the micronucleus frequencies in the this compound-treated groups to the vehicle control.

  • A statistically significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result for genotoxicity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_report Reporting prep_compound Prepare Trimedoxime bromide Stock AChE AChE Reactivation Assay prep_compound->AChE Cyto Cytotoxicity Assay (MTT) prep_compound->Cyto Geno Genotoxicity Assay (Micronucleus) prep_compound->Geno prep_cells Cell Line Culture prep_cells->Cyto prep_cells->Geno analyze_AChE Calculate % Reactivation AChE->analyze_AChE analyze_Cyto Determine IC50 Cyto->analyze_Cyto analyze_Geno Score Micronuclei Frequency Geno->analyze_Geno Report Comprehensive Report: - Efficacy - Safety Profile analyze_AChE->Report analyze_Cyto->Report analyze_Geno->Report

Caption: Experimental workflow for in vitro testing of this compound.

AChE_Reactivation_Pathway cluster_inhibition AChE Inhibition by Organophosphate cluster_reactivation Reactivation by this compound cluster_outcome Physiological Outcome AChE Active AChE Inhibited_AChE Inhibited AChE (OP-AChE Complex) AChE->Inhibited_AChE Inhibition OP Organophosphate (OP) Reactivated_AChE Reactivated AChE Inhibited_AChE->Reactivated_AChE Nucleophilic Attack & Reactivation Trimedoxime Trimedoxime bromide OP_Oxime OP-Oxime Complex (Excreted) ACh_hydrolysis Acetylcholine Hydrolysis Restored Reactivated_AChE->ACh_hydrolysis Normal_transmission Normal Neuromuscular Transmission ACh_hydrolysis->Normal_transmission

Caption: Signaling pathway of AChE reactivation by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Trimedoxime Bromide Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Trimedoxime bromide in in vitro studies?

A1: this compound is primarily known as a cholinesterase reactivator. Its main function is to restore the activity of acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) compounds. The fundamental mechanism involves a nucleophilic attack by the oxime group of this compound on the phosphorus atom of the organophosphate that is covalently bound to the serine residue in the active site of AChE. This action breaks the bond between the organophosphate and the enzyme, thereby regenerating active AChE.[1]

Q2: What is a typical starting concentration for this compound in AChE reactivation assays?

A2: A common starting concentration for this compound in in vitro AChE reactivation assays is 10⁻³ M.[2] However, the optimal concentration can vary significantly depending on the specific organophosphate inhibitor and the experimental conditions. It is recommended to perform a dose-response curve to determine the most effective concentration for your specific model.

Q3: Is this compound cytotoxic?

A3: Yes, this compound can exhibit cytotoxicity at higher concentrations. For instance, in HepG2 cells, the IC50 (the concentration at which 50% of cells are non-viable) has been reported to be 22 mM.[3] It is crucial to determine the cytotoxic profile of this compound in your specific cell line to differentiate between AChE reactivation and direct cellular toxicity. Studies have also shown that some oxime reactivators can induce oxidative stress in vitro.[4]

Q4: How should I prepare a stock solution of this compound for cell culture experiments?

A4: this compound is soluble in dimethyl sulfoxide (DMSO).[5] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue 1: My this compound solution is precipitating in the cell culture medium.

  • Cause: The solubility of this compound may be lower in aqueous solutions like cell culture media compared to organic solvents like DMSO. The final concentration in the media might be exceeding its solubility limit.

  • Solution:

    • Ensure your DMSO stock solution is fully dissolved before diluting it in the medium. Gentle warming of the DMSO stock at 37°C and vortexing can aid dissolution.

    • When diluting the DMSO stock, add it to the medium while vortexing to ensure rapid and even dispersion.

    • Prepare fresh dilutions for each experiment and avoid storing diluted solutions for extended periods.

    • If precipitation persists, consider lowering the final concentration of this compound or slightly increasing the final DMSO concentration (while staying within the tolerated limit for your cells).

Issue 2: I am observing high levels of cell death that do not correlate with the expected AChE reactivation.

  • Cause: The observed cell death might be due to the direct cytotoxicity of this compound rather than the effects of AChE inhibition or reactivation.

  • Solution:

    • Perform a cytotoxicity assay (e.g., MTT or Trypan Blue exclusion) with this compound alone on your cells to determine its IC50 value.

    • Design your AChE reactivation experiments using concentrations of this compound that are well below its cytotoxic range.

    • Include a "this compound only" control group in your experiments to account for any direct effects of the compound on cell viability.

Issue 3: The AChE reactivation I'm observing is lower than expected based on the literature.

  • Cause: The efficacy of this compound is highly dependent on the specific organophosphate inhibitor used. It shows varying reactivation percentages against different agents. For example, it is highly effective against VX-inhibited AChE but less so against tabun-inhibited AChE.[2]

  • Solution:

    • Verify the specific organophosphate used in your study and compare your results to literature data for that particular agent.

    • Optimize the incubation time for both the inhibitor and this compound.

    • Ensure the pH and temperature of your assay are optimal for both enzyme activity and the reactivation process. The Ellman's assay, for instance, is typically performed at a pH of 8.0.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro studies.

Table 1: In Vitro Reactivation Efficacy of this compound against Acetylcholinesterase (AChE) Inhibited by Various Organophosphates.

Organophosphate InhibitorThis compound ConcentrationReactivation Percentage (%)Source
VX10⁻³ M85.3[2]
Sarin (GB)10⁻³ M54[2]
Paraoxon (POX)10⁻³ M46[2]
Paraoxon (POX)10⁻⁵ M50
Tabun (GA)10⁻³ M30[2]
Dichlorvos (DDVP)10⁻⁵ M17.3[2]
Cyclosarin (GF)Not specifiedInefficient[2]
Soman (GD)Not specifiedInefficient[2]

Table 2: In Vitro Cytotoxicity of this compound.

Cell LineAssayIC50Source
HepG2MTT22 mM[3]
Recombinant AChEInhibition Assay82.0 mM (± 30.1 mM)[7][8]

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using the MTT Assay

This protocol outlines the steps to assess the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro AChE Reactivation Assay using the Ellman's Method

This protocol describes the measurement of AChE reactivation by this compound after organophosphate inhibition.

Materials:

  • Acetylcholinesterase (AChE) solution

  • Organophosphate inhibitor (e.g., paraoxon)

  • This compound

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution

  • Acetylthiocholine iodide (ATCI) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Inhibition: In a 96-well plate, add the AChE solution to each well. Then, add the organophosphate inhibitor to the designated wells and incubate to achieve at least 95% inhibition. Include a control group with no inhibitor.

  • Reactivation: Add different concentrations of this compound to the inhibited wells. Include a control group of inhibited enzyme with no reactivator. Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Substrate Addition: Add the DTNB solution to all wells, followed by the ATCI solution to initiate the enzymatic reaction.

  • Absorbance Measurement: Immediately begin measuring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: The rate of the reaction is proportional to the AChE activity. Calculate the percentage of reactivation using the following formula: % Reactivation = [(Rate of reactivated sample - Rate of inhibited sample) / (Rate of uninhibited sample - Rate of inhibited sample)] x 100

Visualizations

AChE_Reactivation_Pathway AChE_active Active AChE AChE_inhibited Inhibited AChE (Organophosphate-Bound) AChE_active->AChE_inhibited Inhibition AChE_reactivated Reactivated AChE AChE_inhibited->AChE_reactivated OP_TMB_complex Organophosphate- Trimedoxime Complex TMB Trimedoxime bromide TMB->AChE_reactivated Nucleophilic Attack AChE_reactivated->OP_TMB_complex Release OP Organophosphate

Caption: Acetylcholinesterase (AChE) Reactivation by this compound.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with this compound start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance (570nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze

Caption: Workflow for MTT Cytotoxicity Assay.

Troubleshooting_Logic problem Unexpected In Vitro Results precipitate Precipitation in Media? problem->precipitate Issue cytotoxicity High Cell Death? problem->cytotoxicity Issue low_reactivation Low Reactivation? problem->low_reactivation Issue sol_precipitate Optimize Solubilization: - Vortex during dilution - Use fresh solutions - Adjust concentration precipitate->sol_precipitate Yes sol_cytotoxicity Assess Direct Toxicity: - Perform MTT/Trypan Blue assay - Use concentrations below IC50 - Include 'TMB only' control cytotoxicity->sol_cytotoxicity Yes sol_low_reactivation Optimize Assay Conditions: - Verify OP-specificity - Optimize incubation times - Check pH and temperature low_reactivation->sol_low_reactivation Yes

Caption: Troubleshooting Logic for In Vitro this compound Experiments.

References

Troubleshooting variability in Trimedoxime bromide experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimedoxime bromide (TMB-4). The information is designed to address common sources of variability and unexpected results in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as TMB-4 or dipyroxime, is a bisquaternary oxime compound used as a cholinesterase reactivator.[1][2][3] Its primary role is as an antidote in cases of organophosphate (OP) poisoning.[1][2][3] The mechanism involves a nucleophilic attack by the oxime group on the phosphorus atom of the organophosphate that is covalently bound to the serine residue in the active site of acetylcholinesterase (AChE).[4] This action breaks the bond between the organophosphate and the enzyme, thereby regenerating active AChE.[4]

Q2: How can I ensure the purity and identity of my this compound sample?

To ensure the purity and identity of your this compound sample, the following analytical methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 254 nm. A typical mobile phase would be a mixture of acetonitrile and water (e.g., 70:30) with 0.1% trifluoroacetic acid.[4]

  • Titration: Argentometric titration can be used to quantify the bromide ion content.[4]

  • Spectroscopy: Confirm the chemical structure and identity using techniques like ¹H NMR and IR spectroscopy.[4]

It's crucial to use a sample with a purity of >95% for reproducible results.[2]

Q3: What are the best practices for storing this compound to maintain its stability?

For long-term storage and to prevent degradation, this compound should be stored under the following conditions:

  • Temperature: Store at -20°C for long-term stability (months to years).[2] For short-term storage (days to weeks), 0-4°C is acceptable.[2]

  • Conditions: Keep the compound in a dry, dark place.[2]

  • Formulation: For enhanced stability, especially in solution, consider preparing lyophilized powders under an inert gas like nitrogen to prevent oxidation.[4] Adding stabilizers such as mannitol (5% w/v) can also be beneficial.[4]

Q4: My experimental results with this compound are inconsistent. What are the common sources of variability?

Variability in experiments with this compound can arise from several factors:

  • Reagent Purity and Stability: Degradation of this compound or impurities can significantly alter its effectiveness. Always use a well-characterized, high-purity compound and follow proper storage procedures.[2][4]

  • Experimental Conditions: Factors such as pH, temperature, and incubation time can influence the reactivation rate of AChE. Ensure these parameters are consistent across all experiments.[4][5] The optimal pH range for many enzymatic assays is typically 7.4-8.0.[5]

  • Source of Acetylcholinesterase: The type and source of AChE (e.g., human recombinant, from rat brain homogenate) can affect the interaction with both the organophosphate inhibitor and the oxime reactivator.[6][7]

  • Organophosphate Inhibitor: The specific organophosphate used (e.g., tabun, sarin, VX, paraoxon) will have different rates of inhibition and "aging," the process by which the inhibited enzyme becomes resistant to reactivation.[4][8]

  • Assay Method: Different assay methods (e.g., Ellman's method, potentiometric titration) have their own sources of error and interference.[7][9]

Q5: How does this compound compare to other oxime reactivators like Pralidoxime (2-PAM) and Obidoxime?

Trimedoxime is generally considered a more potent and broad-spectrum reactivator than Pralidoxime, especially for tabun-inhibited AChE.[4][6] Its efficacy is often comparable to Obidoxime, with both being highly effective against paraoxon-inhibited AChE.[4] However, the relative effectiveness depends heavily on the specific organophosphate inhibitor. For instance, the oxime HI-6 is highly effective against soman, whereas Trimedoxime is not.[4]

Troubleshooting Guides

Issue 1: Low or No AChE Reactivation Observed
Potential Cause Recommended Solution
Degraded this compound Verify the purity and integrity of your compound using HPLC.[4] Use a fresh, properly stored batch. For solutions, prepare them fresh before each experiment.
"Aged" Inhibited Enzyme The organophosphate-AChE complex can undergo a process called "aging," rendering it resistant to reactivation.[8] Ensure the incubation time after inhibition is minimized and consistent with established protocols for the specific OP used.
Suboptimal pH or Temperature The reactivation process is pH-dependent. Verify that the buffer pH is within the optimal range (typically 7.4-8.0).[5] Ensure the reaction is carried out at a consistent and appropriate temperature (e.g., 25°C or 37°C).[7]
Incorrect Concentration The reactivation efficiency of Trimedoxime is concentration-dependent.[10] Perform a dose-response curve to determine the optimal concentration for your experimental setup. Verify your stock solution concentration.
Inappropriate AChE Source The reactivation kinetics can vary between AChE from different species or sources (e.g., recombinant vs. tissue homogenate).[4][6] Ensure the enzyme source is appropriate for your study and is active.
Issue 2: High Background Signal in Colorimetric Assays (e.g., Ellman's Method)
Potential Cause Recommended Solution
Reaction of DTNB with other Thiols The chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) can react with other thiol-containing compounds in your sample, leading to a false-positive signal.[5] Run a control with the enzyme and DTNB but without the substrate to check for reactive thiols in your enzyme preparation.[5]
Spontaneous Substrate Hydrolysis The substrate (e.g., acetylthiocholine) may hydrolyze spontaneously. Run a blank control containing all reagents except the enzyme to measure the rate of non-enzymatic hydrolysis and subtract this from your experimental values.[5]
Contamination Contamination of reagents or microplates can introduce interfering substances. Use high-purity reagents and sterile, disposable labware.
Insufficient Mixing Inadequate mixing of reagents in microplate wells can lead to inconsistent results. Ensure thorough but brief mixing after adding reagents, for instance by gently tapping the plate.[9][11]

Quantitative Data Summary

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₈Br₂N₄O₂[2][12]
Molar Mass 446.14 g/mol [1][2][12]
CAS Number 56-97-3[2][3][12]
Appearance Solid powder[2]
IUPAC Name 1,1'-(propane-1,3-diyl)bis(4-((E)-(hydroxyimino)methyl)pyridin-1-ium) bromide[2]

Table 2: Comparative Reactivation Efficacy of this compound against AChE Inhibited by Various Organophosphates

Data presented as percentage of reactivation at a given concentration. Experimental conditions may vary between studies.

Organophosphate InhibitorTrimedoxime ConcentrationReactivation (%)Reference
Tabun (GA)10⁻³ M30%[4]
Sarin (GB)10⁻³ M54%[4]
VX10⁻³ M79.2%[10]
Paraoxon (POX)10⁻³ M46%[4]
Paraoxon (POX)10⁻⁵ M50%[4]

Experimental Protocols

Key Experiment: In Vitro Acetylcholinesterase (AChE) Reactivation Assay (Ellman's Method)

This protocol is a generalized version based on the widely used Ellman's method for measuring AChE activity.

1. Reagent Preparation:

  • Assay Buffer: 0.1 M phosphate buffer, pH 7.5.

  • AChE Solution: Prepare a stock solution of AChE (e.g., from human erythrocytes or recombinant) in the assay buffer. The final concentration should be determined based on preliminary experiments to ensure a linear reaction rate. Keep the enzyme on ice.

  • Organophosphate (OP) Inhibitor Solution: Prepare a stock solution of the desired OP inhibitor (e.g., paraoxon) in an appropriate solvent (e.g., isopropanol) and make serial dilutions in the assay buffer.

  • This compound Solution: Prepare a stock solution and serial dilutions in the assay buffer. Prepare fresh daily.

  • DTNB Reagent: Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) in the assay buffer.

  • Substrate Solution: Prepare a solution of acetylthiocholine iodide (ATCI) in the assay buffer.

2. Inhibition Step:

  • In a 96-well microplate, add the AChE solution to each well.

  • Add the OP inhibitor solution to the experimental wells. For control wells (measuring 100% activity), add only the assay buffer.

  • Incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibition of the enzyme.

3. Reactivation Step:

  • Add the this compound solution (at various concentrations) to the inhibited wells.

  • For control wells, add assay buffer.

  • Incubate for a defined period (e.g., 10-30 minutes) at the same controlled temperature to allow for reactivation.

4. Measurement of AChE Activity:

  • To initiate the colorimetric reaction, add the DTNB reagent followed by the ATCI substrate solution to all wells. The use of a multichannel pipette is recommended for consistency.[9][11]

  • Immediately place the plate in a spectrophotometer and measure the absorbance at 412 nm in kinetic mode, taking readings at regular intervals (e.g., every 30 seconds) for 10-20 minutes.[5][9]

5. Data Analysis:

  • For each well, calculate the rate of change in absorbance (ΔAbs/min) from the linear portion of the kinetic curve.

  • Subtract the rate of spontaneous substrate hydrolysis (from wells without enzyme).

  • Calculate the percentage of reactivation using the following formula: % Reactivation = [(Rate_reactivated - Rate_inhibited) / (Rate_uninhibited - Rate_inhibited)] * 100

Visualizations

Signaling Pathway: AChE Inhibition and Reactivation

AChE_Pathway cluster_0 Normal Function cluster_1 Inhibition Pathway cluster_2 Reactivation Pathway AChE Active AChE Inhibited_AChE Inhibited AChE (Phosphorylated) Products Choline + Acetate AChE->Products Hydrolysis ACh Acetylcholine (Substrate) ACh->AChE Binds to Active Site OP Organophosphate (Inhibitor) OP->AChE Covalent Inhibition Inhibited_AChE->AChE OP_TMB_Complex Oxime-Phosphonate Complex TMB This compound (Reactivator) TMB->Inhibited_AChE Nucleophilic Attack

Caption: Mechanism of AChE inhibition by organophosphates and subsequent reactivation by this compound.

Experimental Workflow: AChE Reactivation Assay

Workflow prep 1. Reagent Preparation (Buffer, Enzyme, OP, TMB, DTNB, ATCI) inhibit 2. Inhibition Step (AChE + OP Inhibitor) prep->inhibit reactivate 3. Reactivation Step (Add TMB Solution) inhibit->reactivate measure 4. Measurement (Add DTNB + ATCI) reactivate->measure read 5. Read Absorbance (412 nm) (Kinetic Mode) measure->read analyze 6. Data Analysis (Calculate % Reactivation) read->analyze

Caption: Step-by-step workflow for the in vitro AChE reactivation assay using Ellman's method.

Logical Relationship: Troubleshooting Low Reactivation Results

Troubleshooting start Low/No Reactivation Observed check_tmb Is the TMB solution fresh and pure? start->check_tmb check_enzyme Is the enzyme active and not 'aged'? check_tmb->check_enzyme Yes sol_tmb Solution: Use fresh, high-purity TMB. Verify with HPLC. check_tmb->sol_tmb No check_conditions Are pH, temp, and incubation times optimal? check_enzyme->check_conditions Yes sol_enzyme Solution: Use fresh enzyme. Optimize inhibition time to prevent aging. check_enzyme->sol_enzyme No check_conc Are concentrations correct? check_conditions->check_conc Yes sol_conditions Solution: Validate and standardize all experimental parameters. check_conditions->sol_conditions No sol_conc Solution: Verify calculations and perform a dose-response curve. check_conc->sol_conc No end Problem Resolved sol_tmb->end sol_enzyme->end sol_conditions->end sol_conc->end

Caption: A decision tree for troubleshooting unexpectedly low AChE reactivation results.

References

Identifying and mitigating off-target effects of Trimedoxime bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimedoxime bromide. The information is designed to help identify and mitigate potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily a cholinesterase reactivator. Its main function is to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds. It achieves this through a nucleophilic attack on the phosphorus atom of the organophosphate, which is covalently bound to a serine residue in the active site of AChE, thereby restoring the enzyme's function.[1]

Q2: Are there any known off-target effects of this compound?

A2: Yes, this compound is known to have a direct cholinolytic (anticholinergic) effect, independent of its AChE reactivation properties.[1] This is characterized by the blockade of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, acting as a "very fast blocker" of open end-plate channels.[1]

Q3: Has this compound been profiled against a broad panel of kinases or other receptors?

A3: Based on currently available public domain information, comprehensive off-target screening of this compound against a broad panel of kinases or a wide range of G-protein coupled receptors (GPCRs) has not been reported. Researchers should consider performing such screens to build a more complete safety profile.

Q4: What is the potential for this compound to cause cardiac-related off-target effects?

A4: There is no specific data available on the effects of this compound on cardiac ion channels, such as the hERG (human Ether-à-go-go-Related Gene) channel, which is a key indicator of potential proarrhythmic risk. Given that cardiotoxicity is a concern for many drugs, it is recommended to evaluate the effect of this compound on these channels.

Q5: What is the known cytotoxicity of this compound?

A5: While some studies have investigated the cytotoxicity of various oxime reactivators, specific IC50 values for this compound across a range of standard cell lines (e.g., HepG2, HEK293, SH-SY5Y) are not consistently reported in the literature. Cytotoxicity can be cell-line dependent and should be determined empirically for the experimental system being used.

Troubleshooting Guides

Issue 1: Unexpected Neuromuscular Blockade or Muscle Weakness in In Vivo or Ex Vivo Models
  • Potential Cause: This is likely due to the known off-target cholinolytic effect of this compound, where it blocks nicotinic acetylcholine receptors at the neuromuscular junction.[1]

  • Troubleshooting Steps:

    • Confirm the Effect: Use electrophysiological techniques to measure the amplitude and frequency of miniature end-plate potentials (MEPPs) and end-plate potentials (EPPs). A reduction in these parameters in the presence of this compound would confirm a neuromuscular blockade effect.

    • Dose-Response Analysis: Perform a dose-response curve to determine the concentration at which the blocking effect becomes significant in your model system.

    • Competitive Antagonism: Investigate if the effect can be overcome by increasing the concentration of an acetylcholine receptor agonist.

    • Alternative Oximes: If the cholinolytic effect interferes with your primary outcome, consider using an alternative cholinesterase reactivator with a different off-target profile, if available and suitable for your model.

Issue 2: Unexplained Cellular Phenotype in the Absence of Cholinesterase Inhibition
  • Potential Cause: The observed phenotype could be due to an uncharacterized off-target interaction of this compound.

  • Troubleshooting Steps:

    • Broad-Spectrum Off-Target Screening: To identify potential off-targets, it is advisable to perform a broad kinase selectivity screen and a receptor binding assay panel.

    • Cytotoxicity Assessment: Determine the IC50 of this compound in your specific cell line to ensure you are working at non-cytotoxic concentrations.

    • Literature Review: Conduct a thorough search for any reported off-target effects of structurally similar bispyridinium oximes.

Quantitative Data Summary

Target/AssayParameterValueNotes
On-Target Activity
Acetylcholinesterase (AChE)IC5082.0 ± 30.1 µMThis is considered a weak inhibition.[2]
Off-Target Activity
Nicotinic Acetylcholine Receptor (nAChR)IC50 / KiNot AvailableDescribed as a "very fast blocker" of open end-plate channels.[1]
Kinase Panel (Broad)% Inhibition / IC50Not AvailableNo data found in the public domain.
hERG Cardiac Ion ChannelIC50Not AvailableNo data found in the public domain.
Cytotoxicity
HepG2 (Hepatocellular Carcinoma)IC50Not AvailableNo specific data found for this compound.
HEK293 (Human Embryonic Kidney)IC50Not AvailableNo specific data found for this compound.
SH-SY5Y (Neuroblastoma)IC50Not AvailableNo specific data found for this compound.

Experimental Protocols

Protocol 1: Assessing Neuromuscular Junction Blockade

This protocol outlines a method to measure the effect of this compound on neuromuscular transmission using an ex vivo nerve-muscle preparation (e.g., mouse phrenic nerve-diaphragm).

Methodology:

  • Preparation: Dissect a phrenic nerve-hemidiaphragm preparation from a mouse and mount it in an organ bath containing Krebs-Ringer solution, bubbled with 95% O2 / 5% CO2 at 37°C.

  • Stimulation: Supramaximally stimulate the phrenic nerve with single pulses (e.g., 0.2 ms duration at 0.1 Hz) using a suction electrode.

  • Recording: Record the resulting muscle twitch tension using a force-displacement transducer.

  • Baseline: Record a stable baseline of twitch responses for at least 20 minutes.

  • Drug Application: Add this compound to the bath in a cumulative concentration-response manner (e.g., 1 µM to 1 mM). Allow each concentration to equilibrate for 10-15 minutes.

  • Data Analysis: Measure the percentage inhibition of the twitch height at each concentration compared to the baseline. Calculate the IC50 value for the neuromuscular blockade.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Dissect phrenic nerve- diagm preparation p2 Mount in organ bath (Krebs-Ringer, 37°C, 95% O2) p1->p2 e1 Stimulate phrenic nerve (0.1 Hz) e2 Record muscle twitch tension e1->e2 e3 Establish stable baseline (20 min) e2->e3 a1 Measure % inhibition of twitch height e2->a1 e4 Add cumulative concentrations of this compound e3->e4 e4->e2 a2 Calculate IC50 a1->a2

Experimental workflow for assessing neuromuscular blockade.

Protocol 2: Kinase Selectivity Profiling

This protocol describes a general method for screening this compound against a panel of kinases.

Methodology:

  • Assay Platform: Utilize a commercial kinase profiling service or an in-house platform (e.g., ADP-Glo™, Z'-LYTE™, or radiometric assay).

  • Kinase Panel: Select a diverse panel of kinases representing different branches of the human kinome.

  • Compound Concentration: Perform an initial screen at a fixed concentration of this compound (e.g., 10 µM) in duplicate.

  • Reaction: Incubate the kinase, substrate, ATP, and this compound according to the assay manufacturer's instructions.

  • Detection: Measure the kinase activity by detecting the amount of ADP produced or the phosphorylation of the substrate.

  • Data Analysis: Calculate the percentage of inhibition of kinase activity for each kinase in the presence of this compound compared to a vehicle control.

  • Follow-up: For any kinases showing significant inhibition (e.g., >50%), perform a dose-response curve to determine the IC50 value.

G compound Trimedoxime bromide (10 µM) assay Biochemical Kinase Assay compound->assay kinase_panel Kinase Panel kinase_panel->assay detection Measure Activity (% Inhibition) assay->detection analysis Identify Hits (>50% Inhibition) detection->analysis ic50 Determine IC50 for Hits analysis->ic50

Workflow for kinase selectivity profiling.

Protocol 3: hERG Channel Blockade Assay

This protocol outlines a method to assess the potential of this compound to block the hERG cardiac potassium channel using automated patch-clamp electrophysiology.

Methodology:

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Platform: Employ an automated patch-clamp system (e.g., QPatch, Patchliner).

  • Voltage Protocol: Apply a voltage pulse protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the tail current.

  • Baseline: Record stable hERG currents in the absence of the compound.

  • Compound Application: Apply increasing concentrations of this compound (e.g., 0.1 µM to 100 µM) to the cells.

  • Data Analysis: Measure the inhibition of the hERG tail current at each concentration and calculate the IC50 value.

G cluster_cell Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis c1 HEK293-hERG cells e1 Automated Patch-Clamp c1->e1 e2 Apply Voltage Protocol (elicit hERG current) e1->e2 e3 Record Baseline Current e2->e3 e4 Apply this compound (Dose-Response) e3->e4 e5 Record Post-Drug Current e4->e5 a1 Measure Inhibition of hERG Tail Current e5->a1 a2 Calculate IC50 a1->a2

Workflow for hERG channel blockade assay.

Protocol 4: General Cytotoxicity Assay

This protocol describes a general method to determine the cytotoxicity of this compound using a cell viability assay (e.g., MTT or CellTiter-Glo®).

Methodology:

  • Cell Plating: Seed cells (e.g., HepG2, HEK293, SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • Assay Reagent: Add the viability assay reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for the recommended time to allow for the colorimetric or luminescent reaction to develop.

  • Detection: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration. Calculate the IC50 value.

Signaling Pathway Diagram

G cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Muscle Fiber AP Action Potential Ca_channel Voltage-gated Ca2+ Channel AP->Ca_channel opens ACh_vesicle ACh Vesicle Ca_channel->ACh_vesicle triggers fusion ACh_release ACh Release ACh_vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzed by nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to EPP End-Plate Potential (EPP) nAChR->EPP generates Contraction Muscle Contraction EPP->Contraction initiates Trimedoxime Trimedoxime bromide Trimedoxime->AChE reactivates Trimedoxime->nAChR blocks (off-target) OP Organophosphate OP->AChE inhibits

Signaling at the neuromuscular junction and the effects of this compound.

References

Technical Support Center: Protocol Refinement for Enhanced Trimedoxime Bromide Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficacy of Trimedoxime bromide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a cholinesterase reactivator. Its primary mechanism of action is the nucleophilic reactivation of acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) compounds.[1] The oxime group of Trimedoxime attacks the phosphorus atom of the organophosphate bound to the serine residue in the active site of AChE, breaking the covalent bond and restoring the enzyme's function.

Q2: What are the key factors influencing the efficacy of this compound?

The efficacy of this compound is influenced by several factors:

  • Type of Organophosphate: Its reactivation potency varies significantly depending on the chemical structure of the inhibiting organophosphate.[1]

  • Concentration: The concentration of this compound is critical, with higher concentrations often leading to better reactivation, although a "bell-shaped" concentration-response curve can be observed.[2]

  • Time of Administration: The delay between organophosphate exposure and Trimedoxime administration is crucial due to the "aging" process, where the organophosphate-AChE complex undergoes a conformational change, becoming resistant to reactivation.

  • pH of the Medium: The pH can affect the ionization state of the oxime and its ability to interact with the inhibited enzyme.

Q3: How should this compound be stored?

For long-term storage, this compound should be kept at -20°C in a dry, dark place. For short-term storage (days to weeks), it can be stored at 0-4°C.

Q4: What is a suitable solvent for preparing this compound stock solutions?

This compound is soluble in water. For in vitro assays, stock solutions are typically prepared in distilled water or a suitable buffer (e.g., phosphate buffer, pH 7.4). For in vivo studies, it is often dissolved in normal saline (0.9% NaCl).

Troubleshooting Guide

Issue 1: Low or no reactivation of AChE in in-vitro assays.

  • Possible Cause 1: Inappropriate concentration of this compound.

    • Solution: Perform a concentration-response experiment to determine the optimal concentration. Test a wide range of concentrations (e.g., 10⁻⁶ M to 10⁻³ M) to identify the most effective concentration for your specific organophosphate.

  • Possible Cause 2: "Aging" of the inhibited enzyme.

    • Solution: Ensure that the incubation time of the enzyme with the organophosphate before adding Trimedoxime is minimized and controlled. The aging process can render the inhibited enzyme resistant to reactivation.

  • Possible Cause 3: The specific organophosphate is resistant to reactivation by Trimedoxime.

    • Solution: Trimedoxime is not equally effective against all organophosphates. Consult the literature to confirm if Trimedoxime is a suitable reactivator for the organophosphate you are using. Consider testing other oxime reactivators if necessary.

  • Possible Cause 4: Suboptimal assay conditions.

    • Solution: Verify the pH and temperature of your assay buffer. The optimal pH for AChE activity and oxime reactivation is typically around 7.4. Ensure the temperature is maintained at the recommended level for the assay (e.g., 25°C or 37°C).

Issue 2: High variability in experimental results.

  • Possible Cause 1: Inconsistent timing in the experimental protocol.

    • Solution: Standardize all incubation times, especially the inhibition and reactivation steps. Use a multichannel pipette or an automated liquid handling system for simultaneous addition of reagents.

  • Possible Cause 2: Instability of this compound solution.

    • Solution: Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it has been stored properly and has not undergone freeze-thaw cycles.

  • Possible Cause 3: Pipetting errors.

    • Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions to ensure accurate volume dispensing.

  • Possible Cause 4: Source and purity of reagents.

    • Solution: Use high-purity this compound and other reagents. Ensure the source and activity of your acetylcholinesterase are consistent across experiments.

Issue 3: Unexpected in-vivo toxicity or lack of efficacy.

  • Possible Cause 1: Incorrect dosage.

    • Solution: The effective dose of this compound in vivo can vary depending on the animal model and the organophosphate used. Consult literature for established effective doses.[3] A dose-response study may be necessary to determine the optimal therapeutic dose for your experimental setup.

  • Possible Cause 2: Inappropriate vehicle for administration.

    • Solution: For intravenous or intramuscular injection, this compound is typically dissolved in sterile normal saline. Ensure the vehicle is appropriate for the route of administration and does not cause adverse effects.

  • Possible Cause 3: Timing of administration relative to poisoning.

    • Solution: The therapeutic window for this compound administration is critical. Administer the antidote as soon as possible after organophosphate exposure to prevent irreversible inhibition of AChE.

Data Presentation

Table 1: In Vitro Reactivation of Organophosphate-Inhibited Acetylcholinesterase by this compound

OrganophosphateTrimedoxime Conc. (M)Reactivation (%)Source
Tabun10⁻⁵~15Kuca et al.
Dichlorvos10⁻⁵~10Kuca et al.
Heptenophos10⁻⁵~20Kuca et al.
Paraoxon10⁻⁴~50Worek et al.
Sarin10⁻⁴~30Worek et al.
Soman10⁻⁴< 5Worek et al.

Table 2: In Vivo Protective Efficacy of this compound in Mice Poisoned with Organophosphates

OrganophosphateTrimedoxime Dose (µmol/kg)Protective Ratio (LD50 with TMB / LD50 without TMB)Source
Tabun32.08Not specifiedKassa et al.[3]
Dichlorvos42.18Not specifiedKassa et al.[3]
Heptenophos14.97Not specifiedKassa et al.[3]

Experimental Protocols

Protocol 1: In Vitro AChE Reactivation Assay using Ellman's Method

This protocol is a standard colorimetric assay to determine the activity of acetylcholinesterase and its reactivation by this compound.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)

  • Organophosphate inhibitor (e.g., paraoxon)

  • This compound

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (0.1 M, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagents:

    • DTNB solution (Ellman's reagent): Dissolve DTNB in phosphate buffer to a final concentration of 0.5 mM.

    • ATCI solution (substrate): Dissolve ATCI in phosphate buffer to a final concentration of 10 mM. Prepare fresh daily.

    • AChE solution: Prepare a working solution of AChE in phosphate buffer to a concentration that gives a linear increase in absorbance over time.

    • Organophosphate solution: Prepare a stock solution of the organophosphate in a suitable solvent (e.g., ethanol) and dilute to the desired concentration in phosphate buffer.

    • This compound solutions: Prepare a series of dilutions of this compound in phosphate buffer.

  • Inhibition Step:

    • In a 96-well plate, add 50 µL of AChE solution to each well.

    • Add 50 µL of the organophosphate solution to the wells (except for the control wells, where you add 50 µL of phosphate buffer).

    • Incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibition of the enzyme.

  • Reactivation Step:

    • Add 50 µL of the this compound solutions (or phosphate buffer for control) to the appropriate wells.

    • Incubate for a specific time (e.g., 10-30 minutes) at the same controlled temperature.

  • Measurement of AChE Activity:

    • Add 50 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 50 µL of the ATCI solution to all wells.

    • Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔAbs/min) for each well.

    • The percentage of reactivation can be calculated using the following formula: % Reactivation = [(Rate of reactivated enzyme - Rate of inhibited enzyme) / (Rate of native enzyme - Rate of inhibited enzyme)] * 100

Protocol 2: In Vivo Efficacy Assessment in Organophosphate-Poisoned Mice

This protocol outlines a general procedure for evaluating the protective effect of this compound against organophosphate poisoning in a mouse model.

Materials:

  • Male mice (e.g., BALB/c, 20-25 g)

  • Organophosphate of interest

  • This compound

  • Atropine sulfate (as an adjunct therapy)

  • Sterile normal saline (0.9% NaCl)

  • Syringes and needles for injection

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Preparation of Dosing Solutions:

    • Dissolve the organophosphate in a suitable vehicle to the desired concentration.

    • Dissolve this compound and atropine sulfate in sterile normal saline.

  • Determination of LD50 of the Organophosphate:

    • Administer different doses of the organophosphate to groups of mice to determine the dose that is lethal to 50% of the animals (LD50) within a specified time frame (e.g., 24 hours).

  • Efficacy Study:

    • Divide mice into several groups:

      • Group 1: Vehicle control

      • Group 2: Organophosphate (e.g., 2x LD50) + Vehicle

      • Group 3: Organophosphate + Atropine

      • Group 4: Organophosphate + this compound

      • Group 5: Organophosphate + Atropine + this compound

    • Administer the organophosphate (e.g., via subcutaneous or intraperitoneal injection).

    • Administer the therapeutic agents (atropine and/or this compound) at a specific time point after poisoning (e.g., 1 minute) via a different route (e.g., intramuscular or intravenous injection).

  • Observation and Data Collection:

    • Observe the animals for signs of toxicity (e.g., tremors, convulsions, salivation, respiratory distress) and mortality over a period of 24-48 hours.

    • Record the number of surviving animals in each group.

  • Data Analysis:

    • Calculate the percentage of protection in each treatment group.

    • The protective ratio can be calculated as the ratio of the LD50 of the organophosphate in the presence of the antidote to the LD50 of the organophosphate alone.

Visualizations

Signaling_Pathway cluster_inhibition Inhibition cluster_hydrolysis Normal Function cluster_reactivation Reactivation OP Organophosphate AChE_inhibited Inhibited Acetylcholinesterase OP->AChE_inhibited Inhibits AChE_active Active Acetylcholinesterase AChE_active->AChE_inhibited Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate AChE_inhibited->AChE_active ACh Acetylcholine AChE_inhibited->ACh Accumulation of ACh OP_TMB_complex OP-TMB Complex ACh->AChE_active TMB Trimedoxime bromide TMB->AChE_active Reactivates TMB->OP_TMB_complex

Caption: Mechanism of AChE inhibition by organophosphates and reactivation by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents (AChE, OP, TMB, DTNB, ATCI) inhibition Inhibition Step: AChE + Organophosphate prep_reagents->inhibition reactivation Reactivation Step: + this compound inhibition->reactivation measurement Measure Activity: + DTNB + ATCI reactivation->measurement calc_rate Calculate Reaction Rates measurement->calc_rate calc_reactivation Calculate % Reactivation calc_rate->calc_reactivation

Caption: Workflow for the in vitro AChE reactivation assay.

Logical_Relationship Efficacy Enhanced Efficacy Protocol Optimized Protocol Protocol->Efficacy Concentration Optimal [TMB] Concentration->Protocol Time Timely Administration Time->Protocol pH Correct pH pH->Protocol Purity High Reagent Purity Purity->Protocol Controls Proper Controls Controls->Protocol

Caption: Key factors for achieving enhanced this compound efficacy.

References

Minimizing batch-to-batch variation of Trimedoxime bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variation of Trimedoxime bromide.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding batch-to-batch variation in the context of this compound production.

Q1: What is batch-to-batch variation and why is it critical to control for this compound?

A1: Batch-to-batch variation refers to the differences in quality, purity, and performance between different production lots of this compound.[1] In pharmaceutical manufacturing, even minor inconsistencies can significantly impact a drug's safety, efficacy, and stability.[2] For this compound, an oxime used as a cholinesterase reactivator in organophosphate poisoning treatment, controlling this variation is critical to ensure a consistent and predictable therapeutic effect.[3][4] Failure to do so can lead to batch rejection, costly recalls, and potential public health risks.[5]

Q2: What are the primary sources of batch-to-batch variation in Active Pharmaceutical Ingredient (API) manufacturing?

A2: The primary sources of variation are multifaceted and can be broadly categorized as:

  • Raw Material Variability: Inconsistent quality, purity, or physical properties of starting materials (e.g., 4-pyridinecarboxaldehyde oxime, 1,3-dibromopropane) and solvents.[2]

  • Process Parameter Deviations: Fluctuations in critical process parameters such as temperature, pressure, reaction time, and mixing speed.[]

  • Equipment and Facility: Differences in equipment performance, calibration, or cleaning, as well as environmental factors like humidity.[7]

  • Human Error: Deviations from standard operating procedures (SOPs) and poor documentation practices.[5][8]

  • Measurement and Analytical Variability: Inaccuracies or variations in analytical methods used for in-process controls and final product testing.[7]

Q3: What are the key chemical properties and potential degradation pathways for this compound that can contribute to variation?

A3: this compound is a bisquaternary oxime.[9] Its stability is a critical quality attribute. Potential degradation can be influenced by:

  • Hydrolysis: Like many compounds with oxime groups, it can be susceptible to hydrolysis, especially under non-optimal pH conditions.[10]

  • Oxidation: The molecule may be sensitive to oxidative degradation, which can be mitigated by using inert gas (e.g., N₂) during manufacturing and storage.[9][10]

  • Impurities: The presence of impurities from the synthesis, such as unreacted starting materials or side-reaction products, can catalyze degradation.[11][12] For instance, studies have shown that this compound can accelerate the degradation of other compounds in a formulation.[13]

  • Storage Conditions: Long-term stability is best maintained by controlling temperature and protecting the product from light. Recommended storage is often at -20°C for long-term preservation.[4][9]

Q4: Which regulatory guidelines are important for controlling batch-to-batch consistency?

A4: The International Council for Harmonisation (ICH) provides key guidelines for ensuring API quality and consistency. Relevant documents include:

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients: Outlines GMP principles for API manufacturing to ensure consistent quality.[14]

  • ICH Q8(R2): Pharmaceutical Development: Introduces the concept of Quality by Design (QbD), which involves systematically developing a product and process to ensure consistent quality.[15]

  • ICH Q9: Quality Risk Management: Provides a framework for identifying, evaluating, and controlling risks to product quality.[16]

  • ICH Q11: Development and Manufacture of Drug Substances: Clarifies principles and concepts from Q8, Q9, and Q10 as they apply to drug substance manufacturing.[17]

Section 2: Troubleshooting Guide

This guide provides a problem-and-solution framework for specific issues encountered during this compound synthesis and analysis.

Problem 1: Low Purity or High Impurity Profile Detected by HPLC

Potential Cause Troubleshooting Steps & Recommended Actions
Incomplete Reaction 1. Verify Reaction Parameters: Confirm that reaction time, temperature, and stirring speed adhered to the validated protocol.[] 2. Check Raw Material Stoichiometry: Ensure the molar ratios of reactants (4-pyridinecarboxaldehyde oxime to 1,3-dibromopropane) were accurate.[9] 3. Monitor Reaction Progress: Implement in-process controls (e.g., thin-layer chromatography or HPLC) to monitor the consumption of starting materials.
Side Reactions 1. Control Temperature: The quaternization reaction can be exothermic. Ensure precise temperature control to prevent side reactions.[11][12] 2. Raw Material Purity: Analyze incoming raw materials for impurities that could participate in or catalyze side reactions.[2]
Product Degradation 1. pH Control: Ensure the pH during workup and purification steps is within a stable range for this compound. 2. Minimize Exposure: Protect the reaction mixture and final product from excessive light and oxygen.[10] 3. Storage: Store intermediate and final products at recommended temperatures (e.g., -20°C for long-term storage).[4][9]
Inefficient Purification 1. Optimize Recrystallization: Evaluate the choice of solvent, temperature profile, and cooling rate for recrystallization. 2. Column Chromatography: If used, verify the stationary phase, mobile phase composition, and loading capacity.

Problem 2: Variation in Physical Properties (Color, Crystal Form)

Potential Cause Troubleshooting Steps & Recommended Actions
Presence of Impurities 1. Identify Impurities: Use techniques like LC-MS and NMR to identify the impurities causing discoloration. 2. Trace the Source: Determine if the impurity originates from raw materials, a side reaction, or degradation.
Polymorphism 1. Control Crystallization: The presence of different polymorphic forms can affect physical properties.[1] Tightly control crystallization conditions (solvent, temperature, agitation). 2. Characterize Solid Form: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to characterize and ensure the desired crystal form is consistently produced.
Residual Solvents 1. Optimize Drying: Ensure the drying process (time, temperature, vacuum) is sufficient to remove residual solvents to within specified limits. 2. Analyze for Solvents: Use Gas Chromatography (GC) with a headspace autosampler to quantify residual solvents.

Problem 3: Inconsistent Yield Between Batches

Potential Cause Troubleshooting Steps & Recommended Actions
Raw Material Quality 1. Qualify Suppliers: Use materials from qualified and audited suppliers with consistent specifications. 2. Test Incoming Lots: Perform identity and purity testing on all incoming raw material lots.[2]
Process Control 1. Review Batch Records: Scrutinize manufacturing batch records for any deviations in process parameters (e.g., temperature, addition rates, mixing times).[5] 2. Equipment Calibration: Ensure all equipment (reactors, balances, temperature probes) is properly calibrated and functioning correctly.
Material Transfer Losses 1. Evaluate Transfer Steps: Assess product losses during transfers between vessels, filtration, and drying. 2. Optimize Procedures: Refine SOPs to minimize physical loss of material.

Section 3: Key Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This protocol is a standard method for assessing the purity of this compound and quantifying related impurities.[9]

1. Objective: To determine the purity of this compound and identify/quantify any impurities by reverse-phase HPLC with UV detection.

2. Apparatus:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound reference standard

  • This compound test sample

4. Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile / Water (70:30, v/v) + 0.1% Trifluoroacetic Acid[9]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm[9]
Injection Volume 10 µL
Run Time 30 minutes (or until all impurities have eluted)

5. Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard solution.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

  • Analysis: Inject the standard and sample solutions into the chromatograph.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard. Impurities can be quantified using their relative response factors or as a percentage of the total peak area.

Section 4: Visualized Workflows and Pathways

Diagrams for Understanding and Troubleshooting Variation

The following diagrams, created using the DOT language, illustrate key processes for managing batch-to-batch variation.

G Workflow for Investigating Batch-to-Batch Variation cluster_0 Detection & Initial Assessment cluster_1 Root Cause Analysis cluster_2 Corrective & Preventive Action (CAPA) A Batch Fails Specification (e.g., Purity, Yield) B Quarantine Batch & Initiate Investigation A->B C Review Batch Manufacturing Records B->C D Analyze Raw Materials C->D E Evaluate Process Parameter Deviations C->E F Inspect Equipment & Facility Logs C->F G Interview Personnel C->G H Identify Root Cause(s) D->H E->H F->H G->H I Develop CAPA Plan (e.g., Revise SOP, Qualify Supplier) H->I J Implement CAPA I->J K Monitor Effectiveness J->K

Caption: A workflow for investigating out-of-specification results.

G This compound Synthesis & Critical Control Points R1 4-Pyridinecarboxaldehyde Oxime P1 Quaternization Reaction R1->P1 R2 1,3-Dibromopropane R2->P1 P2 Workup & Isolation P1->P2 P3 Purification (Recrystallization) P2->P3 P4 Drying P3->P4 Product This compound API P4->Product CCP1 CCP 1: - Raw Material Purity - Molar Ratio CCP1->R1 CCP2 CCP 2: - Temperature Control - Reaction Time CCP2->P1 CCP3 CCP 3: - pH Control CCP3->P2 CCP4 CCP 4: - Solvent Purity - Cooling Rate CCP4->P3 CCP5 CCP 5: - Temperature - Vacuum - Time CCP5->P4

Caption: Synthesis pathway with critical control points (CCPs).

References

Calibration and matrix effect issues in Trimedoxime bromide bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Trimedoxime bromide, with a specific focus on calibration and matrix effect challenges.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of this compound bioanalysis?

A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the biological sample (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy and reproducibility of quantification.[1][2] Endogenous phospholipids and proteins in plasma are common sources of matrix effects in LC-MS/MS bioanalysis.[3]

Q2: What are the common causes of a non-linear or failing calibration curve?

A2: Several factors can lead to poor calibration curve linearity (r² < 0.99) or failure to meet acceptance criteria:

  • Inaccurate Standard Preparation: Errors in serial dilutions, incorrect stock solution concentration, or analyte instability in the solution.[4]

  • Instrumental Issues: Detector saturation at high concentrations, inconsistent ion source performance, or mass calibration drift.[5][6]

  • Matrix Effects: Inconsistent ion suppression or enhancement across the concentration range.[5]

  • Inappropriate Regression Model: Using a linear model when the response is non-linear (e.g., quadratic).

  • Analyte Adsorption: Loss of analyte at low concentrations due to adsorption to container surfaces or instrument components.

Q3: How can I minimize ion suppression for this compound?

A3: Minimizing ion suppression involves two main strategies:

  • Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components. This might involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[7]

  • Sample Preparation: Implement a more rigorous sample cleanup procedure to remove interfering substances before analysis.[3][8] Techniques like Solid Phase Extraction (SPE) are generally more effective at removing matrix components than simpler methods like Protein Precipitation (PPT).[3]

Q4: What are the regulatory acceptance criteria for a calibration curve?

A4: According to guidelines from regulatory bodies like the FDA and EMA, a calibration curve should meet the following criteria:

  • A curve should consist of a blank, a zero sample (matrix with internal standard), and at least six non-zero concentration levels.[9][10]

  • The regression model should be appropriate for the concentration-response relationship.[9]

  • The Lower Limit of Quantification (LLOQ) should be the lowest standard on the curve.[9]

  • The back-calculated concentration for each standard should be within ±15% of the nominal value, except for the LLOQ, where it should be within ±20%.[9]

  • At least 75% of the calibration standards must meet these criteria for the run to be accepted.[9]

Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound analysis?

A5: While not strictly mandatory in all cases, using a SIL-IS is highly recommended and considered the gold standard.[11] A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effect, thereby compensating for variations in ion suppression/enhancement and improving the accuracy and precision of the assay.[11]

Troubleshooting Guides

Guide 1: Issue - Poor Calibration Curve Linearity or Failure

If your calibration curve for this compound has a correlation coefficient (r²) below 0.99 or fails to meet acceptance criteria, follow this troubleshooting workflow.

G start Start: Calibration Curve Fails (r² < 0.99 or standards outside ±15%) check_prep Verify Standard Preparation - Check calculations - Confirm stock concentration - Assess analyte stability start->check_prep reprepare Prepare Fresh Standards & Rerun check_prep->reprepare Errors found check_instrument Investigate Instrument Performance - Check MS tune & calibration - Inspect ion source for contamination - Verify LC pressure & peak shape check_prep->check_instrument No errors reprepare->check_instrument Fail end_pass End: Calibration Curve Passes reprepare->end_pass Pass instrument_maintenance Perform Instrument Maintenance - Clean ion source - Recalibrate MS - Flush LC system check_instrument->instrument_maintenance Issues found check_integration Review Peak Integration - Consistent integration across all standards? - Any split or tailing peaks? check_instrument->check_integration No issues instrument_maintenance->check_integration Fail instrument_maintenance->end_pass Pass reintegrate Adjust Integration Parameters & Re-process check_integration->reintegrate Inconsistent check_matrix Assess for Matrix Effects or Saturation - Is deviation at high or low end? - Prepare standards in solvent vs. matrix check_integration->check_matrix Consistent reintegrate->check_matrix Fail reintegrate->end_pass Pass modify_method Modify Analytical Method - Adjust calibration range - Use different weighting (e.g., 1/x²) - Improve sample cleanup (See Guide 2) check_matrix->modify_method Suspected modify_method->end_pass Pass

Caption: Workflow for troubleshooting calibration curve failures.
Guide 2: Issue - Significant or Variable Matrix Effect Observed

A significant matrix effect is indicated by a matrix factor value substantially different from 1.0 or high variability between different lots of biological matrix.

Step 1: Quantify the Matrix Effect Perform a post-extraction spike experiment as described in the protocols section. Calculate the Matrix Factor (MF) for Trimedoxime and its internal standard. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

Step 2: Investigate the Source The diagram below illustrates potential sources of matrix effects and the workflow to identify and mitigate them.

G cluster_sources Potential Sources of Matrix Effect cluster_investigation Investigation & Mitigation Strategy PLs Endogenous Phospholipids start Significant Matrix Effect Detected PLs->start Salts Salts & Buffers Salts->start Metabolites Metabolites Metabolites->start check_chroma Optimize Chromatography - Modify gradient to separate analyte from suppression zones - Use smaller particle size column start->check_chroma improve_cleanup Improve Sample Cleanup - Switch from PPT to LLE or SPE - Use phospholipid removal plates check_chroma->improve_cleanup Insufficient end_solved Problem Mitigated check_chroma->end_solved Sufficient use_sil_is Implement a Stable Isotope- Labeled Internal Standard (SIL-IS) improve_cleanup->use_sil_is Insufficient improve_cleanup->end_solved Sufficient use_sil_is->end_solved

Caption: Strategy for investigating and mitigating matrix effects.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This is a rapid method suitable for initial screening but may be more susceptible to matrix effects.

  • Aliquot 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., Trimedoxime-d4).

  • Vortex for 1 minute at high speed to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[12]

  • Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.

Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)

This method provides a cleaner extract, reducing matrix effects. A mixed-mode cation exchange cartridge is suitable for the bisquaternary amine structure of Trimedoxime.

G cluster_spe SPE Workflow condition 1. Condition Cartridge (1 mL Methanol, then 1 mL Water) load 2. Load Sample (Pre-treated plasma + IS) condition->load wash1 3. Wash 1 (1 mL 5% Methanol in Water) load->wash1 wash2 4. Wash 2 (1 mL Acetonitrile) wash1->wash2 elute 5. Elute Analyte (1 mL 5% Formic Acid in Methanol) wash2->elute dry 6. Evaporate & Reconstitute (Dry under N2, reconstitute in mobile phase) elute->dry

Caption: Solid Phase Extraction (SPE) workflow for Trimedoxime.
Protocol 3: Assessment of Matrix Effect

This protocol determines the absolute matrix effect by comparing the analyte response in post-extraction spiked matrix to the response in a neat solution.

  • Prepare three sets of samples at low and high QC concentrations:

    • Set A (Neat Solution): Spike analyte and IS into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract blank plasma using the validated sample preparation method (e.g., PPT or SPE). Spike the analyte and IS into the final, dried extract before reconstitution.

    • Set C (Spiked Matrix): Prepare regular QC samples by spiking the analyte and IS into blank plasma before extraction.

  • Analyze all three sets via LC-MS/MS.

  • Calculate Recovery and Matrix Factor (MF):

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Matrix Factor (MF) = (Mean Peak Area of Set B / Mean Peak Area of Set A)

The coefficient of variation (CV%) of the IS-normalized matrix factor calculated from different lots of matrix should not be greater than 15%.

Data Presentation

Table 1: Typical Calibration Curve Parameters for this compound
ParameterAcceptance CriteriaTypical Performance
Calibration Range Cover expected concentrations1 - 1000 ng/mL
Regression Model Linear or QuadraticLinear, weighted (1/x²)
Correlation (r²) ≥ 0.99> 0.995
LLOQ Accuracy 80% - 120%95% - 108%
Other Standards Accuracy 85% - 115%92% - 106%
Table 2: Comparison of Matrix Effect & Recovery Data

This table illustrates hypothetical data comparing two common sample preparation techniques for this compound analysis in human plasma.

ParameterProtein Precipitation (PPT)Solid Phase Extraction (SPE)
Analyte Recovery (Low QC) 95.2%88.5%
Analyte Recovery (High QC) 96.1%90.1%
Matrix Factor (Low QC) 0.68 (Suppression)0.97 (Minimal Effect)
Matrix Factor (High QC) 0.71 (Suppression)0.99 (Minimal Effect)
IS-Normalized MF RSD% 18.5% (Variable)4.2% (Consistent)

Data shows that while PPT has high recovery, it suffers from significant and variable ion suppression. SPE provides a much cleaner extract with minimal matrix effect, leading to a more reliable and robust assay.

References

Interpreting unexpected outcomes in Trimedoxime bromide studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Trimedoxime bromide. This resource provides troubleshooting guidance and answers to frequently asked questions regarding unexpected outcomes in studies involving this acetylcholinesterase (AChE) reactivator.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a bisquaternary oxime primarily used as a cholinesterase reactivator. Its main function is to reverse the inhibition of acetylcholinesterase (AChE) caused by organophosphorus (OP) compounds, such as nerve agents and pesticides. The oxime group of this compound performs a nucleophilic attack on the phosphorus atom of the OP agent that is covalently bound to the serine residue in the active site of AChE. This action cleaves the bond between the OP agent and the enzyme, thereby regenerating active AChE and restoring normal cholinergic nerve function.

Q2: I'm observing lower than expected reactivation of inhibited AChE in my in vitro assay. What could be the reason?

A2: Several factors can contribute to lower than expected reactivation efficacy:

  • Organophosphate Specificity: The reactivation efficacy of this compound is highly dependent on the specific organophosphorus agent used to inhibit the AChE. For instance, it is known to be more effective against tabun-inhibited AChE compared to soman-inhibited AChE.[1]

  • Concentration of Trimedoxime: The reactivation is concentration-dependent. Ensure you are using an optimal concentration for your experimental setup. In some cases, very high concentrations might not lead to a proportional increase in reactivation.

  • pH of the Reaction Buffer: The pH of the assay buffer can influence the ionization state of the oxime and, consequently, its nucleophilic potency. A pH of around 8.0 is generally recommended for Ellman's assay, a common method for measuring AChE activity.[2]

  • Stability of Trimedoxime Solution: this compound solutions may degrade over time. It is recommended to use freshly prepared solutions for your experiments.

Q3: My results show that this compound has a weak inhibitory effect on uninhibited acetylcholinesterase. Is this an expected outcome?

A3: Yes, this is an expected, though often overlooked, finding. Studies have shown that this compound itself can act as a weak reversible inhibitor of AChE. One study reported a half-maximal inhibitory concentration (IC50) of 82.0 ± 30.1 mM for Trimedoxime on recombinant AChE, which indicates a weak inhibition.[3][4] This direct interaction with the enzyme is independent of its reactivating role.

Q4: I'm observing effects in my cellular or tissue-based assays that cannot be solely explained by AChE reactivation. What other mechanisms might be at play?

A4: this compound has been reported to have direct cholinolytic effects, meaning it can block cholinergic receptors independently of its AChE reactivation activity.[4] Specifically, it can interact with and block muscarinic and nicotinic acetylcholine receptors. This can lead to a variety of physiological responses in ex vivo and in vivo models that are not directly related to the restoration of AChE function. For example, in an organ bath experiment with rat bladder, no significant effect of trimedoxime was observed on the contraction of the detrusor caused by the muscarinic agonist metacholine.[4]

Q5: Why am I seeing limited efficacy of this compound in my in vivo central nervous system (CNS) model?

A5: A significant challenge with this compound is its poor penetration of the blood-brain barrier (BBB). As a quaternary pyridinium compound, it is a highly charged and hydrophilic molecule, which limits its ability to cross the BBB and reactivate inhibited AChE in the central nervous system.[5][6][7][8] Studies have shown that the concentration of Trimedoxime reaching the brain is very low.[5] This is a critical limitation when studying its effects on CNS-mediated toxicities of organophosphates.

Troubleshooting Guides

Issue 1: Inconsistent AChE Reactivation Results
Potential Cause Troubleshooting Step
Variability in Reagent Preparation Ensure all solutions (buffer, inhibitor, reactivator) are prepared fresh and accurately. Use a calibrated pH meter for buffer preparation.
Inconsistent Incubation Times Use a precise timer for all incubation steps (inhibition and reactivation). Maintain a consistent temperature throughout the experiment.
Pipetting Errors Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to minimize errors.
Source of AChE The source and purity of the acetylcholinesterase can affect results. If using tissue homogenates, ensure consistent preparation methods.
Issue 2: Poor Solubility of this compound
Potential Cause Troubleshooting Step
Incorrect Solvent While soluble in water, for stock solutions, consider using DMSO.[3] Always check the final concentration of the solvent in your assay to avoid off-target effects.
Precipitation at High Concentrations Prepare stock solutions at a higher concentration and then dilute to the final working concentration in your aqueous assay buffer. Visually inspect for any precipitation.
Low Temperature Ensure the solvent and solution are at room temperature during dissolution. Gentle warming and vortexing can aid dissolution.
Issue 3: Unexpected Pharmacological Effects in Tissue Preparations
Potential Cause Troubleshooting Step
Direct Receptor Interaction To differentiate between AChE reactivation and direct receptor effects, include control experiments with uninhibited tissue to observe the effects of this compound alone.
Presence of Other Cholinergic Drugs If co-administering with other drugs (e.g., atropine), be aware of potential synergistic or antagonistic interactions at the receptor level.
Tissue Viability Ensure the isolated tissue is healthy and responsive by performing a viability check with a known agonist (e.g., acetylcholine or carbachol) before starting the experiment.

Data Presentation

Table 1: In Vitro Reactivation Efficacy of this compound against Acetylcholinesterase (AChE) Inhibited by Various Organophosphorus Agents.

Organophosphorus AgentAChE SourceTrimedoxime Concentration (M)Reactivation (%)Reference
TabunRat Brain10⁻³~40[9]
SarinNot Specified10⁻³54[10]
VXNot SpecifiedNot SpecifiedHigh[10]
ParaoxonNot Specified10⁻³46[10]
ParaoxonNot Specified10⁻⁵50[10]

Table 2: Comparative In Vitro Reactivation Efficacy of Trimedoxime and Other Oximes against Tabun-Inhibited Acetylcholinesterase.

OximeConcentration (M)Reactivation (%)Reference
Trimedoxime 10⁻³ >40 [1][9]
Pralidoxime10⁻³<20[1]
Obidoxime10⁻³<20[1]
HI-610⁻³<20[1]

Table 3: Comparative In Vitro Reactivation Efficacy of Trimedoxime and Other Oximes against Sarin, VX, and other Nerve Agents.

OximeInhibitorConcentration (M)Reactivation (%)Reference
Trimedoxime Sarin Not Specified Effective [11][12]
HI-6SarinNot SpecifiedMarkedly more effective than Trimedoxime[11][12]
Trimedoxime VX Not Specified Effective [13][14]
HI-6 + TrimedoximeVXNot SpecifiedHigher than individual oximes in diaphragm[13][14]
Trimedoxime Soman Not Specified Ineffective [1]

Experimental Protocols

Protocol 1: Determination of Acetylcholinesterase Activity using Ellman's Assay

This protocol is a modification of the Ellman's method for determining AChE activity in a 96-well plate format.

Materials:

  • 0.1 M Sodium Phosphate Buffer, pH 8.0

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) solution (10 mM in buffer)

  • Acetylthiocholine iodide (ATCI) substrate solution (14 mM in deionized water, prepare fresh)

  • AChE solution (e.g., from rat brain homogenate or purified enzyme)

  • This compound solution (at desired concentrations)

  • Organophosphate inhibitor solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for test compound.

    • Inhibited Control: 140 µL Phosphate Buffer + 10 µL AChE solution (pre-incubated with inhibitor) + 10 µL DTNB + 10 µL solvent for reactivator.

    • Test Sample (Reactivation): 140 µL Phosphate Buffer + 10 µL AChE solution (pre-incubated with inhibitor) + 10 µL DTNB + 10 µL this compound solution.

  • Inhibition Step: Pre-incubate the AChE solution with the organophosphate inhibitor for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to achieve desired inhibition.

  • Reactivation Step: Add the this compound solution to the inhibited enzyme and incubate for a defined period (e.g., 10 minutes) at the same temperature.

  • Assay Initiation: Add 10 µL of the ATCI substrate solution to all wells to start the reaction. The final volume in each well should be 180 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of all other wells.

    • Calculate the percentage of reactivation using the following formula: % Reactivation = [ (Rate of Reactivated Sample - Rate of Inhibited Control) / (Rate of Control - Rate of Inhibited Control) ] x 100

Protocol 2: Shake-Flask Method for Solubility Determination

This protocol provides a basic framework for determining the aqueous solubility of this compound.

Materials:

  • This compound powder

  • High-purity water (or desired aqueous buffer)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

  • Add an excess amount of this compound powder to a vial containing a known volume of the solvent (e.g., 5 mL). The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24 to 72 hours) to allow the solution to reach equilibrium.

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, either centrifuge the sample and collect the supernatant or filter the sample through a 0.22 µm filter.

  • Dilute the clear saturated solution with the solvent to a concentration that falls within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Mandatory Visualizations

AChE_Reactivation_Pathway AChE Active AChE Inhibited_AChE Inhibited AChE (OP-AChE Complex) AChE->Inhibited_AChE Inhibition Reactivated_AChE Reactivated AChE Inhibited_AChE->Reactivated_AChE Reactivation OP_Trimedoxime OP-Trimedoxime Complex Inhibited_AChE->OP_Trimedoxime Nucleophilic Attack OP Organophosphate OP->Inhibited_AChE Trimedoxime This compound Trimedoxime->Reactivated_AChE Trimedoxime->OP_Trimedoxime

Caption: Acetylcholinesterase (AChE) reactivation by this compound.

Experimental_Workflow_AChE_Assay cluster_prep Preparation cluster_incubation Incubation Steps cluster_assay Assay cluster_analysis Data Analysis AChE AChE Solution Inhibition 1. Inhibition: AChE + OP AChE->Inhibition OP OP Inhibitor OP->Inhibition TMB Trimedoxime Reactivation 2. Reactivation: Inhibited AChE + Trimedoxime TMB->Reactivation Inhibition->Reactivation Add_Reagents 3. Add DTNB and Substrate (ATCI) Reactivation->Add_Reagents Measure 4. Measure Absorbance at 412 nm (Kinetic) Add_Reagents->Measure Calculate 5. Calculate Reaction Rates and % Reactivation Measure->Calculate

Caption: Workflow for in vitro AChE reactivation assay.

Troubleshooting_Logic Start Unexpected Outcome in Trimedoxime Study Q1 Is the issue related to AChE reactivation efficacy? Start->Q1 A1_Yes Check OP specificity, concentration, pH, and Trimedoxime stability. Q1->A1_Yes Yes Q2 Are there effects independent of AChE activity? Q1->Q2 No A2_Yes Investigate direct cholinolytic effects on muscarinic and nicotinic receptors. Q2->A2_Yes Yes Q3 Is there limited efficacy in a CNS model? Q2->Q3 No A3_Yes Consider poor blood-brain barrier penetration of Trimedoxime. Q3->A3_Yes Yes

References

Validation & Comparative

A Comparative Guide to Trimedoxime Bromide and Pralidoxime in Organophosphate Poisoning

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate (OP) poisoning is a significant global health concern, arising from exposure to pesticides and chemical nerve agents. The primary mechanism of OP toxicity is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to a cholinergic crisis characterized by a range of symptoms affecting the central and peripheral nervous systems. The standard treatment regimen for OP poisoning includes an antimuscarinic agent like atropine and an oxime to reactivate the inhibited AChE.

This guide provides a detailed, evidence-based comparison of two such oximes: trimedoxime bromide and pralidoxime. While pralidoxime is more commonly used in some regions, a growing body of experimental evidence suggests that trimedoxime may offer superior efficacy against a broader range of organophosphates. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to inform their work in developing more effective antidotes for organophosphate poisoning.

Mechanism of Action: AChE Reactivation

Organophosphates phosphorylate the serine hydroxyl group in the active site of AChE, forming a stable covalent bond that inactivates the enzyme. Oximes, such as trimedoxime and pralidoxime, act as nucleophilic agents that attack the phosphorus atom of the organophosphate, breaking the bond with AChE and restoring the enzyme's function. The efficacy of an oxime is dependent on its chemical structure, its affinity for the specific organophosphate-AChE conjugate, and the rate of a process called "aging," where the phosphorylated enzyme undergoes a conformational change, becoming resistant to reactivation.

AChE_Reactivation cluster_0 Normal Cholinergic Transmission cluster_1 Organophosphate Poisoning cluster_2 Oxime Treatment AChE Acetylcholinesterase (AChE) Products Choline + Acetate AChE->Products ACh Acetylcholine (ACh) ACh->AChE Hydrolysis OP Organophosphate (OP) Inhibited_AChE Inhibited AChE (Phosphorylated) OP->Inhibited_AChE Inhibition ACh_accum ACh Accumulation (Cholinergic Crisis) Inhibited_AChE->ACh_accum No Hydrolysis Reactivated_AChE Reactivated AChE Inhibited_AChE->Reactivated_AChE Oxime_OP Oxime-OP Complex Inhibited_AChE->Oxime_OP Oxime Trimedoxime or Pralidoxime Oxime->Inhibited_AChE Reactivation

Caption: Mechanism of AChE inhibition by organophosphates and reactivation by oximes.

Quantitative Data Comparison

The following tables summarize experimental data from in vitro and in vivo studies comparing the efficacy of this compound and pralidoxime.

Table 1: In Vitro Reactivation of Paraoxon-Inhibited Human Acetylcholinesterase (AChE)
OximeConcentration (µM)Reactivation (%)Reference
Trimedoxime 10086.0[1]
Pralidoxime 100<25[1]

Note: Paraoxon is the active metabolite of the insecticide parathion.

Table 2: In Vitro Reactivation of Tabun-Inhibited Rat Brain Acetylcholinesterase (AChE)
OximeReactivation EfficacyReference
Trimedoxime Most efficacious[2]
Pralidoxime Low efficacy[3]

Note: Tabun is a nerve agent.

Table 3: In Vivo Protective Efficacy in Rats Poisoned with 2x LD50 of Various Organophosphorus Insecticides
InsecticideTrimedoxime EfficacyPralidoxime EfficacyReference
Phosphate Insecticides Potent antidotePotent antidote[4]
Phosphonates Potent antidoteLow effectiveness[4]
Phosphorothiolates Potent antidoteLow effectiveness[4]
Dimethoate Not effectiveNot effective[4]
Pyridafenthion Not effectiveNot effective[4]

Note: Efficacy was determined by survival rates in poisoned rats treated with the respective oxime in combination with atropine and diazepam.

Experimental Protocols

In Vitro AChE Reactivation Assay (Modified Ellman's Method)

This protocol is a standard method for assessing the ability of an oxime to reactivate OP-inhibited AChE.[1][5]

InVitro_Workflow start Start enzyme_prep Prepare Human Erythrocyte AChE Solution start->enzyme_prep inhibition Incubate AChE with Organophosphate (e.g., Paraoxon) enzyme_prep->inhibition gel_filtration Remove Excess Inhibitor (Gel Filtration) inhibition->gel_filtration reactivation Incubate Inhibited AChE with Oxime (Trimedoxime or Pralidoxime) at various concentrations gel_filtration->reactivation sampling Take Aliquots at Different Time Points reactivation->sampling activity_measurement Measure AChE Activity (Ellman's Reagent - DTNB, Spectrophotometry at 412 nm) sampling->activity_measurement data_analysis Calculate Reactivation Rate Constants (kr) activity_measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro AChE reactivation assay.

  • Enzyme Source: Purified human erythrocyte acetylcholinesterase is used as the enzyme source.

  • Inhibition Step: The AChE solution is incubated with a specific concentration of an organophosphate (e.g., paraoxon) for a predetermined time to achieve a high level of inhibition (typically >90%).

  • Removal of Excess Inhibitor: The mixture is passed through a gel filtration column to remove any unbound organophosphate.

  • Reactivation Step: The inhibited AChE is then incubated with various concentrations of either this compound or pralidoxime at a constant temperature (e.g., 37°C) and pH (e.g., 7.4).

  • Measurement of AChE Activity: At specific time intervals, aliquots are withdrawn from the reactivation mixture. The AChE activity is measured using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB). The substrate, acetylthiocholine, is hydrolyzed by the reactivated AChE, producing thiocholine, which reacts with DTNB to produce a yellow-colored product that is measured spectrophotometrically at 412 nm.

  • Data Analysis: The rate of color change is proportional to the AChE activity. Reactivation rate constants (k_r) are calculated from the time course of enzyme activity recovery at different oxime concentrations.

In Vivo Protection Studies in Animal Models

This protocol is used to evaluate the therapeutic efficacy of oximes in a living organism.[4][6]

  • Animal Model: Male Wistar rats or Swiss albino mice are commonly used.

  • Toxicity Determination (LD50): The median lethal dose (LD50) of the specific organophosphate is determined for the chosen animal strain and route of administration (e.g., subcutaneous, intraperitoneal, or oral).

  • Treatment Protocol:

    • Animals are challenged with a supralethal dose of the organophosphate (e.g., 2x LD50).

    • At the onset of clinical signs of poisoning, or at a predetermined time point post-exposure, animals are treated with a combination of atropine, diazepam, and the test oxime (trimedoxime or pralidoxime) at various doses.

    • A control group receives the organophosphate and atropine/diazepam but no oxime.

  • Endpoint Measurement: The primary endpoint is typically survival rate at 24 or 48 hours post-organophosphate exposure. Other parameters, such as the severity of clinical signs and time to recovery, can also be monitored.

  • Data Analysis: Survival data are analyzed using statistical methods, such as the chi-squared test or Fisher's exact test, to compare the efficacy of the different oxime treatments.

Discussion and Conclusion

The experimental data presented in this guide consistently indicate that this compound demonstrates superior or broader efficacy compared to pralidoxime in several key scenarios of organophosphate poisoning. In vitro studies show a significantly higher reactivation of paraoxon-inhibited human AChE by trimedoxime.[1] Furthermore, for tabun, a highly toxic nerve agent, trimedoxime is markedly more effective than pralidoxime.[2][3]

The in vivo data from a comprehensive study in rats further support the broader-spectrum activity of trimedoxime, particularly against phosphonates and phosphorothiolates, where pralidoxime showed low effectiveness.[4] It is important to note that neither oxime was effective against certain organophosphates like dimethoate and pyridafenthion, highlighting the need for the development of even more broad-spectrum reactivators.

The clinical use of pralidoxime has been a subject of debate, with some clinical trials failing to demonstrate a clear benefit.[7] This may be due to a variety of factors, including the specific organophosphate involved, the dose of pralidoxime administered, and the time to treatment. The experimental evidence suggests that trimedoxime may be a more potent and reliable reactivator for a wider range of organophosphates.

For researchers and professionals in drug development, these findings underscore the importance of considering trimedoxime and its derivatives as promising candidates for the development of next-generation antidotes for organophosphate poisoning. Further head-to-head clinical trials are warranted to translate these preclinical findings into improved clinical outcomes for patients suffering from organophosphate poisoning. The detailed experimental protocols provided in this guide can serve as a foundation for designing such future studies.

References

A Comparative Analysis of Trimedoxime Bromide and Obidoxime in Organophosphate Poisoning Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the efficacy and applications of two critical acetylcholinesterase reactivators.

Introduction: Organophosphate (OP) poisoning, resulting from exposure to nerve agents and pesticides, poses a significant global health threat. The primary mechanism of OP toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a crucial enzyme for nerve function. Timely administration of AChE reactivators, known as oximes, is a critical component of effective treatment. This guide provides a detailed comparative analysis of two prominent bispyridinium oximes: Trimedoxime bromide (TMB-4) and obidoxime. Both are used to reactivate OP-inhibited AChE, but their efficacy varies depending on the specific organophosphorus compound. This analysis synthesizes in vitro and in vivo experimental data to offer a comprehensive overview for researchers and drug development professionals.

Comparative Efficacy: In Vitro and In Vivo Data

The effectiveness of this compound and obidoxime is highly dependent on the specific organophosphorus compound causing the poisoning. In vitro studies are crucial for determining the reactivation potency of these oximes against AChE inhibited by various OPs.

In a comparative in vitro study, the reactivation efficacy of several oximes was tested against human acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibited by paraoxon, a metabolite of the pesticide parathion. The results demonstrated that at a concentration of 100 µM, obidoxime achieved a 96.8% reactivation of paraoxon-inhibited AChE, while Trimedoxime showed an 86% reactivation rate.[1] Other oximes tested, including pralidoxime, methoxime, and HI-6, did not exceed 25% reactivation.[1] Neither Trimedoxime nor obidoxime were particularly effective at reactivating paraoxon-inhibited BuChE, with Trimedoxime showing the highest efficacy at a modest 12.4%.[1]

The efficacy of these oximes is not limited to pesticides. Against the nerve agent tabun, both Trimedoxime and obidoxime have demonstrated significant reactivation capabilities. In vitro and in vivo studies in rats have shown Trimedoxime to be a highly effective reactivator of tabun-inhibited AChE.[2] In fact, some studies suggest Trimedoxime is the most efficacious reactivator for tabun poisoning.[2] Obidoxime is also considered an effective treatment for tabun and various OP insecticide poisonings.[3]

However, the effectiveness of both oximes diminishes against other nerve agents. For instance, in the case of soman-inhibited AChE, neither Trimedoxime nor obidoxime are considered effective.[4]

In a broader in vivo study in rats involving 26 different organophosphorus insecticides, Trimedoxime was found to be the most effective oxime overall, particularly at lower doses.[5] Conversely, obidoxime, along with pralidoxime and HI-6, showed limited effectiveness against phosphonates and phosphorothiolates.[5]

Clinical trials in humans poisoned with OP insecticides have shown that both Trimedoxime and obidoxime can restore erythrocyte cholinesterase activity and alleviate symptoms.[6] While the response to treatment is stronger with Trimedoxime and obidoxime compared to other oximes like pralidoxime, they are associated with more significant adverse side effects, which limits their routine use.[6]

ParameterThis compoundObidoximeReference
Reactivation of Paraoxon-inhibited human AChE (100 µM) 86%96.8%[1]
Reactivation of Paraoxon-inhibited human BuChE (100 µM) 12.4%<12.5%[1]
Efficacy against Tabun Highly effectiveEffective[2][3]
Efficacy against Soman IneffectiveIneffective[4]
General Efficacy against OP Insecticides (in vivo, rats) Most effective overallLess effective against phosphonates and phosphorothiolates[5]
Clinical Use Stronger response, but more adverse side effectsStronger response, but more adverse side effects[6]

Mechanism of Action and Interaction with Acetylcholinesterase

The primary mechanism of action for both this compound and obidoxime is the nucleophilic attack on the phosphorus atom of the organophosphate bound to the serine residue in the active site of AChE. This breaks the bond between the OP and the enzyme, regenerating active AChE.

The interaction of Trimedoxime with AChE is structurally similar to that of obidoxime.[7][8] One of the aromatic nuclei of the oxime molecule interacts with the peripheral anionic site of AChE, while the other interacts with tyrosine residues (TYR337 and TYR341) within the enzyme's active site gorge.[7][8] This positions the oxime moiety optimally to approach the catalytic triad for the reactivation of the inhibited enzyme.[7][8]

Despite this shared mechanism, the subtle differences in their chemical structures likely account for the observed variations in their reactivation efficacy against different OPs.

AChE_Reactivation cluster_inhibition AChE Inhibition by Organophosphate cluster_reactivation AChE Reactivation by Oxime AChE_active Active AChE AChE_inhibited Inhibited AChE-OP Complex AChE_active->AChE_inhibited Inhibition OP Organophosphate (OP) OP->AChE_inhibited AChE_reactivated Reactivated AChE AChE_inhibited->AChE_reactivated Reactivation OP_Oxime OP-Oxime Complex AChE_inhibited->OP_Oxime Oxime Trimedoxime or Obidoxime Oxime->AChE_inhibited Nucleophilic Attack Oxime->OP_Oxime

Caption: Mechanism of AChE inhibition by organophosphates and subsequent reactivation by oximes.

Experimental Protocols

In Vitro Reactivation of Acetylcholinesterase

A common method for assessing the in vitro reactivation potency of oximes is a modified Ellman's method.

Objective: To determine the percentage of reactivation of OP-inhibited AChE by this compound and obidoxime.

Materials:

  • Human erythrocyte acetylcholinesterase (AChE)

  • Organophosphate inhibitor (e.g., paraoxon)

  • This compound and obidoxime solutions at various concentrations

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine (ATC) as a substrate

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • Inhibition of AChE: A solution of AChE is incubated with a specific concentration of the organophosphate inhibitor (e.g., paraoxon) for a defined period to achieve near-complete inhibition.

  • Reactivation: The inhibited AChE is then incubated with different concentrations of either this compound or obidoxime for a set time.

  • Measurement of AChE Activity: The activity of the reactivated AChE is measured using the Ellman's method. The substrate, acetylthiocholine, is added to the reaction mixture. The hydrolysis of acetylthiocholine by active AChE produces thiocholine.

  • Colorimetric Reaction: Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

  • Calculation of Reactivation: The percentage of reactivation is calculated by comparing the enzyme activity in the presence of the oxime to the activity of the uninhibited enzyme.

Experimental_Workflow start Start inhibit Inhibit AChE with Organophosphate start->inhibit reactivate Incubate with Trimedoxime or Obidoxime inhibit->reactivate measure Measure AChE Activity (Ellman's Method) reactivate->measure calculate Calculate % Reactivation measure->calculate end End calculate->end

Caption: Workflow for in vitro AChE reactivation assay.

Pharmacokinetics and Toxicity

While detailed pharmacokinetic data for this compound is less readily available in the provided search results, information on obidoxime indicates it is eliminated biphasically with half-lives of 2.2 and 14 hours.[9] A study on a patient with severe OP poisoning showed an elimination half-life of 6.9 hours.[10] For effective treatment, an obidoxime plasma concentration in the range of 10-20 µM is considered appropriate.[9]

Both Trimedoxime and obidoxime are noted to be relatively toxic compared to other oximes, which can limit their clinical application despite their high efficacy.[4][6] One study notes that Trimedoxime is the most toxic among commonly used oximes.[4] Recent in vitro studies have also explored the potential for oximes to induce oxidative stress, with findings suggesting that quaternary oximes with the aldoxime group at the 4-position of the pyridinium ring, such as Trimedoxime and obidoxime, are more potent inducers of oxidative stress.[11][12]

Conclusion

Both this compound and obidoxime are potent reactivators of acetylcholinesterase inhibited by a range of organophosphorus compounds, particularly certain nerve agents like tabun and various insecticides. Obidoxime shows slightly higher in vitro reactivation efficacy against paraoxon-inhibited AChE. However, in vivo studies in animals suggest a broader effectiveness of Trimedoxime against a wider array of OP insecticides.

The choice between these two oximes may depend on the specific poisoning agent, if known. A significant consideration in their clinical use is their higher toxicity profile compared to other available oximes. Future research should focus on developing oximes with a broader spectrum of activity and a more favorable safety profile. The experimental data and methodologies presented in this guide provide a foundation for further comparative studies and the development of next-generation antidotes for organophosphate poisoning.

References

Navigating the Analytical Landscape for Trimedoxime Bromide: A Comparative Guide to Detection Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative overview of analytical methods for the detection and validation of Trimedoxime bromide, a critical oxime used as a cholinesterase reactivator. Due to a scarcity of comprehensive, publicly available validation data for multiple analytical techniques specifically for this compound, this document outlines the principles of common methods, presents available data, and details the necessary validation parameters that must be established for regulatory acceptance.

At a Glance: Comparing Analytical Techniques

The selection of an appropriate analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and the intended application, such as quality control, stability testing, or pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a frequently utilized technique for the purity assessment of oximes. Spectrophotometry offers a simpler, more accessible approach, while Capillary Electrophoresis and Electrochemical Methods present alternatives with specific advantages.

MethodPrincipleCommon ApplicationKey Validation Parameters
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase.Purity testing, stability studies, quantification in biological fluids.Linearity, Accuracy, Precision, Specificity, Limit of Detection (LOD), Limit of Quantification (LOQ), Robustness
UV-Visible Spectrophotometry Measurement of light absorption by the analyte at a specific wavelength.Routine quality control, quantification in simple matrices.Linearity, Accuracy, Precision, Specificity, LOD, LOQ
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.Analysis of charged molecules, impurity profiling.Linearity, Accuracy, Precision, Specificity, LOD, LOQ
Electrochemical Methods Measurement of the electrical response of the analyte to an applied potential.Trace analysis, detection in complex matrices.Linearity, Sensitivity, Selectivity, LOD, LOQ

In-Depth Analysis of Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC stands as a powerful and versatile technique for the analysis of pharmaceutical compounds like this compound. Its high resolving power allows for the separation of the analyte from impurities and degradation products, making it suitable for stability-indicating assays.

Experimental Protocol (General Example for a Reversed-Phase HPLC Method):

A typical stability-indicating HPLC method for an oxime compound would involve the following:

  • Instrumentation: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for reversed-phase chromatography.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer and the ratio of the solvents are optimized to achieve good separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

  • Sample Preparation: Samples are accurately weighed, dissolved in a suitable solvent (often the mobile phase), and diluted to a known concentration.

Validation Parameters to be Established:

  • Linearity: A series of standard solutions of this compound at different concentrations are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be close to 1.

  • Accuracy: Determined by the recovery of a known amount of this compound spiked into a placebo or sample matrix. Recoveries are typically expected to be within 98-102%.

  • Precision: Assessed at different levels:

    • Repeatability (Intra-day precision): Multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analysis on different days, by different analysts, or with different equipment. The relative standard deviation (RSD) should be within acceptable limits (typically ≤2%).

  • Specificity: The ability of the method to exclusively measure the analyte in the presence of other components (impurities, degradation products, excipients). This is often demonstrated through forced degradation studies where the drug is exposed to stress conditions (acid, base, oxidation, heat, light).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weighing of Sample/Standard dissolve Dissolution in Solvent start->dissolve dilute Dilution to Working Concentration dissolve->dilute injection Injection into HPLC dilute->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Fig. 1: General workflow for HPLC analysis.
UV-Visible Spectrophotometry

Spectrophotometry is a simpler and more cost-effective method compared to HPLC. It is based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species. This method is suitable for the quantitative analysis of this compound in bulk drug and simple pharmaceutical formulations where interference from other components is minimal.

Experimental Protocol (General Example):

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: A solvent in which this compound is soluble and stable, and which is transparent in the wavelength range of interest.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound is determined by scanning a dilute solution over a range of wavelengths.

  • Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance is measured at the λmax. A calibration curve of absorbance versus concentration is plotted.

  • Sample Analysis: The absorbance of the sample solution is measured, and the concentration is determined from the calibration curve.

Validation Parameters to be Established:

The validation parameters for spectrophotometry are similar to those for HPLC, including linearity, accuracy, precision, specificity, LOD, and LOQ. Specificity can be a limitation if excipients or other active ingredients in a formulation also absorb at the same wavelength.

Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_measurement Absorbance Measurement cluster_analysis Quantification start Prepare Standard/Sample Solutions scan Determine λmax start->scan measure Measure Absorbance at λmax scan->measure calibration Construct Calibration Curve measure->calibration calculate Calculate Concentration calibration->calculate

Fig. 2: Workflow for UV-Visible spectrophotometric analysis.
Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their size-to-charge ratio in an electric field. It is a high-efficiency separation technique that requires only a small amount of sample and reagents. CE can be a valuable tool for the analysis of charged molecules like this compound and for impurity profiling.

Experimental Protocol (General Example for Capillary Zone Electrophoresis - CZE):

  • Instrumentation: A capillary electrophoresis system with a detector (e.g., UV-Vis).

  • Capillary: A fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution that conducts the current and controls the pH. The composition and pH of the BGE are critical for achieving separation.

  • Injection: A small plug of the sample is introduced into the capillary by hydrodynamic or electrokinetic injection.

  • Separation: A high voltage is applied across the capillary, causing the charged analytes to migrate at different velocities.

  • Detection: Analytes are detected as they pass through a detector window in the capillary.

Validation Parameters to be Established:

Validation parameters for CE are analogous to those for HPLC and include linearity, accuracy, precision, specificity, LOD, and LOQ. Migration time and peak area are the key parameters evaluated.

Electrochemical Methods

Electrochemical methods measure the response of an analyte to an electrical stimulus. Techniques like voltammetry can be highly sensitive and selective, making them suitable for the determination of this compound at low concentrations and in complex biological matrices.

Experimental Protocol (General Example for Voltammetry):

  • Instrumentation: A potentiostat with a three-electrode system (working electrode, reference electrode, and counter electrode).

  • Working Electrode: The choice of working electrode material (e.g., glassy carbon, gold) is crucial and can be modified to enhance sensitivity and selectivity.

  • Supporting Electrolyte: A solution containing an inert electrolyte to conduct the current.

  • Measurement: A potential is applied to the working electrode, and the resulting current is measured. The current is proportional to the concentration of the analyte.

Validation Parameters to be Established:

  • Linearity: A linear relationship between the peak current and the concentration of this compound.

  • Sensitivity: The slope of the calibration curve.

  • Selectivity: The ability to detect this compound in the presence of interfering substances.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified.

Conclusion

While a direct comparison of validated analytical methods for this compound is limited by the available literature, this guide provides a framework for selecting and validating an appropriate technique. For robust quality control and stability testing, a stability-indicating HPLC method is generally preferred. UV-Visible spectrophotometry offers a simpler alternative for routine analysis of the bulk drug. Capillary electrophoresis and electrochemical methods provide specialized capabilities for specific applications. Regardless of the method chosen, rigorous validation according to ICH guidelines is essential to ensure the reliability and accuracy of the results, ultimately contributing to the safety and efficacy of pharmaceutical products containing this compound. Researchers are encouraged to develop and publish validated methods to enrich the scientific literature and provide a more comprehensive basis for future comparative analyses.

A Comparative Analysis of Trimedoxime Bromide and Novel Oximes in Organophosphate Poisoning Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Hradec Králové, Czech Republic – In the ongoing effort to counteract the high toxicity of organophosphorus (OP) compounds, including nerve agents and pesticides, a comprehensive review of the efficacy of Trimedoxime bromide (TMB-4) against a new generation of oxime reactivators is presented. This guide offers researchers, scientists, and drug development professionals a detailed comparison based on available experimental data, highlighting the strengths and weaknesses of these critical antidotes.

Organophosphate poisoning remains a significant global health threat, primarily through the inhibition of the vital enzyme acetylcholinesterase (AChE). The resulting accumulation of the neurotransmitter acetylcholine leads to a cholinergic crisis, characterized by severe symptoms that can rapidly become fatal. For decades, oximes have been a cornerstone of treatment, functioning by reactivating the inhibited AChE. Trimedoxime (TMB-4) is a well-established bispyridinium oxime, but its therapeutic efficacy has been a subject of debate, particularly against certain nerve agents like tabun. This has spurred the development of numerous novel oximes with the aim of achieving broader-spectrum activity and improved penetration of the blood-brain barrier.

This comparative guide synthesizes in vitro and in vivo data to provide a clear overview of the current landscape of oxime-based therapies.

Quantitative Efficacy Comparison

The effectiveness of an oxime is determined by its ability to reactivate inhibited AChE and to protect against the lethal effects of the organophosphate. The following tables summarize key quantitative data from various studies, comparing TMB-4 with several novel oximes.

Table 1: In Vitro Reactivation of Tabun-Inhibited Rat Brain AChE

OximeConcentration (M)AChE Reactivation (%)Reference
TMB-4 10⁻³> 40%[1][2]
Obidoxime10⁻⁴ - 10⁻⁵< 20%[1]
HI-610⁻⁴ - 10⁻⁵< 20%[1]
Pralidoxime-Ineffective[1]

Note: This table highlights the superior in vitro reactivation potency of TMB-4 against tabun-inhibited AChE at higher concentrations compared to other established oximes.

Table 2: In Vivo Reactivation of Tabun-Inhibited AChE in Rats

OximeTissueReactivating Efficacy Compared to TMB-4Reference
K117 Blood, BrainSignificantly Lower[3]
DiaphragmComparable to Obidoxime/TMB-4[3]
K127 BloodComparable to Obidoxime/TMB-4[3]
Diaphragm, BrainLower[3]
HI-6 -Ineffective[3]

Note: These findings suggest that while some novel K-series oximes show comparable reactivation in certain tissues, TMB-4 remains a potent reactivator, especially in the brain and blood, against tabun poisoning.

Table 3: Therapeutic Efficacy of Oximes in Tabun-Poisoned Mice

OximeEfficacy MeasureResultReference
TMB-4 Therapeutic EfficacyMost efficacious[1][2]
K117 Therapeutic EfficacySignificantly lower than TMB-4[3]
K127 Therapeutic EfficacyComparable to Obidoxime[3]
K203 Survival (8 LD₅₀ of tabun)Ensured survival of all mice[4]
K048 Survival (tabun)High therapeutic potency[4]

Note: In vivo studies in mice demonstrate TMB-4's high therapeutic efficacy in counteracting the lethal effects of tabun. However, novel oximes like K203 and K048 have shown exceptional protective effects.

Mechanism of Action: AChE Inhibition and Reactivation

The primary mechanism of organophosphate toxicity is the phosphorylation of the serine hydroxyl group in the active site of AChE, rendering the enzyme inactive. Oximes act as nucleophilic agents that attack the phosphorus atom of the organophosphate, breaking the bond with the enzyme and restoring its function.

AChE_Inhibition_Reactivation cluster_0 Normal Cholinergic Transmission cluster_1 Organophosphate Poisoning cluster_2 Oxime Therapy ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Hydrolysis Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate OP Organophosphate (OP) AChE_inhibited Inhibited AChE (Phosphorylated) OP->AChE_inhibited Inhibition AChE_reactivated Reactivated AChE AChE_inhibited->AChE_reactivated Phosphorylated_Oxime Phosphorylated Oxime (Excreted) AChE_inhibited->Phosphorylated_Oxime Oxime Oxime (e.g., TMB-4, Novel Oximes) Oxime->AChE_inhibited Reactivation InVitro_Workflow start Start enzyme_prep Prepare AChE Solution (e.g., rat brain homogenate) start->enzyme_prep inhibition Inhibit AChE with Organophosphate (OP) enzyme_prep->inhibition add_oxime Add Oxime (TMB-4 or Novel Oxime) inhibition->add_oxime incubation Incubate for Reactivation add_oxime->incubation add_reagents Add DTNB and Acetylthiocholine Substrate incubation->add_reagents measure Measure Absorbance at 412 nm (Spectrophotometer) add_reagents->measure calculate Calculate AChE Reactivation (k_r, K_D) measure->calculate end End calculate->end

References

A Head-to-Head Comparison of Trimedoxime Bromide and HI-6 for Organophosphate Poisoning Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two prominent acetylcholinesterase (AChE) reactivators, Trimedoxime bromide (TMB-4) and HI-6, used in the treatment of organophosphate (OP) poisoning. The following sections present a synthesis of findings from head-to-head studies, focusing on their pharmacokinetic profiles, in vitro reactivation efficacy, and in vivo protective capabilities. All quantitative data is summarized in comparative tables, and key experimental methodologies are detailed to support further research and development.

At a Glance: Key Performance Indicators

FeatureThis compound (TMB-4)HI-6Key Findings
Primary Efficacy Against Tabun, various insecticides[1][2]Soman, Sarin, VX[3][4]Neither oxime is a universal antidote; efficacy is highly dependent on the specific organophosphate.
Pharmacokinetics (in mice) Slower elimination, longer retention in peripheral compartment[5]Faster elimination, higher total body clearance[5]Trimedoxime's pharmacokinetic profile may suggest a longer duration of action.
In Vitro AChE Reactivation More effective against tabun-inhibited AChE[1]More effective against soman, sarin, and VX-inhibited AChE[3][4]In vitro results generally align with in vivo efficacy against specific nerve agents.

Quantitative Data Summary

The following tables provide a detailed summary of the quantitative data extracted from comparative studies of this compound and HI-6.

Table 1: Pharmacokinetic Parameters in Mice

This table summarizes the pharmacokinetic parameters of this compound and HI-6 following intravenous administration in mice, as reported by Milić et al. (1996)[5].

ParameterThis compound (55.98 µmol/kg)HI-6 (132.54 µmol/kg)
Elimination Half-life (t½) 108.08 min57.93 min
Transport Half-life from Peripheral to Central Compartment (t½k21) 77.9 min41.7 min
Total Body Clearance (Cl_tot) ~25% lower than HI-6Higher than Trimedoxime
Volume of Distribution (Central Compartment, V₁) Lower than HI-6Greater than Trimedoxime
Volume of Distribution (Peripheral Compartment, V₂) ~35% higher than HI-6Lower than Trimedoxime
Table 2: In Vitro Reactivation of Nerve Agent-Inhibited Rat Brain AChE

The following data on the percentage of reactivation of acetylcholinesterase (AChE) inhibited by various nerve agents is derived from a study by Kuca et al. (2007), which compared several oximes, including Trimedoxime and HI-6, at a concentration of 10⁻³ M.

Nerve AgentThis compound (% Reactivation)HI-6 (% Reactivation)
Tabun >40%Ineffective
Soman IneffectiveIneffective
Sarin Effective40-79%
VX Effective40-79%
Russian VX Effective40-79%
Cyclosarin Effective40-79%

Note: While the study provides a range for HI-6 against Sarin, VX, Russian VX, and Cyclosarin, specific percentages for Trimedoxime against these agents were not detailed in the available abstract.

Table 3: In Vivo Efficacy in Mice Poisoned with Soman or Paraoxon

This table presents the median effective doses (ED₅₀) and AChE reactivation in different tissues for this compound and HI-6 in mice, as reported by Antonijevic et al. (2001)[6].

ParameterSoman PoisoningParaoxon Poisoning
This compound HI-6
ED₅₀ (null time) Practically ineffectiveLower ED₅₀
AChE Reactivation (Diaphragm) -69.30%
AChE Reactivation (Erythrocytes) -34.67%
AChE Reactivation (Brain) --

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the typical experimental protocols used in the head-to-head evaluation of this compound and HI-6.

In Vitro Acetylcholinesterase (AChE) Reactivation Assay (Ellman's Method)

This protocol is a standard colorimetric assay to determine AChE activity and its reactivation by oximes.

1. Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

2. Reagents:

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

  • AChE solution (e.g., from rat brain homogenate or human erythrocytes)

  • Organophosphate inhibitor solution

  • Oxime solutions (this compound and HI-6) at various concentrations

3. Procedure:

  • Inhibition Step: Incubate the AChE solution with the organophosphate inhibitor at a specific concentration for a defined period (e.g., 30 minutes) to achieve a desired level of enzyme inhibition.
  • Reactivation Step: Add the oxime solution (this compound or HI-6) to the inhibited enzyme preparation and incubate for a specific time (e.g., 10-30 minutes).
  • Measurement of AChE Activity:
  • In a 96-well plate, add the reactivated enzyme solution, phosphate buffer, and DTNB solution.
  • Initiate the reaction by adding the ATCI substrate.
  • Measure the change in absorbance at 412 nm over time using a microplate reader.
  • Calculation: The percentage of reactivation is calculated by comparing the rate of reaction of the oxime-treated inhibited enzyme to the activity of the uninhibited enzyme.

In Vivo Protection Studies in Animal Models (e.g., Mice)

These studies assess the ability of the oximes to protect animals from the lethal effects of organophosphate poisoning.

1. Animals: Male albino mice are commonly used.

2. Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

3. Determination of LD₅₀: The median lethal dose (LD₅₀) of the organophosphate is determined by administering various doses to different groups of animals and observing mortality over a 24-hour period.

4. Protective Efficacy Study:

  • Animals are divided into groups.
  • The test group receives an intramuscular (i.m.) or intravenous (i.v.) injection of the oxime (this compound or HI-6) at a specific dose. Often, atropine is co-administered as a standard therapy.
  • After a short interval (e.g., 1-5 minutes), the animals are challenged with a lethal dose (e.g., 1.3-2 LD₅₀) of the organophosphate administered subcutaneously (s.c.) or intravenously (i.v.).
  • A control group receives the organophosphate but no oxime treatment.
  • The number of surviving animals in each group is recorded over a 24-hour period.
  • The median effective dose (ED₅₀) of the oxime is calculated as the dose that protects 50% of the animals from death.

Pharmacokinetic Analysis using High-Performance Liquid Chromatography (HPLC)

This method is used to determine the concentration of the oximes in plasma over time, allowing for the calculation of key pharmacokinetic parameters.

1. Sample Collection:

  • Animals are administered a single intravenous dose of this compound or HI-6.
  • Blood samples are collected at various time points post-administration.
  • Plasma is separated by centrifugation.

2. Sample Preparation: Plasma samples are typically deproteinized (e.g., with perchloric acid) and then filtered before injection into the HPLC system.

3. HPLC System and Conditions:

  • Column: A reverse-phase C18 column is commonly used.
  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition is optimized for the separation of the specific oxime.
  • Flow Rate: Typically around 1 mL/min.
  • Detection: UV detection at a wavelength where the oxime shows maximum absorbance.
  • Quantification: The concentration of the oxime in the plasma samples is determined by comparing the peak area to a standard curve prepared with known concentrations of the oxime.

4. Pharmacokinetic Modeling: The plasma concentration-time data is fitted to a pharmacokinetic model (e.g., a two-compartment open model) to calculate parameters such as elimination half-life, volume of distribution, and clearance[5].

Visualizing the Science: Diagrams and Workflows

To further elucidate the mechanisms and processes involved, the following diagrams have been generated using Graphviz.

AChE_Inhibition_Reactivation cluster_0 Normal Cholinergic Synapse cluster_1 Organophosphate Poisoning cluster_2 Oxime Reactivation ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds Inhibited_AChE Inhibited AChE (Phosphorylated) OP Organophosphate (OP) OP->AChE Inhibits Reactivated_AChE Reactivated AChE Excess_ACh Excess ACh Excess_ACh->Receptor Overstimulation Oxime Oxime (Trimedoxime or HI-6) Oxime->Inhibited_AChE Reactivates Oxime_OP_Complex Oxime-OP Complex (Excreted) Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Pharmacokinetic Study AChE_Source Prepare AChE Source (e.g., rat brain homogenate) Inhibition Inhibit AChE with Organophosphate AChE_Source->Inhibition Reactivation Add Oxime (Trimedoxime or HI-6) Inhibition->Reactivation Activity_Assay Measure AChE Activity (Ellman's Method) Reactivation->Activity_Assay Data_Analysis Comparative Data Analysis and Interpretation Activity_Assay->Data_Analysis Animal_Model Select Animal Model (e.g., mice) LD50_Det Determine OP LD50 Animal_Model->LD50_Det Protection_Study Administer Oxime + Atropine, then challenge with OP LD50_Det->Protection_Study Observation Observe Survival Rate (24 hours) Protection_Study->Observation Observation->Data_Analysis PK_Dosing Administer Oxime to Animals Blood_Sampling Collect Blood Samples at Time Points PK_Dosing->Blood_Sampling HPLC_Analysis Analyze Plasma Concentration using HPLC Blood_Sampling->HPLC_Analysis PK_Modeling Calculate Pharmacokinetic Parameters HPLC_Analysis->PK_Modeling PK_Modeling->Data_Analysis Logical_Relationship cluster_pk Factors Influencing Pharmacokinetics cluster_pd Factors Influencing Pharmacodynamics Pharmacokinetics Pharmacokinetics (ADME) Overall_Efficacy Overall In Vivo Protective Efficacy Pharmacokinetics->Overall_Efficacy Determines oxime concentration at the site of action Pharmacodynamics Pharmacodynamics (AChE Reactivation) Pharmacodynamics->Overall_Efficacy Determines the rate and extent of enzyme reactivation Absorption Absorption Distribution Distribution Metabolism Metabolism Excretion Excretion OP_Structure Organophosphate Structure Oxime_Structure Oxime Structure AChE_Source AChE Source (Species)

References

Synergistic Antidotal Efficacy of Trimedoxime Bromide and Atropine in Organophosphate Poisoning: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of Trimedoxime bromide (TMB-4), a cholinesterase reactivator, and atropine, a competitive antagonist of muscarinic acetylcholine receptors, demonstrates a significant synergistic effect in the treatment of organophosphate (OP) poisoning. This guide provides a comparative analysis of the combined therapy versus monotherapy, supported by experimental data, to elucidate the enhanced therapeutic potential of this drug pairing.

I. Comparative Efficacy: Quantitative Data

Experimental evidence from animal models robustly supports the superior efficacy of the this compound and atropine combination over individual treatments. The synergistic action of these two compounds leads to a marked increase in survival rates and a significant reduction in the clinical signs of organophosphate-induced toxicity.

A key study in a mouse model of physostigmine poisoning, a substance that mimics the effects of organophosphate acetylcholinesterase inhibition, revealed a dramatic improvement in survival with the combination therapy. While atropine administered alone resulted in a mere 20% survival rate, the addition of this compound led to 100% survival, underscoring the critical role of the oxime in reactivating the inhibited enzyme and restoring normal nerve function.[1]

Further evidence of this synergy is observed in the management of organophosphate-induced delayed polyneuropathy (OPIDP), a debilitating neurological condition that can manifest weeks after exposure. In a study conducted on hens, a model for OPIDP, the combination of atropine and TMB-4, particularly when administered prophylactically or shortly after exposure to the organophosphate diisopropylfluorophosphate (DFP), resulted in a potent protective effect.[2][3] The clinical signs of neuropathy were significantly less severe in the group receiving the combination therapy compared to those receiving either drug alone.[2][3]

The following table summarizes the key quantitative findings from these pivotal studies:

Treatment Group Animal Model Organophosphate/Cholinesterase Inhibitor Key Efficacy Outcome Result Reference
Atropine (4 mg/kg, i.p.)MousePhysostigmineSurvival Rate20%[1]
Atropine (4 mg/kg, i.p.) + TMB-4 (15 mg/kg)MousePhysostigmineSurvival Rate100%[1]
Control (DFP only)HenDiisopropylfluorophosphate (DFP)OPIDP Severity Score (8-point scale)5[2][3]
Atropine (20 mg/kg, i.p.) + TMB-4 (15 mg/kg, i.m.)HenDiisopropylfluorophosphate (DFP)OPIDP Severity Score (8-point scale)1 (Signs of OPIDP could hardly be seen)[2][3]
TMB-4 + Methylprednisolone (15 or 40 min after DFP)HenDiisopropylfluorophosphate (DFP)OPIDP Severity Score (8-point scale)2 or 4 (Diminished protective/therapeutic effects)[2]

II. Mechanism of Synergistic Action: A Signaling Pathway Perspective

The synergistic effect of this compound and atropine stems from their complementary mechanisms of action, targeting different aspects of organophosphate poisoning. Organophosphates exert their toxicity by inhibiting the enzyme acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. This results in overstimulation of both muscarinic and nicotinic acetylcholine receptors.

Atropine acts as a competitive antagonist at muscarinic receptors, blocking the effects of excess acetylcholine at these sites. This alleviates symptoms such as bradycardia, bronchospasm, and excessive secretions. However, atropine does not address the underlying cause of the poisoning – the inhibited AChE – nor does it have an effect on nicotinic receptors, which are responsible for muscle fasciculations and paralysis.

This compound , an oxime, functions by reactivating the phosphorylated, and thereby inhibited, acetylcholinesterase. By cleaving the organophosphate from the enzyme's active site, TMB-4 restores the normal function of AChE, allowing it to hydrolyze the excess acetylcholine at both muscarinic and nicotinic synapses. This addresses the root cause of the toxicity.

The combination of these two drugs provides a comprehensive treatment strategy. Atropine rapidly mitigates the life-threatening muscarinic effects, providing immediate symptomatic relief, while this compound works to restore the normal physiological function of cholinergic transmission by reactivating AChE.

Experimental_Workflow_Hens start Start: Healthy Hens baseline Baseline Neurological Assessment start->baseline poisoning Induce OPIDP: Administer DFP (1.1 mg/kg, s.c.) baseline->poisoning treatment Administer Treatment poisoning->treatment group1 Group 1: Control (DFP only) treatment->group1 group2 Group 2: Atropine (20 mg/kg, i.p.) + TMB-4 (15 mg/kg, i.m.) (20 min before DFP) treatment->group2 group3 Group 3: Combination Therapy (Post-DFP administration) treatment->group3 observation Observe for 22 Days group1->observation group2->observation group3->observation scoring Clinical Scoring of OPIDP (8-point scale) observation->scoring endpoint Endpoint: Compare Severity Scores scoring->endpoint

References

Assessing the Specificity of Trimedoxime Bromide for Different Cholinesterases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Trimedoxime bromide's performance in reactivating organophosphate-inhibited cholinesterases, alongside other common oxime reactivators. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.

Introduction to Cholinesterase Reactivation

Organophosphorus (OP) compounds, a class of chemicals used as pesticides and nerve agents, exert their toxic effects by inhibiting acetylcholinesterase (AChE), a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine.[1] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in a cholinergic crisis characterized by symptoms such as seizures, respiratory distress, and potentially death.[2]

The standard treatment for OP poisoning involves the administration of an anticholinergic drug, like atropine, and an oxime reactivator.[1] Oximes function by nucleophilically attacking the phosphorus atom of the OP compound bound to the serine residue in the active site of the cholinesterase, thereby displacing the inhibitor and restoring the enzyme's function.[3] The efficacy of an oxime is dependent on its chemical structure and the specific OP inhibitor. This guide focuses on this compound, a bis-pyridinium oxime, and compares its specificity and reactivation potency for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) against other oximes such as pralidoxime and obidoxime.

Comparative Analysis of Reactivation Efficacy

The specificity of an oxime reactivator for either AChE or BChE is a crucial factor in its therapeutic potential. Furthermore, the effectiveness of reactivation is highly dependent on the specific organophosphorus agent that has inhibited the enzyme.

Acetylcholinesterase (AChE) Reactivation

In vitro studies have demonstrated that this compound is a potent reactivator of AChE inhibited by a variety of organophosphates. It is often considered a broad-spectrum reactivator, showing particular efficacy against tabun and paraoxon inhibited AChE.[4][5]

Organophosphate InhibitorOxime ReactivatorReactivation Percentage (%) at 10⁻⁵ MReactivation Percentage (%) at 10⁻³ MSource
Tabun Trimedoxime~15>40[4]
Obidoxime~18~20[4]
Pralidoxime<10<10[4]
HI-6<10<10[4]
Paraoxon Trimedoxime--[5]
Obidoxime--[5]
Pralidoxime--[5]
DFP Trimedoxime--[6]
Obidoxime--[6]
Pralidoxime--[6]

Note: The table above is a summary of findings from multiple sources. Direct comparison of absolute percentages should be done with caution due to variations in experimental conditions.

Butyrylcholinesterase (BChE) Reactivation

The reactivation of BChE by oximes is generally less efficient than that of AChE. However, BChE can act as a scavenger for organophosphates, and its reactivation can contribute to the overall detoxification process. Trimedoxime has been identified as one of the more potent reactivators for inhibited BChE, particularly in the case of paraoxon inhibition.[5]

Organophosphate InhibitorOxime ReactivatorReactivation PotencySource
Paraoxon TrimedoximePotent[5]
Obidoxime-[5]
Pralidoxime-[5]
K075Potent[5]
K117Potent[5]
K269Potent[5]
Kinetic Parameters of Reactivation

A deeper understanding of the reactivation process is provided by the kinetic constants: the dissociation constant of the inhibited enzyme-oxime complex (KD), the first-order reactivation rate constant (kr), and the second-order reactivation rate constant (k2), which is a measure of the overall reactivation efficiency (k2 = kr / KD).

Reactivation of Tabun-Inhibited Rat Brain AChE [4]

OximeKD (µM)kr (min⁻¹)k2 (M⁻¹min⁻¹)
Trimedoxime 1380.112812
Obidoxime 1150.045391
Pralidoxime 1850.01897
HI-6 2150.01570

Reactivation of Paraoxon-Inhibited Electric Eel AChE [6]

OximeKD (µM)kr (min⁻¹)k2 (M⁻¹min⁻¹)
Trimedoxime (TMB-4) 2300.110478
Obidoxime 1800.130722
Pralidoxime (2-PAM) 4800.070146

Reactivation of DFP-Inhibited Electric Eel AChE [6]

OximeKD (µM)kr (min⁻¹)k2 (M⁻¹min⁻¹)
Trimedoxime (TMB-4) 2900.090310
Obidoxime 2200.110500
Pralidoxime (2-PAM) 5600.060107

These kinetic data highlight the superior efficacy of this compound, particularly for tabun-inhibited AChE, as indicated by its higher second-order rate constant compared to the other tested oximes.

Experimental Protocols

The following is a detailed methodology for a typical in vitro cholinesterase reactivation assay based on the Ellman method.

Materials and Reagents
  • Source of cholinesterase (e.g., purified human erythrocyte AChE, human plasma BChE, or rat brain homogenate)

  • Organophosphate inhibitor stock solution (e.g., tabun, paraoxon, DFP)

  • Oxime reactivator stock solutions (this compound, pralidoxime, obidoxime, etc.)

  • Phosphate buffer (0.1 M, pH 7.4)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Experimental Procedure
  • Enzyme Preparation: Prepare a working solution of the cholinesterase in phosphate buffer to a desired final concentration.

  • Inhibition Step:

    • In the wells of a 96-well microplate, add the enzyme solution.

    • Add the organophosphate inhibitor to the wells to achieve the desired final concentration for inhibition.

    • Incubate the plate for a specific duration (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for complete inhibition of the enzyme.

  • Reactivation Step:

    • Following inhibition, add the oxime reactivator solutions at various concentrations to the designated wells.

    • Include control wells with inhibited enzyme but without any reactivator.

    • Incubate the plate for a defined period (e.g., 10-30 minutes) at the same controlled temperature to allow for reactivation to occur.

  • Activity Measurement (Ellman's Method):

    • To each well, add the DTNB solution.

    • Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

    • Immediately begin measuring the change in absorbance at 412 nm over time using a microplate reader. The rate of change in absorbance is proportional to the cholinesterase activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of reactivation for each oxime concentration by comparing the activity in the reactivated wells to the activity of the uninhibited and inhibited controls. The formula is: % Reactivation = [(Activityreactivated - Activityinhibited) / (Activityuninhibited - Activityinhibited)] * 100

    • For kinetic analysis, plot the observed reactivation rate constant (kobs) against the oxime concentration. The data can be fitted to the Michaelis-Menten equation to determine the KD and kr values.

Visualizing the Experimental Workflow and Reaction Mechanism

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_process Assay Steps cluster_reagents Measurement Reagents cluster_output Output Enzyme Cholinesterase Solution Inhibition Inhibition Enzyme->Inhibition OP Organophosphate Inhibitor OP->Inhibition Oxime Oxime Reactivator Reactivation Reactivation Oxime->Reactivation Inhibition->Reactivation Inhibited Enzyme Measurement Activity Measurement Reactivation->Measurement Reactived Enzyme Data Absorbance Data Measurement->Data DTNB DTNB DTNB->Measurement ATCI ATCI ATCI->Measurement

Caption: Experimental workflow for assessing cholinesterase reactivation.

reaction_mechanism A Active Cholinesterase (E-OH) C Inhibited Cholinesterase (E-OP) A->C + PX B Organophosphate (PX) B->C E Reactivated Cholinesterase (E-OH) C->E + R-NOH F Phosphonylated Oxime (R-NO-P) C->F + R-NOH D Oxime (R-NOH) D->E D->F

Caption: Mechanism of cholinesterase inhibition and reactivation.

Conclusion

The data presented in this guide indicate that this compound is a potent reactivator of organophosphate-inhibited cholinesterases, demonstrating notable efficacy, particularly against tabun-inhibited AChE. Its performance, when compared to other oximes like pralidoxime and obidoxime, suggests it is a valuable compound for further research and development in the field of antidotes for organophosphate poisoning. The provided experimental protocol offers a standardized method for researchers to conduct their own comparative studies. The choice of reactivator will ultimately depend on the specific organophosphate of interest and whether the primary target for reactivation is AChE or BChE.

References

A Comparative Analysis of Trimedoxime Bromide and Novel Oximes as Nerve Agent Antidotes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The landscape of nerve agent antidote development is in a constant state of evolution, driven by the need for more effective and broad-spectrum reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus compounds. For decades, Trimedoxime bromide (TMB-4) has been a recognized oxime antidote, particularly for tabun poisoning. However, its efficacy against other nerve agents and its toxicological profile have spurred the development of new candidates. This guide provides a comparative benchmark of this compound against a selection of new and established nerve agent antidotes, supported by experimental data from in vitro and in vivo studies.

Performance Data: A Tabular Comparison

The efficacy of an oxime as a nerve agent antidote is determined by several key parameters, including its ability to reactivate inhibited AChE, its in vivo protective effect, and its inherent toxicity. The following tables summarize the available quantitative data for this compound and other notable oximes.

In Vitro Reactivation of Nerve Agent-Inhibited Acetylcholinesterase (% Reactivation)

The ability of an oxime to reactivate AChE after inhibition by a nerve agent is a primary indicator of its potential therapeutic value. The data below, collated from various studies, shows the percentage of AChE reactivation at a standard oxime concentration. It is important to note that experimental conditions can vary between studies, impacting direct comparisons.

OximeTabunSarinCyclosarinVX
Trimedoxime (TMB-4) ~40%[1]Low[2]~22%[3]Effective[4][5]
Obidoxime ~20%[1]Low[6]~6%[3]Effective[4][5]
HI-6 Ineffective[1]~40-79%[7]~40%[3]Effective[4][5][7]
Pralidoxime (2-PAM) Ineffective[8]Effective[9]Low[7]Effective[4][5]
K203 High[8]Low[2]~7%[3]-
K027 Low (at high conc.)[4][5]Effective (at high conc.)[4][5]Unsatisfactory[4][5]Effective (at high conc.)[4][5]
K048 High[4][5]Poor[4][5]--

Data represents approximate values collated from multiple sources and should be interpreted with consideration of varying experimental conditions.

In Vivo Protective Efficacy (Protective Ratio)

The protective ratio (PR) is a measure of an antidote's ability to increase the lethal dose (LD50) of a nerve agent. A higher PR indicates a more effective antidote in a living organism. The data presented is primarily from studies in mice and rats and is typically in combination with atropine.

OximeNerve AgentProtective Ratio (PR)
Trimedoxime (TMB-4) TabunHigh
SarinModerate
Obidoxime TabunModerate
SarinLow
HI-6 Sarin>3
Soman~2-3.5
Cyclosarin>3
K203 TabunHigh
K027 DichlorvosHigh

Protective ratios are highly dependent on the animal model, dosage, and time of administration.

Acute Toxicity (LD50)

The toxicity of the oxime itself is a critical factor in its therapeutic index. The following table provides LD50 values for various oximes administered intramuscularly (i.m.) in mice and rats.

OximeAnimal ModelLD50 (mg/kg, i.m.)
Trimedoxime (TMB-4) Mouse~150.5[1]
Rat~149.3[1]
Obidoxime Mouse-
Rat~200
HI-6 Mouse~781.3[1]
Rat~671.3[1]
K203 Mouse~326.4[1]
Rat~95.0[1]
K027 MouseHigh (less toxic than obidoxime)[10]
RatLower than other tested oximes[11]

LD50 values can vary based on the specific salt of the oxime and the experimental protocol.

Experimental Protocols

A standardized methodology is crucial for the accurate comparison of nerve agent antidotes. The following outlines a typical experimental protocol for in vitro AChE reactivation studies.

In Vitro Acetylcholinesterase Reactivation Assay (Ellman's Method)

This assay spectrophotometrically measures the activity of AChE. The rate of the colorimetric reaction is proportional to the enzyme's activity.

1. Materials and Reagents:

  • Purified Acetylcholinesterase (AChE) from a suitable source (e.g., human erythrocytes, rat brain homogenate).
  • Phosphate buffer (e.g., 0.1 M, pH 7.4).
  • Nerve agent or a suitable surrogate.
  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
  • Acetylthiocholine iodide (ATChI) as the substrate.
  • Oxime solutions of varying concentrations.
  • Microplate reader capable of measuring absorbance at 412 nm.

2. Procedure:

  • Inhibition of AChE: Incubate a known concentration of AChE with the nerve agent for a specific duration to achieve a high level of inhibition (typically >95%).
  • Reactivation: Add the oxime solution to the inhibited enzyme preparation and incubate for a defined period (e.g., 10-30 minutes).
  • Enzyme Activity Measurement:
  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the reactivated enzyme mixture.
  • Initiate the reaction by adding the ATChI substrate.
  • Immediately begin kinetic measurements of absorbance at 412 nm at regular intervals.
  • Data Analysis:
  • Calculate the rate of reaction (change in absorbance over time).
  • The percentage of reactivation is calculated by comparing the activity of the reactivated enzyme to the activity of the uninhibited and inhibited controls.
  • Reactivation kinetics (k_r and K_d) can be determined by measuring reactivation rates at various oxime concentrations.

Visualizing the Mechanisms

Understanding the underlying biological pathways and experimental processes is essential for antidote development. The following diagrams, generated using Graphviz (DOT language), illustrate these concepts.

Signaling Pathway of Nerve Agent Poisoning and Oxime Reactivation

This diagram depicts the molecular cascade initiated by nerve agent exposure and the mechanism of action of oxime reactivators.

cluster_synapse Cholinergic Synapse cluster_downstream Downstream Effects Nerve_Agent Nerve Agent Nerve_Agent->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Hydrolysis (Blocked) ACh_Receptor Muscarinic & Nicotinic Receptors ACh->ACh_Receptor Binding Cholinergic_Crisis Cholinergic Crisis (Overstimulation) ACh_Receptor->Cholinergic_Crisis Oxime Oxime (e.g., Trimedoxime) Oxime->Inhibited_AChE Reactivation Symptoms Symptoms: - Salivation - Lacrimation - Urination - Defecation - GI Distress - Emesis - Seizures - Respiratory Failure Cholinergic_Crisis->Symptoms cluster_workflow Antidote Benchmarking Workflow cluster_invitro_details In Vitro Assays cluster_invivo_details In Vivo Models cluster_toxicity_details Toxicology Start Select Oxime Candidates (e.g., Trimedoxime, K203) In_Vitro In Vitro Studies Start->In_Vitro Toxicity Toxicity Assessment Start->Toxicity In_Vivo In Vivo Studies In_Vitro->In_Vivo Promising candidates Reactivation AChE Reactivation Assay (Ellman's Method) Data_Analysis Data Analysis & Comparison In_Vivo->Data_Analysis Protective_Ratio Protective Ratio Determination (LD50 shift) Toxicity->Data_Analysis LD50_Det Determine Acute Toxicity (LD50) Conclusion Efficacy Conclusion & Lead Selection Data_Analysis->Conclusion Kinetics Determine Reactivation Kinetics (kr, Kd) Reactivation->Kinetics AChE_Reactivation_Tissue AChE Reactivation in Tissues (Blood, Brain, Diaphragm) Protective_Ratio->AChE_Reactivation_Tissue

References

A Comparative Meta-Analysis of Trimedoxime Bromide for Organophosphate Poisoning

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Trimedoxime bromide (TMB-4), an oxime-based acetylcholinesterase (AChE) reactivator, against other established alternatives such as pralidoxime (PAM-2) and obidoxime for the treatment of organophosphate (OP) poisoning. This document synthesizes findings from available preclinical and clinical studies to offer a comprehensive overview of its efficacy, mechanism of action, and experimental basis.

Introduction to Organophosphate Poisoning and Oxime Therapy

Organophosphate compounds, widely used as pesticides and developed as nerve agents, exert their toxicity by irreversibly inhibiting the enzyme acetylcholinesterase (AChE).[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by both muscarinic (e.g., salivation, bronchospasm) and nicotinic (e.g., muscle paralysis) symptoms.[3] The standard treatment protocol involves a combination of an anticholinergic agent like atropine to counteract muscarinic effects and an oxime to reactivate the inhibited AChE.[3][4]

Oximes function by a nucleophilic attack on the phosphorus atom of the organophosphate bound to the AChE active site, displacing the OP and restoring the enzyme's function.[5] However, the efficacy of different oximes varies significantly depending on the specific organophosphate compound.[1] This guide focuses on this compound, a bispyridinium oxime, and compares its performance with the more commonly used pralidoxime and obidoxime.[6]

Mechanism of Action: AChE Reactivation

The primary therapeutic effect of this compound, like other oximes, is the reactivation of organophosphate-inhibited acetylcholinesterase. The process restores neuromuscular function, particularly relieving paralysis of respiratory muscles, which is a primary cause of mortality in OP poisoning.[4]

AChE_Reactivation cluster_0 Normal Function cluster_1 OP Poisoning cluster_2 Oxime Treatment AChE Active AChE Products Choline + Acetate AChE->Products Hydrolysis ACh Acetylcholine ACh->AChE AChE_Inhibited Inhibited AChE AChE_Reactivated Active AChE AChE_Inhibited->AChE_Reactivated OP_Oxime OP-Oxime Complex AChE_Inhibited->OP_Oxime OP Organophosphate OP->AChE_Inhibited Inhibition TMB4 Trimedoxime (TMB-4) TMB4->AChE_Inhibited Nucleophilic Attack

Caption: Mechanism of Acetylcholinesterase (AChE) reactivation by Trimedoxime.

Preclinical Efficacy: A Comparative Overview

Preclinical studies, primarily in rodent models, form the bulk of the evidence for Trimedoxime's efficacy. These studies consistently suggest that Trimedoxime is a potent reactivator, often superior to pralidoxime and obidoxime, especially against specific organophosphorus compounds.

In Vitro Acetylcholinesterase Reactivation

In vitro assays measuring the percentage of AChE reactivation after exposure to an organophosphate provide a direct comparison of oxime potency. Data shows that no single oxime is universally effective against all organophosphates.[1] Trimedoxime and obidoxime are often the most potent reactivators for AChE inhibited by a majority of OP pesticides.[1]

Organophosphate InhibitorOxime (Concentration)AChE Reactivation (%)Source
Chlorpyrifos Trimedoxime (10⁻³ M)~25%[1]
Obidoxime (10⁻³ M)~20%[1]
Pralidoxime (10⁻³ M)~15%[1]
HI-6 (10⁻³ M)<10%[1]
Russian VX Trimedoxime (10⁻³ M)~70%[1]
Obidoxime (10⁻³ M)~65%[1]
Pralidoxime (10⁻³ M)~20%[1]
HI-6 (10⁻³ M)~80%[1]
Tabun Trimedoxime (10⁻³ M)>40%[1]
Obidoxime (10⁻³ M)<20%[1]
Pralidoxime (10⁻³ M)<10%[1]
HI-6 (10⁻³ M)<20%[1]

Data synthesized from in vitro studies using rat brain homogenate as the AChE source. Actual percentages can vary based on experimental conditions.

In Vivo Survival Studies in Animal Models

A key preclinical study evaluated the effectiveness of Trimedoxime, obidoxime, pralidoxime, and HI-6 in treating rats poisoned with oral doses of 26 different OP insecticides.[7] The standard protocol involved administering twice the lethal dose (2x LD50) of an insecticide, followed by treatment with atropine, diazepam, and one of the oximes.[7]

Clinical Evidence and Human Trials

Despite promising preclinical data, this compound is not in widespread clinical use for organophosphate pesticide poisoning, and there is a notable lack of large-scale randomized controlled trials (RCTs) evaluating its efficacy in humans.[8][9] The bulk of clinical research on oximes has focused on pralidoxime and, to a lesser extent, obidoxime.

Comparative Clinical Observations

Early clinical trials compared four oximes: pralidoxime (PAM and PAC), Trimedoxime (TMB4), and obidoxime (DMO4). These studies found that all four were capable of restoring erythrocyte cholinesterase activity and alleviating symptoms of OP poisoning. The response to treatment was noted to be stronger with Trimedoxime and obidoxime. However, they were not recommended for routine use due to concerns about a higher incidence of dangerous adverse side effects.

Challenges in Clinical Evaluation

The clinical effectiveness of any oxime, including pralidoxime, remains a subject of debate. Systematic reviews and meta-analyses of pralidoxime trials have often shown no significant benefit in terms of mortality or need for ventilation, with some studies even suggesting potential harm.[2][10] These inconclusive results are often attributed to several confounding factors:

  • Inadequate Dosing: Many trials have been criticized for using pralidoxime doses lower than what is now recommended by the World Health Organization (>30 mg/kg bolus followed by >8 mg/kg/hr infusion).[2]

  • Timing of Administration: The efficacy of oximes is time-dependent, as the inhibited AChE undergoes a process called "aging," after which it can no longer be reactivated. The therapeutic window varies depending on the type of organophosphate.[2]

  • Type of Organophosphate: The specific OP compound involved significantly impacts oxime efficacy.[2]

  • Severity of Poisoning: In cases of massive intentional overdose, the amount of poison may overwhelm the effects of the antidote.[11]

Given these challenges and the limited clinical data for Trimedoxime, its definitive role in human OP poisoning remains unestablished.

Experimental Protocols

Understanding the methodologies used in preclinical and clinical research is crucial for interpreting the evidence. Below are generalized protocols that outline the typical experimental workflow for evaluating oxime efficacy.

Typical Preclinical Study Protocol (Rat Model)

This workflow illustrates a standard approach for assessing the protective effect of an oxime against a lethal dose of an organophosphate in an animal model.

Preclinical_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis Animal_Selection Select Wistar Rats (e.g., male, 180-240g) Acclimatization Acclimatize Animals (min. 1 week) Animal_Selection->Acclimatization Grouping Randomize into Groups (Control, Oxime A, B, C) Acclimatization->Grouping Poisoning Administer OP Insecticide (e.g., Oral, 2x LD50) Grouping->Poisoning Treatment Administer Treatment (IM/IP) - Atropine + Diazepam - Saline (Control) or Oxime Poisoning->Treatment Observation Observe for 48 hours Record mortality and symptoms Treatment->Observation Data_Analysis Calculate Survival Rates Observation->Data_Analysis Comparison Compare Efficacy of Oximes Data_Analysis->Comparison

Caption: Generalized workflow for a preclinical in vivo survival study.

Key Methodological Points:

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.[4][7]

  • Poisoning: Animals are challenged with a multiple of the predetermined LD50 of the specific organophosphate, often administered orally or via injection.[7]

  • Treatment Regimen: Treatment is typically administered shortly after poisoning and includes a standard therapy of atropine (to control muscarinic symptoms) and diazepam (for convulsions), in addition to the oxime being tested or a saline placebo.[7]

  • Primary Outcome: The primary endpoint is typically the survival rate over a defined period (e.g., 24 or 48 hours).[7]

Key Elements of a Clinical Trial Protocol (Human)

Randomized controlled trials (RCTs) are the gold standard for clinical evidence. A typical protocol for an oxime trial in human OP poisoning would include the following elements.

Key Methodological Points:

  • Study Design: Double-blind, placebo-controlled, randomized trial.[11]

  • Patient Population: Patients with a clear history and clinical signs of acute organophosphate poisoning.[11][12]

  • Randomization: Patients are randomly assigned to receive either standard therapy (atropine + supportive care) plus the investigational oxime or standard therapy plus a placebo.[11] Stratification may be used based on the type of OP (e.g., dimethyl vs. diethyl) and severity of poisoning.[2]

  • Intervention: The oxime is administered according to a strict protocol, often a loading dose followed by a continuous infusion to maintain steady plasma concentrations.[11][12]

  • Primary Outcome: The most common primary outcome is all-cause mortality at a specific time point (e.g., hospital discharge).[11]

  • Secondary Outcomes: These often include the need for mechanical ventilation, duration of ventilation, incidence of intermediate syndrome, and total dose of atropine required.[10][11]

  • Biochemical Measures: Red blood cell AChE activity is measured at baseline and serially to confirm inhibition and assess the degree of reactivation by the oxime.[2]

Conclusion and Future Directions

The available evidence, largely from preclinical studies, indicates that this compound is a potent AChE reactivator, potentially more effective than pralidoxime and obidoxime against a broad range of organophosphate insecticides.[7] Its in vitro performance against specific nerve agents like tabun is also notably superior.[1]

However, a critical evidence gap exists in the clinical domain. The lack of robust randomized controlled trials in human subjects means that its clinical utility and safety profile compared to other oximes are not well-established. Early clinical observations suggested a stronger therapeutic response but also raised concerns about adverse effects, which has likely contributed to its limited adoption in clinical practice.

For drug development professionals, this compound represents a compound with significant, demonstrated preclinical potential. Future research should focus on:

  • Conducting well-designed RCTs: To definitively assess the efficacy and safety of Trimedoxime in human OP pesticide poisoning, adhering to modern standards for dosing and patient stratification.

  • Pharmacokinetic and Pharmacodynamic Studies: To optimize dosing regimens and better understand the relationship between plasma concentration, AChE reactivation, and clinical outcomes.

  • Safety Profile Elucidation: To rigorously evaluate the nature and incidence of adverse effects compared to other oximes in a controlled setting.

Until such data is available, this compound remains a promising but clinically unproven alternative in the management of organophosphate poisoning.

References

Safety Operating Guide

Proper Disposal Procedures for Trimedoxime Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Trimedoxime bromide in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, it is crucial to handle this compound with care. Adherence to safety protocols minimizes risks of exposure and environmental contamination.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[1]

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid the inhalation of dust or aerosols.[1][2]

  • Avoid Dust Formation: Take care to prevent the dispersion of dust when handling the solid form of this compound.[1]

  • Incompatible Materials: Store waste this compound away from incompatible materials, particularly strong oxidizing agents.

  • Hygiene: Wash hands and face thoroughly after handling.[1]

Waste Collection and Segregation

Proper segregation and containment of chemical waste are the first steps in the disposal process. Never dispose of this compound down the drain or in regular trash.[3][4]

Step-by-Step Collection Procedure:

  • Identify Waste Stream: Designate a specific, clearly labeled hazardous waste container for this compound.

  • Container Selection: Use a suitable, sealable, and chemically resistant container for collection.[1][3] Ensure the container is kept tightly closed when not in use.[1]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound," concentration (if in solution), and associated hazard pictograms.

  • Segregation: Do not mix this compound waste with other incompatible chemical waste streams.

Disposal Methods

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[4]

  • Primary Disposal Route: The material should be sent to a licensed chemical destruction plant or undergo controlled incineration in a facility equipped with an afterburner and scrubber system to neutralize harmful combustion byproducts.[4]

  • Alternative Method: In some cases, it may be possible to dissolve or mix the material with a combustible solvent for incineration. This should only be performed by trained personnel following institutional and regulatory guidelines.

  • Regulatory Compliance: Always observe all federal, state, and local environmental regulations when disposing of this substance.[1] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.

Spill and Contamination Cleanup

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental release.

  • Evacuate and Secure: Evacuate personnel from the immediate spill area and ensure adequate ventilation.[1][4] Remove all sources of ignition.[1]

  • Containment: Prevent further spillage or leakage if it is safe to do so.[4]

  • Cleanup:

    • For solid spills, carefully sweep the material to collect it into an airtight container, avoiding dust creation.

    • Use spark-proof tools for collection.[1][4]

  • Disposal of Cleanup Materials: All collected material and contaminated cleaning supplies (e.g., wipes, absorbent pads) must be disposed of as hazardous waste in accordance with the procedures outlined above.[1][2]

Disposal of Contaminated Containers

Empty containers that held this compound must also be managed as hazardous waste.

  • Rinsing: Containers can be triple-rinsed with a suitable solvent.[5] The first rinseate must be collected and disposed of as hazardous chemical waste.[5] For highly toxic materials, the first three rinses should be collected.[5]

  • Final Disposal: After thorough rinsing and drying, the container can be punctured to render it unusable for other purposes and then offered for recycling or disposed of in a sanitary landfill, depending on local regulations.[4]

Hazard and Safety Data Summary

The following table summarizes key hazard information for this compound, crucial for safe handling during disposal operations.

Hazard ClassificationPrecautionary StatementRequired Personal Protective Equipment (PPE)
Causes skin irritation (H315) [1]P264: Wash thoroughly after handling.[1]Chemical-resistant gloves (e.g., nitrile)[1]
P280: Wear protective gloves/clothing.[1]Protective clothing
P302+P352: IF ON SKIN: Wash with plenty of water.[1]
Causes serious eye irritation (H319) [1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]Eye protection (safety glasses or goggles)[1]
Face shield (if splash risk exists)
May cause respiratory irritation (H335) [1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]Use only in a well-ventilated area or under a fume hood[1]
P271: Use only outdoors or in a well-ventilated area.[1]Respiratory protection (if ventilation is inadequate)
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

TrimedoximeBromideDisposal start_node Identify this compound Waste decision_node decision_node start_node->decision_node Select Waste Type process_node process_node spill_node SPILL OCCURS decision_node->spill_node Accidental Spill process_node1 Place in a labeled, sealed hazardous waste container for solids. decision_node->process_node1 Solid Waste process_node2 Pour into a labeled, sealed hazardous waste container for liquids. Do NOT mix with incompatible solvents. decision_node->process_node2 Liquid Waste (Solution) action_node action_node end_node Waste Ready for EHS Pickup process_node3 1. Evacuate & Secure Area 2. Wear appropriate PPE 3. Contain & absorb/sweep up spill_node->process_node3 Follow Spill Protocol action_node1 Store in designated Satellite Accumulation Area (SAA). process_node1->action_node1 process_node2->action_node1 action_node1->end_node process_node3->process_node1 Collect spill debris

Caption: Disposal workflow for this compound waste in a laboratory.

References

Personal protective equipment for handling Trimedoxime bromide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Trimedoxime Bromide

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance.

This compound is a cholinesterase reactivator used as an antidote in alkyl phosphate poisoning.[1][2][3] It is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5][6] Therefore, strict adherence to safety protocols is mandatory.

Hazard Identification and Classification

The following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Source:[4][6]

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the primary defense against exposure to this compound. The following table outlines the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and irritation.[4]
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing.To protect eyes from dust, aerosols, and splashes, which can cause serious eye irritation.[4]
Skin and Body Protection Laboratory coat or protective coveralls.To prevent contamination of personal clothing.[4]
Respiratory Protection Use a NIOSH-approved respirator or equivalent if dust or aerosols are generated and ventilation is inadequate.To prevent respiratory tract irritation from inhaling dust or aerosols.[4][7]
Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is essential for safety and environmental protection.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]

  • The storage area should be secure and locked.[4]

  • Store away from incompatible materials and foodstuff containers.[4]

2. Handling Procedures:

  • All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize dust and aerosol formation.[4][8]

  • Avoid contact with skin and eyes.[4]

  • Avoid breathing dust or aerosols.[4]

  • Wash hands thoroughly after handling.[4][8]

3. Disposal Plan:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.[4]

  • Unused this compound and contaminated disposable PPE (gloves, etc.) should be collected in a designated, labeled, and sealed container for chemical waste.[8]

  • For disposal of small quantities, it is recommended to mix the compound with an inert, non-combustible absorbent material and dispose of it as chemical waste. Following guidelines for non-flush list medicines, you can mix it with an unappealing substance like cat litter, place it in a sealed plastic bag, and then into the designated chemical waste stream.[9]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure Response:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention.[4]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]

Spill Response:

  • Evacuate personnel from the immediate area.[4]

  • Ensure adequate ventilation.[4]

  • Wear appropriate PPE as detailed above, including respiratory protection.[4]

  • Prevent further leakage or spillage if it is safe to do so.[4]

  • Carefully sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[8]

  • Clean the spill area thoroughly with a suitable decontamination solution.

Visualized Workflows

To further clarify the procedural steps, the following diagrams illustrate the standard handling and emergency protocols for this compound.

Standard Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare clean work area in fume hood gather_materials Gather all necessary materials and reagents prep_area->gather_materials don_ppe Don all required PPE gather_materials->don_ppe weigh Weigh solid this compound in fume hood don_ppe->weigh prepare_solution Prepare solution by slowly adding solid to solvent weigh->prepare_solution decontaminate Decontaminate work surfaces and equipment prepare_solution->decontaminate doff_ppe Doff PPE in correct order decontaminate->doff_ppe dispose Dispose of single-use items in chemical waste doff_ppe->dispose

Caption: Standard operating procedure for handling this compound.

Emergency Response Workflow cluster_spill Spill Response cluster_exposure Exposure Response evacuate_spill Evacuate Area don_ppe_spill Don appropriate PPE evacuate_spill->don_ppe_spill contain_spill Contain Spill don_ppe_spill->contain_spill cleanup_spill Clean up spill using appropriate materials contain_spill->cleanup_spill dispose_spill Dispose of waste cleanup_spill->dispose_spill remove_source Remove from source of exposure first_aid Administer First Aid (as per SDS) remove_source->first_aid seek_medical Seek immediate medical attention first_aid->seek_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.